molecular formula C7H10N2 B1521828 3-cyclopropyl-5-methyl-1H-pyrazole CAS No. 1287752-76-4

3-cyclopropyl-5-methyl-1H-pyrazole

Cat. No.: B1521828
CAS No.: 1287752-76-4
M. Wt: 122.17 g/mol
InChI Key: WDRXGHDARKWPNA-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-methyl-1H-pyrazole is a chemical compound of significant interest in medicinal and organic chemistry, serving as a key synthetic intermediate for developing novel active molecules. As a pyrazole derivative, it belongs to a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, found in several marketed drugs across various therapeutic areas, including anti-inflammatory, anticancer, and antidepressant agents . The specific substitution pattern on this pyrazole core enhances its research value. The cyclopropyl group is a valuable substituent in medicinal chemistry, as its small, rigid, three-membered ring can introduce conformational constraints, potentially leading to improved binding affinity and metabolic stability in derived compounds . The methyl group can be used to modulate the compound's lipophilicity and steric profile. This combination of features makes this compound a versatile building block for constructing more complex molecules, such as kinase inhibitors . Its primary research application is as a precursor in Structure-Activity Relationship (SAR) studies and in the synthesis of diverse compound libraries for biological screening. For example, 3(5)-amino-pyrazole derivatives bearing a cyclopropyl group have been investigated and patented for their use as antitumor agents . Synthetic routes to analogous pyrazole compounds often involve classical cyclocondensation strategies, such as the reaction of 1,3-dicarbonyl compounds or their derivatives with hydrazines . This product is intended for research purposes as a chemical intermediate and is For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-5-4-7(9-8-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRXGHDARKWPNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287752-76-4
Record name 5-cyclopropyl-3-methyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to 3-Cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclopropyl-5-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its diverse biological activities. The presence of a cyclopropyl group at the 3-position and a methyl group at the 5-position imparts specific stereochemical and electronic properties that can influence its interaction with biological targets. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of this compound, drawing from data on structurally related compounds where specific information is unavailable.

It is important to note that this compound exists in tautomeric forms, with the proton on the nitrogen atom readily shifting between the two nitrogen atoms. The most stable and commonly referred to tautomer is 5-cyclopropyl-3-methyl-1H-pyrazole , and the information herein pertains to this structure, identified by the CAS Number 1287752-76-4.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes the available information for the compound and provides data for a closely related amino derivative for comparative purposes.

Property5-Cyclopropyl-3-methyl-1H-pyrazole3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine (for comparison)
CAS Number 1287752-76-4118430-74-3
Molecular Formula C₇H₁₀N₂C₇H₁₁N₃
Molecular Weight 122.17 g/mol 137.18 g/mol
Melting Point Data not available123-126°C
Boiling Point Data not available299.238 °C at 760 mmHg
Density Data not available1.38 g/cm³
Solubility Data not availableData not available
pKa Data not availableData not available

Experimental Protocols

Plausible Synthesis of this compound

Reaction: Condensation of 1-cyclopropylbutane-1,3-dione with hydrazine hydrate.

Reagents and Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent like acetic acid)

  • Hydrochloric acid (for work-up, if necessary)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

General Pyrazole Synthesis Workflow

Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Dicarbonyl 1,3-Dicarbonyl Compound (e.g., 1-cyclopropylbutane-1,3-dione) Condensation Condensation & Cyclization (in Ethanol/Acetic Acid, Reflux) Dicarbonyl->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Extraction Extraction Condensation->Extraction Purification Purification (Chromatography/Distillation) Extraction->Purification Pyrazole This compound Purification->Pyrazole

Caption: General workflow for the synthesis of pyrazoles.

Biological Activity and Potential Applications

While there is no specific biological activity reported for this compound, the pyrazole scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have demonstrated a wide range of biological activities.

  • Anti-inflammatory and Analgesic Properties: Many pyrazole derivatives are known to exhibit anti-inflammatory and analgesic effects, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in several compounds with demonstrated antibacterial and antifungal properties.

  • Anticancer Activity: Certain pyrazole derivatives have shown antiproliferative effects on various cancer cell lines.[1][2] These compounds can act through various mechanisms, including the inhibition of protein kinases.

  • CNS Activity: Some pyrazole derivatives have been investigated for their effects on the central nervous system, including potential applications as anxiolytics, antidepressants, and anticonvulsants.

  • Cannabinoid Receptor (CB1) Antagonism: Diaryl-pyrazole derivatives containing cycloalkyl groups have been identified as potent CB1 receptor antagonists, which have potential applications in the treatment of obesity.[3]

The presence of the cyclopropyl and methyl groups on the pyrazole ring of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas. The specific substitution pattern can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Specific toxicology and safety data for this compound are not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Inhalation, Ingestion, and Skin Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For related amino-pyrazole compounds, potential hazards include skin and eye irritation. It is prudent to assume similar potential hazards for this compound until specific data becomes available.

Conclusion

This compound is a pyrazole derivative with potential for applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its structural features suggest that it could exhibit a range of biological activities. The plausible synthetic route outlined in this guide provides a starting point for its preparation and further investigation. As with any research chemical, appropriate safety precautions should be taken during its handling and use. Further studies are warranted to fully elucidate the chemical, physical, and biological properties of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug discovery. This document details the core synthetic strategy, experimental protocols, and relevant data to facilitate its preparation in a laboratory setting.

Synthetic Strategy: The Knorr Pyrazole Synthesis

The most direct and widely employed method for the synthesis of this compound is a two-step process culminating in the Knorr pyrazole synthesis. This classical reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione cluster_step2 Step 2: Knorr Pyrazole Synthesis A Cyclopropyl methyl ketone D 1-cyclopropylbutane-1,3-dione A->D B Ethyl acetate B->D C Sodium ethoxide C->D Base F This compound D->F E Hydrazine hydrate E->F

Figure 1: Overall synthetic pathway for this compound.

The synthesis commences with the preparation of the key intermediate, 1-cyclopropylbutane-1,3-dione, through a Claisen condensation reaction. This is followed by the cyclocondensation of the diketone with hydrazine hydrate to yield the target pyrazole.

Regioselectivity

The reaction of an unsymmetrical 1,3-diketone like 1-cyclopropylbutane-1,3-dione with hydrazine can potentially yield two regioisomers: this compound and 3-methyl-5-cyclopropyl-1H-pyrazole. The regiochemical outcome is influenced by the reaction conditions, particularly the pH.[1] Generally, in acidic media, the more reactive carbonyl group (in this case, the one adjacent to the methyl group) is preferentially attacked by the substituted nitrogen of the hydrazine, while in neutral or basic media, the less sterically hindered carbonyl is the preferred site of initial attack. For the synthesis of this compound, the desired regioselectivity is typically achieved under acidic conditions, where the initial attack of the NH2 group of hydrazine occurs at the acetyl carbonyl, followed by cyclization.

Experimental Protocols

Step 1: Synthesis of 1-cyclopropylbutane-1,3-dione

This procedure is adapted from established methods for the Claisen condensation to form β-diketones.

Materials:

  • Cyclopropyl methyl ketone

  • Ethyl acetate

  • Sodium ethoxide (21% solution in ethanol)

  • 10% Aqueous hydrochloric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Nitrogen atmosphere

Procedure:

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in ethyl acetate (10 volumes) under a nitrogen atmosphere, add sodium ethoxide (1.0 eq, 21 wt % solution in ethanol) dropwise at room temperature.

  • Equip the reaction flask with a condenser and a Dean-Stark trap. Heat the mixture to reflux to azeotropically remove the ethanol. Add more ethyl acetate as needed to maintain the reaction volume.

  • Continue heating for approximately 3 hours, or until the temperature of the distillate reaches ~75 °C.

  • Allow the reaction mixture to cool to room temperature and let it stand overnight. A white solid precipitate should form.

  • Collect the solid by filtration. Dissolve the solid in water and acidify the solution to pH 2-3 at 0 °C with 10% aqueous hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (3 x 5 volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil. The product can be used in the next step without further purification.

Table 1: Summary of Reagents for Step 1

ReagentMolar EquivalentPurpose
Cyclopropyl methyl ketone1.0Starting material
Ethyl acetateSolvent/ReagentAcylating agent
Sodium ethoxide1.0Base catalyst
Step 2: Synthesis of this compound

This procedure is a general method for the Knorr pyrazole synthesis adapted for this specific substrate.[1][2][3]

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (10 volumes).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 5 volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Table 2: Summary of Reagents for Step 2

ReagentMolar EquivalentPurpose
1-cyclopropylbutane-1,3-dione1.0Starting material
Hydrazine hydrate1.1Nitrogen source
Glacial acetic acid0.1Acid catalyst
EthanolSolventReaction medium

Data Presentation

Table 3: Expected Quantitative Data for this compound

ParameterExpected Value
Yield (Overall) 60-80%
Physical Appearance Colorless to pale yellow oil or low melting solid
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
¹H NMR (CDCl₃, ppm) δ 5.9-6.1 (s, 1H, pyrazole-H), 2.2-2.4 (s, 3H, CH₃), 1.7-1.9 (m, 1H, cyclopropyl-CH), 0.8-1.1 (m, 2H, cyclopropyl-CH₂), 0.6-0.8 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, ppm) δ ~150 (C3), ~140 (C5), ~100 (C4), ~12 (CH₃), ~8 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂)
Mass Spectrometry (EI) m/z (%) = 122 (M⁺), 107, 95, 81, 67

Visualization of the Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis involves a series of condensation and cyclization steps.

Knorr_Mechanism cluster_mechanism Knorr Pyrazole Synthesis Mechanism Diketone 1-cyclopropylbutane-1,3-dione Intermediate1 Hydrazone Intermediate Diketone->Intermediate1 + Hydrazine - H₂O Hydrazine Hydrazine Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation FinalProduct This compound Intermediate2->FinalProduct Dehydration (- H₂O)

Figure 2: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular condensation where the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.

Conclusion

The synthesis of this compound is a straightforward process that can be reliably achieved through the Knorr pyrazole synthesis. This guide provides a solid foundation for its preparation, from the synthesis of the necessary diketone precursor to the final cyclization and purification. The provided protocols and data will be a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and scale of the reaction.

References

Spectroscopic and Synthetic Profile of 3-cyclopropyl-5-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a viable synthetic protocol for the novel heterocyclic compound, 3-cyclopropyl-5-methyl-1H-pyrazole. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of pyrazole chemistry and spectroscopic data from closely related analogs to present an inferred but robust profile. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar pyrazole derivatives. These values are predictive and should be confirmed by experimental analysis.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (pyrazole)12.0 - 13.0br s-Chemical shift is concentration and solvent dependent.
CH (pyrazole, C4)~5.9s-The singlet indicates substitution at C3 and C5.
CH (cyclopropyl)1.7 - 1.9m-Methine proton of the cyclopropyl group.
CH₃ (pyrazole, C5)~2.2s-Methyl protons at the C5 position.
CH₂ (cyclopropyl)0.8 - 1.0m-Methylene protons of the cyclopropyl group.
CH₂ (cyclopropyl)0.6 - 0.8m-Methylene protons of the cyclopropyl group.

Predicted in CDCl₃. Chemical shifts for pyrazole protons can be influenced by tautomerism and solvent effects.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (δ, ppm)Notes
C3 (pyrazole)~150Attached to the cyclopropyl group.
C5 (pyrazole)~140Attached to the methyl group.
C4 (pyrazole)~105Unsubstituted carbon of the pyrazole ring.
CH₃ (C5-methyl)~13Methyl carbon.
CH (cyclopropyl)~8Methine carbon of the cyclopropyl group.
CH₂ (cyclopropyl)~6Methylene carbons of the cyclopropyl group.

Predicted in CDCl₃. The chemical shifts of C3 and C5 can be influenced by the tautomeric form present in solution.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch3100 - 3200Broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium
C=N stretch1580 - 1620Medium
C=C stretch1450 - 1550Medium
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIonNotes
122[M]⁺Molecular ion peak.
107[M - CH₃]⁺Loss of a methyl group.
95[M - HCN]⁺Loss of hydrogen cyanide.
81[M - C₃H₅]⁺Loss of the cyclopropyl group.

Fragmentation patterns are predictive and can vary based on the ionization method used.

Experimental Protocol: Synthesis of this compound

The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials and Reagents
  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol or acetic acid.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the solvent is acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If ethanol is used as a solvent, concentrate the mixture under reduced pressure.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualization of the Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrazole derivative like this compound.

Spectroscopic_Characterization_Workflow Workflow for Synthesis and Characterization of this compound Synthesis Synthesis of this compound (Knorr Synthesis) Purification Purification (Column Chromatography) Synthesis->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Confirmation->NMR MS Mass Spectrometry (MS) Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Final_Product Pure this compound NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: A logical workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of this compound. Experimental validation of the predicted data is essential for the definitive characterization of this compound.

3-cyclopropyl-5-methyl-1H-pyrazole molecular structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the molecular structure, properties, and synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .

It is important to note that pyrazoles with an unsubstituted nitrogen atom in the ring can exhibit tautomerism. Consequently, this compound can exist in equilibrium with its tautomer, 5-cyclopropyl-3-methyl-1H-pyrazole. The position of the equilibrium can be influenced by the solvent and physical state.

Caption: Molecular structure of this compound.

Physicochemical Data

Property3-cyclopropyl-1H-pyrazol-5-amine3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
Molecular Formula C₆H₉N₃[1]C₇H₁₁N₃[2]
Molecular Weight 123.16 g/mol [1]137.18 g/mol [2]
Physical Form Liquid[1]Not specified
Density 1.159 g/mL at 25 °C[1]1.38 g/cm³ (Predicted)[2]
Refractive Index n20/D 1.566[1]Not specified
Boiling Point Not specified299.2 °C at 760 mmHg (Predicted)[2]
Melting Point Not specified123-126 °C[2]
Flash Point Not applicable134.8 °C (Predicted)[2]
CAS Number 175137-46-9[1]118430-74-3[2]

Experimental Protocols

A common and effective method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3] For the synthesis of this compound, the logical precursors are cyclopropylhydrazine and acetylacetone (2,4-pentanedione).

Protocol: Synthesis of this compound

Reagents and Materials:

  • Cyclopropylhydrazine (or its hydrochloride salt)

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or Acetic Acid (as solvent)

  • Hydrochloric acid or a suitable base (if starting from a salt)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for reflux

  • Silica gel for column chromatography

  • Ethyl acetate/hexane (as eluent)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclopropylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid. If using the hydrochloride salt of the hydrazine, a stoichiometric amount of a base (e.g., sodium acetate) should be added to liberate the free hydrazine.

  • Reagent Addition: To the stirred solution, add acetylacetone (1.0 eq) dropwise at room temperature.

  • Condensation and Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain this temperature for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure this compound.[3]

  • Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow

The logical relationship in the synthesis of this compound from its precursors can be visualized as a straightforward workflow.

synthesis_workflow cluster_reactants Reactants reactant1 Cyclopropylhydrazine process Cyclocondensation (Reflux in Ethanol/Acetic Acid) reactant1->process reactant2 Acetylacetone (2,4-Pentanedione) reactant2->process product This compound process->product

Caption: Synthesis workflow for this compound.

References

The Rising Therapeutic Potential of Novel Pyrazole Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a plethora of novel compounds with a broad spectrum of biological activities. This technical guide delves into the core biological activities of recently developed pyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We provide a comprehensive summary of quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Novel Pyrazole Derivatives

Novel pyrazole compounds have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth, proliferation, and survival.[1] Structure-activity relationship (SAR) studies have shown that substitutions on the pyrazole ring can significantly enhance their cytotoxic efficacy and selectivity against various cancer cell lines.[1]

Inhibition of Key Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting key protein kinases and signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] Several pyrazole-based compounds have been designed as potent inhibitors of VEGFR-2.

Below is a diagram illustrating the general VEGFR-2 signaling pathway, which is a common target for these novel pyrazole compounds.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pyrazole Novel Pyrazole Compound (Inhibitor) Pyrazole->VEGFR2 Inhibits PI3K_Akt_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression, Inhibition of Apoptosis mTOR->CellCycle Pyrazole Novel Pyrazole Compound (Inhibitor) Pyrazole->PI3K Inhibits MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells into 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of pyrazole compounds B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Workflow A Administer pyrazole compound or vehicle to rats B After 1 hour, inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4 hours) B->C D Calculate the percentage of edema inhibition C->D MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow A Prepare serial dilutions of pyrazole compounds in broth medium in 96-well plates B Inoculate each well with a standardized suspension of the test microorganism A->B C Incubate the plates under appropriate conditions B->C D Observe for visible growth (turbidity) C->D E Determine the MIC as the lowest concentration with no visible growth D->E

References

A Comprehensive Technical Guide to the Discovery and Synthesis of Cyclopropyl-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the discovery, synthesis, and biological significance of cyclopropyl-substituted pyrazoles. The unique structural and electronic properties imparted by the cyclopropyl group have made these heterocyclic compounds a focal point in medicinal chemistry, leading to the development of potent and selective therapeutic agents. This document details key synthetic methodologies, presents quantitative biological data, and outlines the signaling pathways modulated by these promising molecules.

Discovery and Biological Significance

The pyrazole nucleus is a well-established privileged scaffold in drug discovery, present in numerous approved drugs.[1][2] The incorporation of a cyclopropyl moiety can significantly enhance the pharmacological properties of a molecule by introducing conformational rigidity, improving metabolic stability, and providing favorable interactions with biological targets.[3] Cyclopropyl-substituted pyrazoles have emerged as potent modulators of various enzymes and receptors, demonstrating a broad range of therapeutic potential.

Cyclooxygenase-2 (COX-2) Inhibitors

A significant area of interest for cyclopropyl-pyrazoles has been the development of selective COX-2 inhibitors for the treatment of inflammation and pain.[4][5][6] The cyclopropyl group can occupy a hydrophobic pocket in the COX-2 active site, contributing to both potency and selectivity over the COX-1 isoform.

Compound ClassTargetKey FindingsReference
Diaryl-pyrazolesCOX-2Potent and selective inhibition of COX-2. Some compounds show IC50 values in the nanomolar range.[5][7]
Pyrazole-pyridazine hybridsCOX-2Hybrids exhibit significant selective COX-2 inhibitory activity, with some compounds having IC50 values lower than celecoxib.[8]
Cannabinoid Receptor 1 (CB1) Antagonists

Cyclopropyl-substituted diaryl-pyrazoles have been extensively investigated as antagonists of the cannabinoid 1 (CB1) receptor, a target for the treatment of obesity and metabolic syndrome.[9] The cyclopropyl group often plays a crucial role in the structure-activity relationship (SAR), influencing both binding affinity and pharmacokinetic properties.

CompoundTargetKᵢ (nM)Biological EffectReference
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideCB1≤ 5Reduction of serum lipid parameters[9]
Fatty Acid Amide Hydrolase (FAAH) Inhibitors

More recently, cyclopropyl-containing pyrazoles have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.[1] FAAH inhibitors are being investigated for the treatment of pain and anxiety.

Compound ClassTargetIC₅₀ (nM)SelectivityReference
Pyrazole phenylcyclohexylcarbamatesFAAH11Significant selectivity over MAGL[1][10]

Synthetic Methodologies

The synthesis of cyclopropyl-substituted pyrazoles can be achieved through various established methods for pyrazole ring formation. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydrazines

A widely used and versatile method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] To synthesize cyclopropyl-substituted pyrazoles, a cyclopropyl-containing 1,3-diketone is typically employed.

General Synthetic Workflow: Cyclocondensation

G start Cyclopropyl β-Diketone + Hydrazine Derivative reaction Cyclocondensation (e.g., in Ethanol, reflux) start->reaction product Cyclopropyl-Substituted Pyrazole reaction->product

Caption: General workflow for the synthesis of cyclopropyl-substituted pyrazoles via cyclocondensation.

Starting MaterialsConditionsProductYieldReference
1-cyclopropyl-3-phenylpropane-1,3-dione, PhenylhydrazineEthanol, reflux3-cyclopropyl-1,5-diphenyl-1H-pyrazoleGood[11]
Ethyl 3-cyclopropyl-3-oxopropanoate, Hydrazine hydrateAcetic acid, reflux5-cyclopropyl-1H-pyrazol-3(2H)-oneHighGeneral Method
Synthesis from α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones (chalcones) bearing a cyclopropyl group with hydrazines provides a regioselective route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.

Starting MaterialsConditionsProductYieldReference
1-cyclopropyl-3-aryl-2-propen-1-one, Phenylhydrazine1. Acetic acid, reflux2. Oxidation (e.g., air)3-cyclopropyl-5-aryl-1-phenyl-1H-pyrazoleModerate to Good[11]
Synthesis from Cyclopropyl Oximes

A metal-free approach involves the reaction of cyclopropyl oximes with the Vilsmeier reagent (POCl₃/DMF) to yield fully substituted 1H-pyrazoles through a sequence of ring-opening, chlorovinylation, and intramolecular aza-cyclization.

Starting MaterialReagentsProductReference
1-carbamoyl, 1-oximyl cyclopropanesPOCl₃, DMFFully substituted 1H-pyrazoles[12]

Experimental Protocols

General Procedure for the Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Derivatives

A key intermediate, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine, can be synthesized and subsequently derivatized.[1][13]

Step 1: Synthesis of 1-(4-methoxybenzyl)hydrazine (4-Methoxyphenyl)methanamine is converted to the corresponding hydrazine derivative using standard procedures.

Step 2: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine To a solution of 1-(4-methoxybenzyl)hydrazine and 3-cyclopropyl-3-oxopropanenitrile in ethanol, sodium ethoxide is added, and the mixture is refluxed. After cooling, the product is isolated by filtration.

Step 3: Acylation of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine To a solution of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine and triethylamine in dichloromethane, a substituted benzoyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The crude product is then purified by column chromatography.

Characterization Data for N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)benzamide:

  • ¹H NMR (CDCl₃, 400 MHz) δ: 10.51 (s, 1H, -NH), 7.95 (d, 2H, Ar-H), 7.51 (t, 1H, Ar-H), 7.44 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 5.18 (s, 1H, Ar-H), 5.02 (s, 2H, -CH₂), 3.85 (s, 3H, -OCH₃), 1.85 (m, 1H, -CH), 0.92 (m, 2H, -CH₂), 0.71 (m, 2H, -CH₂).[12]

  • ¹³C NMR (CDCl₃, 400 MHz) δ: 165.4, 157.7, 148.5, 130.1, 128.6, 114.2, 89.3, 55.9, 51.5, 9.3, 8.2.[12]

  • MS (ESI) m/z: 243.3 [M+H]⁺.[12]

  • IR (KBr, cm⁻¹): 3360, 1685, 1602, 1355, 1277, 1225, 865.[12]

Signaling Pathways

COX-2 Signaling Pathway

Cyclooxygenase-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are important mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 by cyclopropyl-substituted pyrazoles blocks this pathway, leading to anti-inflammatory effects.

COX-2 Prostaglandin Synthesis Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2->PGG2 Oxygenation Inhibitor Cyclopropyl-Pyrazole COX-2 Inhibitor Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by cyclopropyl-pyrazole derivatives.

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endocannabinoids, modulates neurotransmitter release.[3][4][5][11][14] Cyclopropyl-pyrazole antagonists block this signaling cascade.

CB1 Receptor Signaling Cascade

G Endocannabinoid Endocannabinoid CB1R CB1 Receptor Endocannabinoid->CB1R Gi_o Gi/o Protein CB1R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neurotransmitter_Release Decreased Neurotransmitter Release PKA->Neurotransmitter_Release Antagonist Cyclopropyl-Pyrazole CB1 Antagonist Antagonist->CB1R

Caption: Antagonism of the CB1 receptor signaling pathway by cyclopropyl-pyrazoles.

Conclusion

Cyclopropyl-substituted pyrazoles represent a versatile and highly valuable class of heterocyclic compounds in modern drug discovery. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse chemical libraries for screening against a wide array of biological targets. The demonstrated success in developing potent and selective COX-2 inhibitors, CB1 receptor antagonists, and FAAH inhibitors underscores the significant therapeutic potential of this chemical scaffold. Future research in this area is poised to uncover novel biological activities and lead to the development of next-generation therapeutics for a range of diseases.

References

An In-depth Technical Guide to 3-Cyclopropyl-5-methyl-1H-pyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-cyclopropyl-5-methyl-1H-pyrazole and its key derivatives. While experimental data on the parent compound is limited, this document compiles available information on its analogues, including 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine, to offer valuable insights for researchers in medicinal chemistry and drug development. This guide covers known physical properties, spectral data, and general synthetic methodologies, supplemented with detailed experimental protocols and logical workflow diagrams.

Introduction

Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of pharmacological activities. The incorporation of a cyclopropyl group at the 3-position and a methyl group at the 5-position of the pyrazole ring is of significant interest due to the unique conformational constraints and electronic properties imparted by the cyclopropyl moiety, which can influence biological activity. This document focuses on the core structure of this compound, providing a centralized resource of its known characteristics and those of its closely related, and more extensively studied, derivatives.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound and Its Derivatives

Property3-cyclopropyl-1-methyl-1H-pyrazole3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
CAS Number 1053163-67-9957500-07-1[1]118430-74-3[2]
Molecular Formula C7H10N2C8H10N2O2[1]C7H11N3[2]
Molecular Weight 122.17 g/mol 166.18 g/mol [1]137.186 g/mol [2]
Appearance Not AvailableSolid[1]Not Available
Melting Point Not AvailableNot Available123-126°C
Boiling Point Not AvailableNot Available299.238 °C at 760 mmHg
Solubility Not AvailableNot AvailableNot Available
pKa Not AvailableNot AvailableNot Available
SMILES CN1C=CC(=N1)C2CC2CN1N=C(C2CC2)C=C1C(=O)O[1]CN1N=C(C=C1N)C1CC1[2]
InChI Key SLCCNZAJZZHXSD-UHFFFAOYSA-NWAVQQDWWBUEGMB-UHFFFAOYSA-N[1]YWHWPIRLFHZSFS-UHFFFAOYSA-N[2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of pyrazole derivatives. While specific data for the parent compound is unavailable, the following table summarizes the expected and reported spectral characteristics for its derivatives.

Table 2: Spectral Data of this compound Derivatives

Spectral Data3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid3-cyclopropyl-1-methyl-1H-pyrazol-5-amine
¹H NMR Expected signals for cyclopropyl protons, methyl protons, pyrazole ring proton, and a carboxylic acid proton.Predicted ¹H NMR (CDCl3): δ=5.20 (s, 1H), 3.58 (s, 3H), 3.45 (br, 2H), 1.80 (m, 1H), 0.82 (m, 2H), 0.62 ppm (m, 2H).
¹³C NMR Expected signals for cyclopropyl carbons, methyl carbon, pyrazole ring carbons, and a carboxyl carbon.Not Available
IR Spectroscopy Expected characteristic peaks for C-H, C=C, C=N, and C=O stretching, and O-H stretching of the carboxylic acid.Not Available
Mass Spectrometry Expected molecular ion peak corresponding to its molecular weight.Not Available

Synthesis and Reactivity

The synthesis of this compound can be conceptually approached through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine.

General Synthetic Approach

A plausible synthetic route to the parent compound and its derivatives involves the reaction of a cyclopropyl-substituted β-diketone with methylhydrazine. The reactivity of the resulting pyrazole is characteristic of this heterocyclic system, being susceptible to electrophilic substitution, typically at the C4 position. The N-H of the pyrazole ring can be alkylated or acylated.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diketone 1-cyclopropylbutane-1,3-dione condensation Condensation/ Cyclization diketone->condensation hydrazine Methylhydrazine hydrazine->condensation pyrazole 3-cyclopropyl-1,5-dimethyl-1H-pyrazole & 5-cyclopropyl-1,3-dimethyl-1H-pyrazole (Isomeric Mixture) condensation->pyrazole Acid or Base Catalyst

Caption: General synthesis of substituted pyrazoles.

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (Adapted from general pyrazole synthesis)

This protocol is a conceptual adaptation of the general synthesis of pyrazole carboxylic acids.

  • Condensation: To a solution of ethyl 2-cyclopropyl-2,4-dioxobutanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents).

  • Cyclization: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis: After cooling to room temperature, add a solution of sodium hydroxide (2 equivalents) in water and continue to stir at reflux for 2-3 hours to hydrolyze the ester.

  • Work-up: Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Purification: The crude product can be filtered, washed with cold water, and recrystallized from an appropriate solvent system like ethanol/water to yield the pure 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Protocol 2: Characterization of Pyrazole Derivatives

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the presence of characteristic peaks for the cyclopropyl, methyl, and pyrazole ring protons and carbons.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film. Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude purify Recrystallization/ Chromatography crude->purify pure Pure Compound purify->pure nmr NMR Spectroscopy pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms G cluster_derivatives Key Derivatives parent This compound carboxylic_acid 3-cyclopropyl-1-methyl-1H-pyrazole- 5-carboxylic acid parent->carboxylic_acid Oxidation of a precursor amine 3-cyclopropyl-1-methyl-1H-pyrazol- 5-amine parent->amine Amination or reduction of a nitro precursor carbaldehyde 3-cyclopropyl-1-methyl-1H-pyrazole- 5-carbaldehyde parent->carbaldehyde Formylation carboxylic_acid->amine Curtius/Hofmann Rearrangement carbaldehyde->carboxylic_acid Oxidation

References

An In-depth Technical Guide to Cyclopropyl-Methyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of two isomeric cyclopropyl-methyl-pyrazole derivatives: 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid and 5-cyclopropyl-3-methyl-1H-pyrazole. Due to the greater availability of public data, this guide will focus primarily on the carboxylic acid derivative, which has garnered attention for its potential therapeutic applications.

Core Compounds and Properties

Initial research into "3-cyclopropyl-5-methyl-1H-pyrazole" did not yield a specific CAS number or substantial data for a compound with this exact structure. However, extensive information is available for two closely related isomers, which are the focus of this guide.

3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

This derivative is characterized by a cyclopropyl group at the 3-position, a methyl group at the 1-position of the pyrazole ring, and a carboxylic acid functional group at the 5-position.

PropertyValueReference
CAS Number 957500-07-1[1]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Physical State Solid[3]
Melting Point 195-199°C[]
Boiling Point No data available[1]
Purity ≥98%[3]
5-cyclopropyl-3-methyl-1H-pyrazole

This isomer features a cyclopropyl group at the 5-position and a methyl group at the 3-position of the pyrazole ring.

PropertyValueReference
CAS Number 1287752-76-4
Molecular Formula C₇H₁₀N₂
Molecular Weight 122.17 g/mol
Physical State No data available
Melting Point No data available
Boiling Point No data available

Synthesis and Experimental Protocols

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

General Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

A common synthetic route for this compound involves a multi-step process.[2]

Experimental Protocol Outline:

  • Condensation: Cyclopropyl hydrazine is reacted with an excess of a β-keto ester, such as ethyl acetoacetate, in a suitable solvent like ethanol. This reaction can be catalyzed by an acid and typically proceeds under reflux conditions (50-80°C) to form a hydrazone intermediate.[2]

  • Cyclization: The intermediate hydrazone undergoes intramolecular cyclization to form the pyrazole ring. This step is often facilitated by the acidic conditions and continued heating.[2]

  • Oxidation: The methyl group at the 5-position of the pyrazole ring is then oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Careful control of pH is necessary to prevent side reactions.[2]

  • Hydrolysis (Alternative Route): An alternative method involves the synthesis of the corresponding methyl ester, methyl 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylate, through the cyclization reaction. The target carboxylic acid is then obtained by the hydrolysis of this ester intermediate.[2]

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

G General Synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product Cyclopropyl hydrazine Cyclopropyl hydrazine Hydrazone intermediate Hydrazone intermediate Cyclopropyl hydrazine->Hydrazone intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Hydrazone intermediate Pyrazole derivative Pyrazole derivative Hydrazone intermediate->Pyrazole derivative Cyclization 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Pyrazole derivative->3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Oxidation

Caption: Synthetic workflow for 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]

Anti-inflammatory Activity of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Research has indicated that 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid possesses anti-inflammatory properties.[2] A notable study demonstrated its ability to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in vitro at concentrations as low as 10 µM.[2] TNF-α is a key pro-inflammatory cytokine involved in various inflammatory diseases.[6] The inhibition of TNF-α suggests that this compound could be a candidate for the development of novel anti-inflammatory drugs.[2]

The binding of TNF-α to its receptor (TNFR) can trigger multiple downstream signaling pathways, including the NF-κB and MAPK pathways, which lead to the expression of pro-inflammatory genes.[6] The inhibitory action of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid likely involves the modulation of one or more components of this signaling cascade.

G Potential Mechanism of Anti-inflammatory Action TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds Signaling Complex Signaling Complex TNFR->Signaling Complex Activates NF-kB Pathway NF-kB Pathway Signaling Complex->NF-kB Pathway MAPK Pathway MAPK Pathway Signaling Complex->MAPK Pathway Gene Expression Gene Expression NF-kB Pathway->Gene Expression Leads to MAPK Pathway->Gene Expression Leads to Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid->Signaling Complex Inhibits

Caption: Inhibition of TNF-α signaling by 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid.

Antimicrobial Activity

In addition to its anti-inflammatory effects, 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid has demonstrated antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.[2] This suggests its potential as a lead compound for the development of new antimicrobial agents.

Other Potential Applications

The unique structural features of cyclopropyl-substituted pyrazoles make them attractive scaffolds in medicinal chemistry. For instance, various diaryl-pyrazole derivatives containing cyclopropyl groups have been investigated as potent cannabinoid type 1 (CB1) receptor antagonists, which have therapeutic potential for treating obesity.[7]

Conclusion

The cyclopropyl-methyl-pyrazole scaffold, particularly in the form of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, represents a promising area for further research and development. Its demonstrated anti-inflammatory and antimicrobial activities, coupled with the versatility of the pyrazole ring for chemical modification, make it a valuable building block for the design of novel therapeutic agents. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this class of compounds.

References

Initial Screening of 3-Cyclopropyl-5-methyl-1H-pyrazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 3-cyclopropyl-5-methyl-1H-pyrazole. While extensive research on this specific molecule is emerging, this document extrapolates from the well-established bioactivities of the broader pyrazole class of compounds to propose a robust screening strategy. Pyrazole derivatives are recognized for their wide-ranging pharmacological and agrochemical applications, making the initial bioactivity assessment of novel analogues like this compound a critical step in drug discovery and development.[1][2][3]

Overview of Pyrazole Bioactivity

The pyrazole nucleus is a versatile scaffold known to exhibit a multitude of biological activities.[1][2][3] Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscore the therapeutic potential of this heterocyclic ring system.[1][2][4] The diverse bioactivities attributed to pyrazole derivatives include antimicrobial, antifungal, anti-inflammatory, anticancer, and herbicidal properties.[1][5][6][7] The presence of cyclopropyl and methyl groups on the pyrazole ring in this compound suggests the potential for unique biological activities and merits a comprehensive initial screening.[8]

Proposed Initial Bioactivity Screening Cascade

Based on the known activities of related pyrazole compounds, a tiered screening approach is recommended to efficiently evaluate the biological potential of this compound.

Tier 1: Primary Assays
  • Antimicrobial Activity: Initial screening against a panel of Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Evaluation against common fungal pathogens.

  • Cytotoxicity/Antiproliferative Activity: Assessment against a representative cancer cell line and a normal cell line to determine preliminary anticancer potential and general toxicity.

  • Herbicidal Activity: Pre- and post-emergence assays against model plant species.

Tier 2: Secondary and Mechanistic Assays
  • Enzyme Inhibition Assays: Based on the primary screening results, assays against specific enzymes (e.g., cyclooxygenase for anti-inflammatory potential, protein kinases for anticancer activity) can be conducted.

  • Signaling Pathway Analysis: Investigation of the compound's effect on relevant cellular signaling pathways.

Data Presentation: Bioactivity of Related Pyrazole Derivatives

The following tables summarize the reported bioactivities of various pyrazole derivatives, providing a rationale for the proposed screening cascade for this compound.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeBacterial/Fungal Strain(s)Activity (MIC in µg/mL)Reference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (9d, 9g, 9h)S. pyogenes, S. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniae, F. verticillioides, A. ochraceous, A. flavus, A. alternata, P. chrysogenumPotent activity reported (specific MIC values not detailed in snippet)[9]
Pyrazole derivative (3)E. coli0.25[6]
Pyrazole derivative (4)S. epidermidis0.25[6]
Pyrazole derivative (2)A. niger1[6]

Table 2: Antiproliferative and Cytotoxic Activity of Selected Pyrazole Derivatives

Compound/DerivativeCell Line(s)Activity (IC50 in µM)Reference
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivativesVERO (normal), MCF-7 (breast cancer)Exhibited growth inhibitory effects (specific IC50 values not detailed in snippet)[10]
Pyrazole derivative (11c)PC3, A549, HL60, HCT116, SW6204.09-16.82[11]
1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative (4b)A549Most potent in the series (specific IC50 not detailed in snippet)[12]

Table 3: Herbicidal Activity of Selected Pyrazole Derivatives

Compound/DerivativeWeed SpeciesActivityReference
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis L.82% inhibition of fresh weight (post-emergence at 750 g a.i. ha⁻¹)[5]
Phenylpyridine moiety-containing pyrazole derivativesDigitaria sanguinalis, Abutilon theophrasti, Setaria viridisModerate herbicidal activities (post-emergence at 150 g a.i./hm²)[13]
4-cholro-3-[4-chloro-2-fluoro-5-(4-methoxybenzyloxy)phenyl]-l-methyl-5- trifluoromethyl)-1H-pyrazoleAbutilon95% inhibition (at 9.375 g•hm-2)[14]

Experimental Protocols

Detailed methodologies for the key initial screening experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound.

  • Preparation of Bacterial/Fungal Inoculum:

    • Isolate single colonies of the microbial strain from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the appropriate temperature with agitation until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the inoculum to a 0.5 McFarland standard.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the specific microbial strain for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Antiproliferative Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations.

    • Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow_Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compound Prepare Compound Dilutions prep_compound->inoculate incubate Incubate inoculate->incubate read_results Observe and Record Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Antimicrobial Minimum Inhibitory Concentration (MIC) Assay.

Experimental_Workflow_Antiproliferative_Screening cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cell Adhesion (24h) seed_cells->adhere_cells treat_compound Add Compound Dilutions adhere_cells->treat_compound incubate_treatment Incubate (48-72h) treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for Antiproliferative MTT Assay.

Potential Signaling Pathways

Given that pyrazole derivatives are known to act as enzyme inhibitors, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors compound 3-cyclopropyl-5-methyl- 1H-pyrazole compound->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression

Caption: Hypothetical Inhibition of the MAPK/ERK Signaling Pathway.

COX_Signaling_Pathway cluster_membrane_lipids Membrane Lipids cluster_arachidonic_acid Arachidonic Acid Cascade cluster_cellular_response Cellular Response phospholipids Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cleaves cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound 3-cyclopropyl-5-methyl- 1H-pyrazole compound->cox Inhibition

Caption: Hypothetical Inhibition of the Cyclooxygenase (COX) Pathway.

References

Tautomerism in 3,5-Substituted Pyrazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in 3,5-substituted pyrazole derivatives is a critical consideration in the fields of medicinal chemistry and drug development. The ability of these compounds to exist in different isomeric forms that can readily interconvert has profound implications for their chemical reactivity, biological activity, and physicochemical properties. This technical guide provides a comprehensive overview of the core principles governing tautomerism in this important class of heterocyclic compounds, with a focus on quantitative data, experimental methodologies, and the logical frameworks for understanding these dynamic systems.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, a proton can reside on either of the two ring nitrogen atoms, leading to a dynamic equilibrium between two tautomeric forms. This is known as annular tautomerism. For 3,5-disubstituted pyrazoles where the substituents at the 3 and 5 positions are different, this equilibrium results in two distinct chemical entities with potentially different properties. The position of this equilibrium is influenced by a delicate balance of electronic and steric effects of the substituents, the polarity of the solvent, temperature, and intermolecular interactions such as hydrogen bonding.[1][2]

The rich reactivity of pyrazoles is intrinsically linked to their tautomeric nature, which can present challenges and opportunities in synthetic organic chemistry and drug design.[3] A change in the tautomeric form can alter the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, thereby affecting its interaction with biological targets.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over the other in 3,5-disubstituted pyrazoles is dictated by a combination of intrinsic and extrinsic factors. Understanding these factors is crucial for predicting and controlling the tautomeric behavior of these molecules.

A logical overview of these influencing factors is presented below:

Tautomerism_Influencing_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors Substituent_Effects Substituent Effects (Electronic & Steric) Tautomeric_Equilibrium Tautomeric Equilibrium Substituent_Effects->Tautomeric_Equilibrium Intramolecular_HBonding Intramolecular H-Bonding Intramolecular_HBonding->Tautomeric_Equilibrium Solvent_Polarity Solvent Polarity Solvent_Polarity->Tautomeric_Equilibrium Temperature Temperature Temperature->Tautomeric_Equilibrium Concentration Concentration (Self-Association) Concentration->Tautomeric_Equilibrium

Figure 1: Key factors influencing the tautomeric equilibrium in 3,5-substituted pyrazoles.

Substituent Effects: The electronic nature of the substituents at positions 3 and 5 plays a paramount role. Electron-donating groups (EDGs) tend to favor the tautomer where the proton is on the nitrogen atom adjacent to the substituent, while electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the nitrogen further away.[4] For instance, in 3(5)-amino-5(3)-aryl disubstituted pyrazoles, the 3-amino tautomer is generally more stable.[5]

Solvent Effects: The polarity of the solvent can significantly shift the tautomeric equilibrium.[2] Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. For example, in some pyrazole derivatives, a tautomeric equilibrium is observed in DMSO, a polar aprotic solvent, while a single tautomer predominates in less polar solvents like CDCl3.[6][7]

Intermolecular and Intramolecular Hydrogen Bonding: The formation of hydrogen bonds, either with the solvent or through self-association (dimers, trimers, etc.), can stabilize specific tautomeric forms.[6] In the solid state, crystal packing forces and strong intermolecular hydrogen bonds often lead to the presence of a single tautomer.[5]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium can be quantified by the equilibrium constant (KT) and the free energy difference (ΔG) between the tautomers. These values are crucial for understanding the relative stability of the tautomers under different conditions.

R3R5SolventTemperature (°C)KT ([3-R3]/[5-R3])ΔG (kcal/mol)Reference
PhenylHTHF-802.57-0.34[8]
MethylPhenylTHF-d8-953.02-0.42[8]
HMethylHMPT-200.850.08[8]
CONH(t-Bu)HCDCl3209.0-1.3[9]
COOCH3NH2DMSO-d6Not specifiedEquilibrium observedNot specified[6]
COOCH3NO2CDCl3Not specifiedTautomer 5 predominatesNot specified[6]
PhenylHCDCl3Not specified3-phenyl tautomer rich mixtureNot specified[8]

Table 1: Tautomeric Equilibrium Constants and Free Energy Differences for Selected 3,5-Substituted Pyrazoles.

Experimental Protocols for Tautomer Determination

The characterization of tautomeric forms and the determination of their equilibrium ratios rely on a combination of spectroscopic and crystallographic techniques, often supported by computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[4] By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant tautomer and, in some cases, the equilibrium constant can be determined.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 3,5-substituted pyrazole derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For studying dynamic exchange, variable temperature (VT) NMR experiments are essential. At low temperatures, the rate of interconversion can be slowed down, allowing for the observation of distinct signals for each tautomer.[8]

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of the ring protons and carbons, particularly at positions 3 and 5, are sensitive to the tautomeric form.[4]

    • Signal Integration: In the slow-exchange regime, the ratio of the integrals of corresponding signals for each tautomer can be used to determine the equilibrium constant (KT).

    • NOE Spectroscopy: 2D NOESY or ROESY experiments can reveal through-space proximities between the N-H proton and the substituents at positions 3 and 5, providing unambiguous assignment of the tautomeric form.[7]

    • ¹⁵N NMR: The chemical shifts of the two nitrogen atoms are markedly different in the two tautomers, providing a clear distinction.[2]

X-ray Crystallography

X-ray crystallography provides definitive structural information about the tautomeric form present in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

  • Analysis: The refined structure will unambiguously show the position of the hydrogen atom on one of the pyrazole nitrogen atoms, thus identifying the tautomer present in the crystal lattice.[6][8] It is important to note that the tautomer observed in the solid state may not be the most abundant one in solution.[5]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data.[4][10]

Protocol for DFT Calculations:

  • Structure Building: Build the 3D structures of both possible tautomers of the 3,5-substituted pyrazole derivative using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] This will find the lowest energy conformation for each tautomer.

  • Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The energy difference can be used to estimate the tautomeric equilibrium constant in the gas phase.

  • Solvent Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

  • NMR Chemical Shift Prediction: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to aid in spectral assignment.

An overview of the experimental and computational workflow for tautomer analysis is depicted below:

Experimental_Workflow Synthesis Synthesis of 3,5-Substituted Pyrazole Characterization Initial Characterization (MS, Elemental Analysis) Synthesis->Characterization NMR_Study NMR Spectroscopy (¹H, ¹³C, ¹⁵N, NOE, VT) Characterization->NMR_Study Xray_Study X-ray Crystallography Characterization->Xray_Study Computational_Study Computational Chemistry (DFT Calculations) Characterization->Computational_Study Data_Analysis Data Analysis & Tautomer Assignment NMR_Study->Data_Analysis Xray_Study->Data_Analysis Computational_Study->Data_Analysis Equilibrium_Quantification Equilibrium Quantification (KT, ΔG) Data_Analysis->Equilibrium_Quantification

Figure 2: General experimental and computational workflow for the study of tautomerism in pyrazole derivatives.

Synthesis of 3,5-Disubstituted Pyrazoles

A common synthetic route to 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. A more modular approach involves the reaction of hydrazones of aryl aldehydes with substituted acetophenones.[1]

A generalized synthetic pathway is illustrated below:

Synthesis_Pathway Reactant_A Hydrazone of Aryl Aldehyde Reaction Condensation Reactant_A->Reaction Reactant_B Substituted Acetophenone Reactant_B->Reaction Intermediate_I Intermediate I Reaction->Intermediate_I Intermediate_II Intermediate II (Tautomerization/ Aromatization) Intermediate_I->Intermediate_II Intermediate_III Cyclized Intermediate Intermediate_II->Intermediate_III Product 3,5-Disubstituted Pyrazole Intermediate_III->Product

Figure 3: A representative synthetic pathway for 3,5-disubstituted pyrazoles.

Conclusion

The tautomerism of 3,5-substituted pyrazole derivatives is a multifaceted phenomenon governed by a subtle interplay of electronic, steric, and environmental factors. A thorough understanding and characterization of the tautomeric behavior are indispensable for the rational design and development of novel pyrazole-based therapeutic agents and functional materials. The integrated application of advanced spectroscopic techniques, X-ray crystallography, and computational chemistry provides a robust framework for elucidating the tautomeric landscape of these versatile heterocyclic compounds. This guide serves as a foundational resource for researchers navigating the complexities of pyrazole tautomerism, enabling more informed decisions in their scientific endeavors.

References

The Pyrazole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, leading to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the core mechanisms of action for several classes of pyrazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Inhibition of Cyclooxygenase-2 (COX-2)

A prominent class of pyrazole-based drugs are the selective COX-2 inhibitors, exemplified by Celecoxib. These agents are primarily used for their anti-inflammatory, analgesic, and antipyretic effects.[1]

Mechanism of Action: Celecoxib selectively binds to and inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[2][3] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[2] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is attributed to its sulfonamide side chain, which binds to a hydrophilic region near the active site of COX-2.[2][4] This selectivity theoretically minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective functions of COX-1 in the gastric mucosa.[4][5]

In addition to its anti-inflammatory role, Celecoxib has demonstrated anti-cancer properties. This is thought to occur through the induction of apoptosis, cell cycle arrest, and regulation of angiogenesis.[3] These effects are associated with the modulation of various signaling molecules, including the increased expression of cell cycle inhibitors like CDKN1A/p21 and the decreased expression of cyclins and anti-apoptotic proteins such as AKT1.[3]

Signaling Pathway of COX-2 Inhibition by Celecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Quantitative Data: COX-2 Inhibition

CompoundTargetIC50SpeciesAssay ConditionsReference
CelecoxibCOX-240 nMHumanIn vitro enzyme assay[6]
CelecoxibCOX-250 nMHumanLC-MS-MS based assay[7]
CelecoxibCOX-130 µMOvineLC-MS-MS based assay[7]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX enzyme.[2]

  • Reagent Preparation:

    • Reconstitute lyophilized human recombinant COX-2 enzyme in sterile ddH₂O and store in aliquots at -80°C.

    • Prepare a 10X solution of the test pyrazole compound (inhibitor) in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.[2]

    • Prepare a positive inhibitor control using a known COX-2 inhibitor like Celecoxib.[2]

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.[8]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.

    • Add 10 µL of COX Assay Buffer to the enzyme control wells.

    • Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the inhibitor control wells.[8]

    • Add 80 µL of the Reaction Mix to all wells.

    • Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid/NaOH solution to all wells.[8]

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm at 25°C for 5-10 minutes.[8]

    • Calculate the rate of reaction (slope) from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition relative to the enzyme control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cannabinoid Receptor Antagonism

Pyrazole-based compounds, such as Rimonabant, have been developed as inverse agonists for the cannabinoid receptor CB1.[9]

Mechanism of Action: Rimonabant acts as a selective antagonist or inverse agonist at the CB1 receptor.[10] These receptors are part of the endocannabinoid system, which plays a role in regulating appetite and energy balance.[11][12] By blocking the CB1 receptor, Rimonabant attenuates the activity of this system, leading to a reduction in appetite and food intake.[10][11] CB1 receptors are located in the brain, particularly in areas involved in appetite control, as well as in peripheral tissues like adipose tissue, the liver, and muscle.[10][11] Inhibition of these peripheral receptors can lead to reduced fat storage, improved insulin sensitivity, and enhanced lipid metabolism.[10] While initially developed for the treatment of obesity, Rimonabant was withdrawn from the market due to serious psychiatric side effects, including depression and suicidal thoughts.[10]

Signaling Pathway of Rimonabant at the CB1 Receptor

Rimonabant_CB1 Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1_Receptor CB1 Receptor Endocannabinoids->CB1_Receptor Activates Downstream_Signaling Downstream Signaling CB1_Receptor->Downstream_Signaling Appetite_Stimulation Appetite Stimulation & Energy Storage Downstream_Signaling->Appetite_Stimulation Rimonabant Rimonabant Rimonabant->CB1_Receptor Blocks

Rimonabant blocks the CB1 receptor, inhibiting appetite-stimulating pathways.
Quantitative Data: CB1 Receptor Binding

CompoundTargetKiSpeciesAssay ConditionsReference
Compound 34 (Rimonabant analog)CB1R6.9 nMRatRadioligand binding assay[13]
Experimental Protocol: CB1 Receptor Binding Assay

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the CB1 receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the brain membrane preparation, a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test pyrazole compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled CB1 ligand.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound by plotting the percent specific binding against the logarithm of the test compound concentration.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

Phosphodiesterase Type 5 (PDE5) Inhibition

Certain pyrazole-fused pyrimidinone derivatives, such as Sildenafil, are potent and selective inhibitors of phosphodiesterase type 5 (PDE5).

Mechanism of Action: Sildenafil's mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[14] In the corpus cavernosum of the penis, sexual stimulation leads to the release of nitric oxide (NO), which activates guanylate cyclase to increase levels of cyclic guanosine monophosphate (cGMP).[14] cGMP, in turn, activates protein kinase G (PKG), leading to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[14]

Signaling Pathway of Sildenafil in Erectile Function

Sildenafil_PDE5 NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC Activates cGMP cGMP GC->cGMP Converts GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 Enzyme cGMP->PDE5 Relaxation Smooth Muscle Relaxation PKG->Relaxation GMP GMP PDE5->GMP Degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Sildenafil inhibits PDE5, preventing cGMP degradation and promoting smooth muscle relaxation.
Quantitative Data: PDE5 Inhibition

CompoundTargetIC50Assay ConditionsReference
SildenafilPDE54.2 nMFluorescence polarization-based enzyme inhibition assay[15]
Experimental Protocol: PDE5 Inhibition Assay

This is a representative protocol for a fluorescence polarization-based PDE5 inhibition assay.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA).

    • Dilute the PDE5 enzyme to the desired concentration in the reaction buffer.

    • Prepare a solution of fluorescein-labeled cGMP as the substrate.

    • Prepare serial dilutions of the test pyrazole compound.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the diluted PDE5 enzyme to all wells except the negative control.

    • Add the fluorescein-labeled cGMP substrate to all wells to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution containing a phosphate-binding agent.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • The inhibition of PDE5 activity will result in less substrate being hydrolyzed, leading to a higher fluorescence polarization signal.

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Anticancer Activity via Kinase Inhibition

The pyrazole scaffold is a cornerstone in the development of numerous kinase inhibitors for cancer therapy. These compounds target various protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis.[13][16]

Mechanism of Action: Pyrazole-based anticancer agents have been shown to inhibit a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): These inhibitors block the autophosphorylation of EGFR, a receptor tyrosine kinase that, when overactive, can drive tumor cell proliferation.[9][10]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can block the signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and prevent the uncontrolled proliferation of cancer cells.[17]

  • Other Kinases: Pyrazole derivatives have also been shown to target other kinases like AKT, BRAF, and p38, often exhibiting activity against multiple kinases.[1][4]

Generalized Signaling Pathway for Pyrazole-Based Kinase Inhibitors

Kinase_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Growth_Factor->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream_Signaling Phosphorylates Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cellular_Response Pyrazole_Inhibitor Pyrazole-based Kinase Inhibitor Pyrazole_Inhibitor->RTK Inhibits

Pyrazole-based kinase inhibitors block signaling pathways that promote cancer cell growth.
Quantitative Data: Kinase Inhibition by Pyrazole Derivatives

CompoundTargetIC50Cell LineReference
Compound 6gEGFR0.024 µM-[9]
Compound 29EGFR0.21 µM-[4]
Compound 9VEGFR-20.22 µM-[10]
Compound 3ALK2.9 nM-[4]
Compound 43PI3 Kinase0.25 µMMCF7[17]
Compound 29CDK2/Cyclin A217.12 µMMCF7[17]
Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method for measuring kinase activity and inhibition.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[18]

    • Dilute the target kinase (e.g., EGFR, VEGFR-2, CDK2) and its specific substrate in the reaction buffer.

    • Prepare serial dilutions of the test pyrazole compound.

    • Prepare an ATP solution at the desired concentration.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the test inhibitor or vehicle (e.g., 5% DMSO).[18]

    • Add 2 µL of the diluted enzyme.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.[18]

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[19]

  • Compound Treatment:

    • Treat the cells with various concentrations of the pyrazole-based compound for 72 hours.[19]

  • MTT Addition:

    • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate for 1.5 hours at 37°C.[19]

  • Formazan Solubilization:

    • Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37°C with shaking.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 492 nm using a microplate reader.[19]

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Pyrazole-Based Compounds in Agriculture

The pyrazole scaffold is also utilized in the development of agrochemicals, including herbicides and fungicides.[20][21]

Mechanism of Action:

  • Herbicides: Some pyrazole-based herbicides act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to bleaching of new growth and ultimately plant death.[20]

  • Fungicides: Pyrazole amide fungicides, such as fluxapyroxad, are succinate dehydrogenase inhibitors (SDHIs). They block the mitochondrial electron transport chain in fungi, thereby inhibiting respiration and energy production.[22]

Workflow for the Discovery of Pyrazole-Based Agrochemicals

Agrochemical_Discovery A Target Identification (e.g., HPPD, SDH) B Lead Compound Discovery (Pyrazole Scaffold) A->B C Chemical Synthesis & Structure-Activity Relationship (SAR) Studies B->C D In Vitro Bioassays (Enzyme Inhibition, Fungicidal/Herbicidal Activity) C->D D->C Feedback for Optimization E Greenhouse & Field Trials D->E F Optimization of Physicochemical Properties D->F G Candidate Agrochemical E->G F->C

A typical workflow for the development of novel pyrazole-based agrochemicals.

Conclusion

The pyrazole nucleus is a remarkably versatile scaffold that has enabled the development of a diverse range of therapeutic agents and agrochemicals. The mechanisms of action of pyrazole-based compounds are varied, encompassing the inhibition of key enzymes like COX-2, PDE5, and various protein kinases, as well as the antagonism of G-protein coupled receptors such as CB1. The continued exploration of the structure-activity relationships of pyrazole derivatives, facilitated by the experimental protocols outlined in this guide, will undoubtedly lead to the discovery of new and improved molecules with significant therapeutic and agricultural applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-cyclopropyl-5-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-cyclopropyl-5-methyl-1H-pyrazole derivatives. This class of compounds holds significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the cyclopropyl and pyrazole moieties. This document details the primary synthetic routes, experimental protocols, and characterization methodologies, presenting quantitative data in a clear, tabular format for ease of comparison.

Synthesis of this compound Derivatives

The most common and efficient method for the synthesis of this compound derivatives is the cyclocondensation reaction between a cyclopropyl hydrazine and a β-diketone, typically acetylacetone (2,4-pentanedione). This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the pyrazole ring.

A general synthetic scheme is presented below:

G cluster_reactants Reactants CyclopropylHydrazine Cyclopropyl Hydrazine Intermediate Hydrazone Intermediate CyclopropylHydrazine->Intermediate + Acetylacetone Acetylacetone Acetylacetone->Intermediate Product This compound Intermediate->Product Cyclization (e.g., acid catalyst, heat) G cluster_characterization Characterization CrudeProduct Crude Product Purification Purification (Column Chromatography or Recrystallization) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry PureProduct->MS MeltingPoint Melting Point PureProduct->MeltingPoint FinalConfirmation Structural Confirmation & Purity Assessment NMR->FinalConfirmation MS->FinalConfirmation MeltingPoint->FinalConfirmation

An In-depth Technical Guide on the Structure-Activity Relationship of 3-cyclopropyl-5-methyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 3-cyclopropyl-5-methyl-1H-pyrazole analogs, a versatile scaffold with significant potential in drug discovery. This document details their synthesis, biological activities as kinase inhibitors, cannabinoid receptor antagonists, and anti-cancer agents, supported by quantitative data, experimental protocols, and visual representations of relevant signaling pathways.

Synthetic Strategies

The synthesis of this compound analogs typically involves the Knorr pyrazole synthesis.[1] A common route starts with the reaction of a methyl ketone containing an aryl group with dimethyl oxalate in the presence of a base like sodium methoxide to form a β-ketoester.[1] This intermediate then undergoes cyclocondensation with a hydrazinyl pyrimidine to yield the pyrazole core.[1] Subsequent functional group manipulations, such as reduction of an ester to an alcohol followed by conversion to a nitrile, can be performed to generate diverse analogs.[1]

Another key synthetic approach involves the nucleophilic substitution reaction of a pyrazol-5-amine core with various substituted aromatic acid chlorides. For instance, 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine can be reacted with different benzoyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane to yield a series of N-substituted benzamide analogs.[2][3]

Biological Activities and Structure-Activity Relationships

The this compound scaffold has been successfully exploited to develop potent modulators of various biological targets.

JNK3 Inhibition for Neurodegenerative Diseases

Analogs with a 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole structure have been identified as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a promising target for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][4]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the alkyl group at the 3-position and the aryl group at the 5-position of the pyrazole ring significantly influences inhibitory activity.

  • Substitution on the pyrimidyl ring is also crucial for potency and selectivity. For example, compounds with an (R)-aminopyrrolidine substituent on the pyrimidine ring have shown higher activity.[5]

Quantitative Data for JNK3 Inhibition:

Compound IDR Group at Pyrazole C3Aryl Group at Pyrazole C5IC50 (µM) for JNK3Reference
7a -CH2CN3,4-dichlorophenyl0.635[1]
7b -CH2CH2OH3,4-dichlorophenyl0.824[1]
8a -CH2CN3,4-dichlorophenyl0.227[1]
8b -CH2CH2OH3,4-dichlorophenyl0.361[1]

Experimental Protocol: JNK3 Kinase Inhibition Assay

A typical in vitro kinase assay to determine the IC50 values for JNK3 inhibitors involves the following steps:

  • Reagents and Materials: Recombinant JNK3 enzyme, ATP, a suitable substrate (e.g., a specific peptide), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The JNK3 enzyme is incubated with varying concentrations of the test compound.

    • The kinase reaction is initiated by adding ATP and the substrate.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a luminescence-based detection reagent.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway

JNK3 is a key mediator of neuronal apoptosis and is implicated in the pathogenesis of neurodegenerative diseases.[4][6] Its activation by cellular stress leads to the phosphorylation of downstream targets, ultimately resulting in neuronal cell death.[7]

JNK3_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative Stress, Aβ) MKK4_7 MKK4/7 Stress->MKK4_7 Activates JNK3 JNK3 MKK4_7->JNK3 Phosphorylates & Activates cJun c-Jun JNK3->cJun Phosphorylates & Activates Apoptosis Neuronal Apoptosis cJun->Apoptosis Promotes Inhibitor This compound Analog (Inhibitor) Inhibitor->JNK3

Caption: JNK3 signaling pathway in neurodegenerative diseases.

Cannabinoid Receptor 1 (CB1) Antagonism

Diaryl-pyrazole derivatives containing a cyclopropyl group have been investigated as potent and selective antagonists of the cannabinoid receptor 1 (CB1).[8] These compounds have potential therapeutic applications, such as in the treatment of obesity.[9]

Structure-Activity Relationship (SAR) Insights:

  • A para-substituted phenyl ring at the 5-position of the pyrazole is crucial for high affinity.

  • A carboxamide group at the 3-position is a key feature for potent antagonism.

  • A 2,4-dichlorophenyl substituent at the 1-position generally leads to high potency.[8]

  • Introduction of polar groups in the amide moiety can modulate the physicochemical properties of the compounds.[10]

Experimental Protocol: CB1 Receptor Binding Assay

A radioligand binding assay is commonly used to determine the affinity of compounds for the CB1 receptor.[11][12]

  • Reagents and Materials: Membranes from cells expressing the human CB1 receptor, a radiolabeled CB1 agonist (e.g., [³H]CP55,940), unlabeled test compounds, and filtration apparatus.[13]

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels.[14][15] Antagonists block this signaling.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Agonist Cannabinoid Agonist Agonist->CB1R Activates Antagonist This compound Analog (Antagonist) Antagonist->CB1R AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP

Caption: CB1 receptor signaling cascade.

Antiproliferative Activity in Cancer

Certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have demonstrated significant antiproliferative effects against breast cancer cell lines.[16]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the substituent on the benzamide moiety plays a critical role in the antiproliferative activity.

  • The N-terminal pyrazole ring structure is considered a key pharmacophore for this activity.[16]

Quantitative Data for Antiproliferative Activity (MCF-7 Breast Cancer Cells):

Compound IDSubstituent on Benzamide% Inhibition at 10 µg/mLReference
9a 3,5-dinitro68.2[16]
9d 4-chloro75.6[16]
9g 4-methyl72.1[16]
9h Unsubstituted65.4[16]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

  • Reagents and Materials: MCF-7 breast cancer cells, cell culture medium, test compounds, MTT solution, and a solubilizing agent (e.g., DMSO).[18]

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).[18]

    • Add MTT solution to each well and incubate for a few hours.[18]

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance of the resulting colored solution using a microplate reader. The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Signaling Pathway

The antiproliferative effects of these compounds are likely mediated through the induction of apoptosis. Apoptosis can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of cell death.[19][20][21]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptors (e.g., FAS, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Compound This compound Analog Compound->Death_Receptor Compound->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis signaling pathways in breast cancer.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to analogs with diverse and potent pharmacological activities. The SAR studies highlighted in this guide demonstrate that targeted modifications of this core can lead to the development of selective JNK3 inhibitors for neurodegenerative disorders, potent CB1 receptor antagonists for metabolic diseases, and effective antiproliferative agents for cancer therapy. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical entity. Further exploration of the chemical space around this scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 3-cyclopropyl-5-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthesis of the key precursor, 1-cyclopropylbutane-1,3-dione, and its subsequent cyclocondensation to form the target pyrazole. Experimental protocols, quantitative data, and reaction mechanisms are presented to facilitate its practical application in a research and development setting.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in a wide range of biologically active molecules and pharmaceuticals. The unique structural features of the pyrazole ring, including its aromaticity and ability to participate in hydrogen bonding, make it a privileged structure in medicinal chemistry. The title compound, this compound, incorporates a cyclopropyl group, a motif known to enhance metabolic stability and binding affinity in drug candidates. This guide focuses on the most common and practical laboratory-scale synthesis of this valuable building block.

General Synthetic Strategy: The Knorr Pyrazole Synthesis

The most prevalent and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of this compound, this translates to the reaction of 1-cyclopropylbutane-1,3-dione with hydrazine.

The general reaction scheme is depicted below:

G cluster_0 Knorr Pyrazole Synthesis 1,3-Diketone 1,3-Diketone Hydrazine Hydrazine Pyrazole Pyrazole Water Water

Figure 1. General scheme of the Knorr pyrazole synthesis.

A critical consideration in the synthesis of unsymmetrically substituted pyrazoles from the corresponding diketones is the potential for the formation of regioisomers. The reaction of 1-cyclopropylbutane-1,3-dione with hydrazine can theoretically yield both this compound and 5-cyclopropyl-3-methyl-1H-pyrazole. The regioselectivity is influenced by the reaction conditions and the electronic and steric properties of the substituents on the diketone.[3][4] Generally, the more electrophilic carbonyl group is preferentially attacked by the substituted nitrogen of the hydrazine, while the less sterically hindered carbonyl is attacked by the terminal nitrogen. In the case of 1-cyclopropylbutane-1,3-dione, the cyclopropyl ketone carbonyl is generally considered more electrophilic than the methyl ketone carbonyl, which would favor the formation of this compound.

Synthesis of the Key Precursor: 1-cyclopropylbutane-1,3-dione

The primary starting material for the synthesis of this compound is 1-cyclopropylbutane-1,3-dione. Two common methods for its preparation are outlined below.

Method A: Claisen Condensation

This is a classic and widely used method for the formation of β-diketones. It involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of 1-cyclopropylbutane-1,3-dione, cyclopropyl methyl ketone is reacted with an acetate source, such as ethyl acetate, in the presence of a base like sodium ethoxide or sodium hydride.

G Cyclopropyl methyl ketone Cyclopropyl methyl ketone Ethyl acetate Ethyl acetate 1-cyclopropylbutane-1,3-dione 1-cyclopropylbutane-1,3-dione Ethyl acetate->1-cyclopropylbutane-1,3-dione 1. Base (e.g., NaOEt) 2. Acidic Workup

Figure 2. Synthesis of 1-cyclopropylbutane-1,3-dione via Claisen condensation.

Experimental Protocol: Synthesis of 1-cyclopropylbutane-1,3-dione (Claisen Condensation)

Materials:

  • Cyclopropyl methyl ketone

  • Ethyl acetate

  • Sodium ethoxide (21 wt% solution in ethanol) or Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) (if using NaH)

  • 10% Hydrochloric acid

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Pentane (for washing NaH)

Procedure using Sodium Ethoxide:

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in ethyl acetate (approx. 10 volumes), add dropwise a 21 wt% solution of sodium ethoxide in absolute ethanol (1.0 eq) under a nitrogen atmosphere.

  • Fit the flask with a condenser and a Dean-Stark trap and heat the mixture to reflux.

  • Remove the ethanol by azeotropic distillation. Add more ethyl acetate as needed to maintain the reaction volume.

  • After approximately 3 hours, when the temperature of the distillate reaches ~75 °C, allow the reaction to cool and stand overnight.

  • Collect the precipitated white solid by filtration.

  • Dissolve the solid in water and acidify the solution to pH ~2 at 0 °C with 10% aqueous hydrochloric acid.

  • Extract the aqueous solution with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil.

Procedure using Sodium Hydride:

  • Wash sodium hydride (60% dispersion in oil, 2.0 eq) several times with pentane and then suspend it in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • To the suspension, add ethyl acetate (2.0 eq) and a few drops of ethanol.

  • Add a solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous THF dropwise with stirring, maintaining the reaction temperature below 20 °C using an ice bath.

  • After the addition is complete, stir the reaction mixture at 40 °C for 4 hours.

  • Remove the solvent by evaporation under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous phase and wash it with diethyl ether.

  • Acidify the aqueous solution to pH 2 with 2N hydrochloric acid.

  • Extract the acidified aqueous solution three times with diethyl ether.

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure to give 1-cyclopropyl-1,3-butanedione.

ParameterValue (Sodium Ethoxide Method)Value (Sodium Hydride Method)
Purity ~75% (GC)Not specified
Yield ~28% (based on 3.5g from 0.1 mol ketone)47%
Physical State OilOil

Synthesis of this compound

The final step in the synthesis is the cyclocondensation of 1-cyclopropylbutane-1,3-dione with hydrazine. The use of hydrazine hydrate is common for this transformation.

G 1-cyclopropylbutane-1,3-dione 1-cyclopropylbutane-1,3-dione Hydrazine hydrate Hydrazine hydrate This compound This compound Hydrazine hydrate->this compound Solvent (e.g., Ethanol) Heat

Figure 3. Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

General Procedure:

  • Dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux for several hours (the reaction progress can be monitored by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note on Regioselectivity: The reaction of 1-cyclopropylbutane-1,3-dione with hydrazine hydrate should predominantly yield this compound due to the higher electrophilicity of the cyclopropyl-adjacent carbonyl group. However, the formation of a minor amount of the 5-cyclopropyl-3-methyl-1H-pyrazole regioisomer is possible and should be considered during purification and characterization.

Data Presentation

Characterization Data for this compound (Predicted and from related structures)
PropertyDataReference
Molecular Formula C₇H₁₀N₂-
Molecular Weight 122.17 g/mol -
Appearance Expected to be a liquid or low-melting solid-
¹H NMR (CDCl₃, ppm) δ ~0.6-1.0 (m, 4H, cyclopropyl CH₂), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~2.3 (s, 3H, CH₃), ~5.9 (s, 1H, pyrazole CH), ~9.5 (br s, 1H, NH)Inferred from related structures[5][6]
¹³C NMR (CDCl₃, ppm) δ ~6-8 (cyclopropyl CH₂), ~8-10 (cyclopropyl CH), ~12-14 (CH₃), ~100-105 (pyrazole C4), ~140-145 (pyrazole C5), ~150-155 (pyrazole C3)Inferred from related structures[6]
Mass Spectrometry (EI) m/z (%) = 122 (M⁺)Predicted
IR (KBr, cm⁻¹) ~3100-3300 (N-H stretch), ~2900-3000 (C-H stretch), ~1550-1600 (C=N, C=C stretch)Predicted

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and concentration. The provided data should be used as a guideline for characterization.

Conclusion

This technical guide has outlined a practical and widely applicable synthetic route to this compound based on the Knorr pyrazole synthesis. The synthesis of the key 1,3-dicarbonyl precursor, 1-cyclopropylbutane-1,3-dione, has been detailed through two common methods. While a specific, optimized protocol for the final cyclocondensation step with comprehensive quantitative data is not extensively reported, the general procedure provided, based on established chemical principles, serves as a strong starting point for researchers. Careful control of reaction conditions and thorough characterization are recommended to ensure the desired regioselectivity and purity of the final product. The information presented herein is intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable pyrazole derivative for their research endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole from Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic route detailed is the well-established cyclocondensation reaction between a 1,3-dicarbonyl compound, specifically 1-cyclopropylbutane-1,3-dione, and a hydrazine derivative. This method is widely recognized for its efficiency and high yields in producing substituted pyrazoles.[1][2] This protocol offers a straightforward and reproducible procedure suitable for laboratory-scale synthesis.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The 3,5-disubstituted pyrazole motif is a common core in many marketed drugs. The synthesis of these compounds is a cornerstone of medicinal chemistry, and the cyclocondensation of 1,3-diketones with hydrazines remains one of the most fundamental and widely used methods for their preparation.[1][2] This approach offers a high degree of flexibility in introducing various substituents onto the pyrazole ring, allowing for the exploration of structure-activity relationships.

General Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of 1-cyclopropylbutane-1,3-dione with a hydrazine derivative, such as hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

G cluster_reactants Reactants cluster_products Product 1_cyclopropylbutane_1_3_dione 1-Cyclopropylbutane-1,3-dione intermediate Reaction Intermediate 1_cyclopropylbutane_1_3_dione->intermediate + hydrazine Hydrazine Derivative (e.g., Hydrazine Hydrate) hydrazine->intermediate + 3_cyclopropyl_5_methyl_1H_pyrazole This compound intermediate->3_cyclopropyl_5_methyl_1H_pyrazole Cyclocondensation (-H2O)

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure adapted from general methods for the synthesis of 3,5-disubstituted pyrazoles.[1][2]

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate (or other hydrazine derivative such as hydrazine hydrochloride)

  • Ethanol (or other suitable solvent like acetic acid)

  • Glacial acetic acid (optional, as catalyst)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (10-20 mL per gram of diketone).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. A slight exotherm may be observed. If using a hydrazine salt like hydrazine hydrochloride, a base such as sodium acetate may be required.

  • Catalyst (Optional): A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction.

  • Reaction: The reaction mixture is then heated to reflux (the boiling point of the solvent, typically around 78 °C for ethanol) and stirred for a period of 2 to 6 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (1,3-diketone) spot and the appearance of a new, more polar product spot will indicate the reaction's completion.

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is taken up in ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected reaction parameters and outcomes based on analogous syntheses of 3,5-disubstituted pyrazoles reported in the literature.

ParameterValueReference
Starting Material 1-cyclopropylbutane-1,3-dioneN/A
Reagent Hydrazine Hydrate[1][2]
Solvent Ethanol[3]
Catalyst Acetic Acid (optional)[1]
Reaction Temperature Reflux (approx. 78 °C)[3]
Reaction Time 2 - 6 hoursGeneral knowledge
Expected Yield 70 - 95%Based on analogous reactions
Appearance White to off-white solid or oilGeneral knowledge
Expected 1H NMR signals (CDCl3, δ ppm) ~0.7-1.1 (m, 4H, cyclopropyl CH2), ~1.8-2.2 (m, 1H, cyclopropyl CH), ~2.3 (s, 3H, CH3), ~6.0 (s, 1H, pyrazole CH), ~9.5-11.0 (br s, 1H, NH)Predicted based on similar structures
Expected 13C NMR signals (CDCl3, δ ppm) ~5-10 (cyclopropyl CH2), ~10-15 (cyclopropyl CH), ~12-16 (CH3), ~100-105 (pyrazole C4), ~140-155 (pyrazole C3 & C5)Predicted based on similar structures

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis and characterization process.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Mix Reactants (1-cyclopropylbutane-1,3-dione + Hydrazine) Reaction 2. Heat to Reflux Reactants->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Solvent_Removal 4. Solvent Removal Monitoring->Solvent_Removal Extraction 5. Extraction Solvent_Removal->Extraction Purification 6. Column Chromatography Extraction->Purification Characterization 7. Spectroscopic Characterization (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and use a heating mantle or oil bath for heating.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of this compound from hydrazine derivatives via cyclocondensation with 1-cyclopropylbutane-1,3-dione is a robust and efficient method. The provided protocol, based on well-established literature procedures, offers a clear and detailed guide for researchers in the field of medicinal and organic chemistry. The versatility of this reaction allows for the potential synthesis of a wide array of substituted pyrazoles by modifying the starting 1,3-dicarbonyl compound and the hydrazine derivative.

References

Application Notes and Protocols: 3-cyclopropyl-5-methyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-cyclopropyl-5-methyl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. The unique combination of a compact, rigid cyclopropyl group and a lipophilic methyl group on the pyrazole ring offers a valuable framework for designing potent and selective modulators of various biological targets. The cyclopropyl moiety can enhance binding affinity to biological targets and improve metabolic stability, while the pyrazole core serves as a versatile platform for further functionalization.

These application notes provide an overview of the utility of the this compound scaffold, focusing on its application as a core element in the design of kinase inhibitors for oncology. Detailed protocols for the synthesis of the core scaffold, and for in vitro assays to evaluate the biological activity of its derivatives, are provided to guide researchers in this promising area of drug discovery.

Key Applications in Medicinal Chemistry

Derivatives of the this compound scaffold have shown promise primarily as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] Their overexpression is common in many human tumors, making them attractive targets for anticancer therapies.[2] Structurally related compounds containing a cyclopropyl-pyrazole moiety have demonstrated potent inhibition of Aurora kinases. For example, the multi-kinase inhibitor AT9283, which features a 1-cyclopropyl-pyrazole core, is a potent inhibitor of Aurora A and Aurora B.[3] Inhibition of Aurora B typically leads to defects in chromosome segregation and cytokinesis, resulting in polyploidy and eventual apoptosis.[4]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors, and its aberrant activation is implicated in myeloproliferative neoplasms and inflammatory diseases.[5][6] The discovery of the activating JAK2 V617F mutation has spurred the development of targeted JAK2 inhibitors.[7] Compounds incorporating a pyrazole scaffold have been successfully developed as JAK inhibitors. For instance, AZD1480, containing a 5-methyl-1H-pyrazol-3-yl moiety, is a potent JAK2 inhibitor.[7] This suggests that the this compound core can serve as a valuable scaffold for the development of novel JAK inhibitors.

Quantitative Data for Structurally Related Kinase Inhibitors

While specific data for compounds with the exact this compound core is not extensively available in the public domain, the following table summarizes the activity of structurally similar compounds, highlighting the potential of this scaffold.

Compound Name/ReferenceTarget Kinase(s)IC50 / Ki (nM)Cell Line(s)Cellular Activity (IC50, nM)Reference(s)
AT9283 (1-cyclopropyl-pyrazole derivative)Aurora A3HCT116Induces polyploidy[4]
Aurora B3[3][4]
JAK21.2[3][4]
Abl (T315I)4[3][4]
AZD1480 (5-methyl-pyrazole derivative)JAK2Potent (specific value not provided)Jak2 V617F cell linesInhibits signaling and proliferation[7]
JNK Inhibitor (8a) (3-alkyl-5-aryl-pyrazole)JNK3227--[8]
CDK Inhibitor (11a-f) (5-cyclopropyl-pyrazole derivative)CDK16--33.0 - 124.0 (EC50)[9]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general synthesis of pyrazoles via condensation of a β-dicarbonyl compound with a hydrazine.

Materials:

  • 1-cyclopropyl-1,3-butanedione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

In Vitro Kinase Inhibition Assay (Example: Aurora A)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human Aurora A kinase

  • Kinesin-based peptide substrate (e.g., Kemptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions to the kinase buffer.

  • Add the Aurora A kinase and the peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, K562)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the cells for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of a compound on the phosphorylation status of key proteins in a signaling pathway (e.g., STAT3 phosphorylation in the JAK-STAT pathway).

Materials:

  • Cancer cell line (e.g., HEL cells with JAK2 V617F mutation)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of This compound Derivatives purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_assay Kinase Inhibition Assay (IC50 Determination) characterization->kinase_assay Test Compounds cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability Lead Compounds western_blot Western Blot Analysis (Signaling Pathway Modulation) cell_viability->western_blot Mechanism of Action

Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (dimerization) stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription promotes inhibitor 3-cyclopropyl-5-methyl- 1H-pyrazole Derivative inhibitor->jak inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

aurora_kinase_pathway g2_phase G2 Phase aurora_a Aurora A g2_phase->aurora_a activates centrosome_maturation Centrosome Maturation & Spindle Assembly aurora_a->centrosome_maturation mitosis Mitosis centrosome_maturation->mitosis aurora_b Aurora B mitosis->aurora_b activates chromosome_segregation Chromosome Segregation aurora_b->chromosome_segregation cytokinesis Cytokinesis chromosome_segregation->cytokinesis apoptosis Apoptosis cytokinesis->apoptosis failure leads to inhibitor 3-cyclopropyl-5-methyl- 1H-pyrazole Derivative inhibitor->aurora_a inhibits inhibitor->aurora_b inhibits

Caption: Inhibition of Aurora kinases and disruption of mitosis by a this compound derivative.

References

Application of 3-cyclopropyl-5-methyl-1H-pyrazole in Kinase Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-cyclopropyl-5-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the design of potent and selective kinase inhibitors. Its unique combination of a compact cyclopropyl group and a methyl substituent on the pyrazole ring offers a valuable framework for developing novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The cyclopropyl moiety can provide favorable interactions within the hydrophobic regions of ATP-binding sites, while the methyl group can be strategically utilized for fine-tuning selectivity and physicochemical properties.

This document provides a comprehensive overview of the application of the this compound scaffold in kinase inhibitor design, including representative synthetic protocols, quantitative activity data for analogous compounds, and detailed experimental procedures for kinase activity assessment.

Data Presentation: Kinase Inhibitory Activity of Pyrazole-Based Compounds

While specific data for inhibitors containing the precise this compound scaffold is limited in publicly available literature, the following table summarizes the inhibitory activities of structurally related pyrazole-based compounds against various kinases. This data provides valuable insights into the potential targets and potency that can be achieved with this class of molecules.

Compound/ScaffoldTarget Kinase(s)IC50 / EC50 / KiCell Line / Assay TypeReference
AT9283 (contains 1-cyclopropyl-1H-pyrazol-4-yl urea)Aurora A, Aurora B, JAK2, Abl(T315I)~3 nM (Aurora A/B)Enzymatic Assay[1][2]
Pyrimidine-based derivatives (contain 5-cyclopropyl-1H-pyrazol-3-amine)CDK1633.0–124.0 nM (EC50)NanoBRET Cellular Assay[3]
Pyrazole-based derivativesCDK2, CDK524 nM, 23 nM (IC50)Enzymatic Assay[4]
Pyrimidine-based derivatives (contain 5-methyl-1H-pyrazol-3-yl)Aurora A-Structure-based design[5]
Pyrazole-based derivativesAkt11.3 nM (IC50)Enzymatic Assay[4]
Pyrazole-based derivativesAurora A0.16 µM (IC50)Enzymatic Assay[4]

Experimental Protocols

Representative Synthesis of a this compound-based Kinase Inhibitor

The following is a representative, generalized protocol for the synthesis of a hypothetical kinase inhibitor incorporating the this compound scaffold, based on common synthetic strategies for related compounds.[3][5][6]

Objective: To synthesize a pyrimidine-linked this compound kinase inhibitor.

Materials:

  • 3-cyclopropyl-5-methyl-1H-pyrazol-5-amine

  • 2,4,6-trichloropyrimidine

  • A desired amine for substitution (e.g., (S)-3-aminopyrrolidine derivative)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or 1-Pentanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Synthesis of the Pyrazolyl-pyrimidine Intermediate. a. To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF, add 3-cyclopropyl-5-methyl-1H-pyrazol-5-amine (1.0-1.2 eq) and triethylamine (1.5 eq). b. Heat the reaction mixture at 50-60 °C and stir for 16-24 hours, monitoring the reaction progress by TLC. c. Upon completion, cool the reaction to room temperature and quench with brine. d. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. e. Purify the crude product by silica gel column chromatography to yield the 2,6-dichloro-N-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-4-amine intermediate.

  • Step 2: Final Compound Synthesis via Nucleophilic Aromatic Substitution. a. To a solution of the intermediate from Step 1 (1.0 eq) in 1-pentanol, add the desired amine (e.g., (S)-3-aminopyrrolidine derivative, 1.2 eq) and triethylamine (1.5 eq). b. Heat the reaction mixture at 120-140 °C for 2-6 hours, monitoring by TLC. c. After completion, cool the reaction and concentrate under reduced pressure. d. Purify the crude residue by silica gel column chromatography to afford the final kinase inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method to determine the in vitro potency of a synthesized inhibitor against a target kinase, such as Aurora A or JNK3.[2]

Objective: To measure the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, JNK3)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: a. In a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells). b. Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase to achieve ~10-30% ATP to ADP conversion in the linear range). c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (substrate and ATP concentrations should be at or near their Km values for the specific kinase).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all experimental wells. b. Normalize the data with the positive control (DMSO, 100% activity) and negative control (a known potent inhibitor, 0% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K JAK JAK Receptor_Tyrosine_Kinase->JAK RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt->Transcription_Factors Regulates STAT STAT JAK->STAT Phosphorylates STAT->Transcription_Factors Dimerizes and Translocates Inhibitor This compound Inhibitor Inhibitor->RAF Inhibitor->Akt Inhibitor->JAK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A representative kinase signaling pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_screening Screening & Profiling cluster_validation Cellular & In Vivo Validation Scaffold_Selection Scaffold Selection: This compound Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Primary_Screening Primary Kinase Screening (e.g., Aurora, JAK, JNK) Library_Synthesis->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination IC50_Determination->Library_Synthesis SAR-guided Optimization Selectivity_Profiling Kinome Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell-based_Assays Cell-based Assays (Proliferation, Apoptosis) Selectivity_Profiling->Cell-based_Assays In_Vivo_Studies In Vivo Efficacy Models Cell-based_Assays->In_Vivo_Studies

Caption: A general workflow for kinase inhibitor discovery.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl (-CHO) group onto a substrate, a crucial transformation in organic synthesis, as the resulting aldehydes are valuable intermediates for the construction of more complex molecules.[4] In the field of medicinal chemistry, pyrazole scaffolds are of significant interest due to their prevalence in a wide range of biologically active compounds and pharmaceuticals.[1] The formylation of pyrazoles, typically at the C4 position, provides key building blocks for the synthesis of novel drug candidates and functional materials.[5][6]

The reaction employs a Vilsmeier reagent, which is typically prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[2][7][8] The resulting electrophilic iminium salt then reacts with the electron-rich pyrazole ring.[8] This protocol outlines the general procedure for the Vilsmeier-Haack formylation of pyrazoles, providing a foundation for its application in research and development.

Reaction Mechanism

The Vilsmeier-Haack formylation of pyrazoles proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8][9]

  • Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[4]

  • Aromatization: A subsequent loss of a proton restores the aromaticity of the pyrazole ring, forming an iminium ion intermediate.[3]

  • Hydrolysis: The reaction mixture is then subjected to aqueous workup, which hydrolyzes the iminium intermediate to yield the final pyrazole-4-carbaldehyde.[2]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Pyrazole Pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H₂O) Experimental_Workflow node_reagent 1. Vilsmeier Reagent Preparation node_reaction 2. Reaction with Pyrazole node_reagent->node_reaction node_workup 3. Aqueous Workup & Neutralization node_reaction->node_workup node_extraction 4. Extraction node_workup->node_extraction node_purification 5. Purification node_extraction->node_purification node_product Pure Pyrazole-4-carbaldehyde node_purification->node_product

References

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazoles Using Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Substituted pyrazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Their prevalence in blockbuster drugs such as Celebrex and Viagra underscores their significance in medicinal chemistry.[3] Traditional multi-step syntheses of these scaffolds are often time-consuming and generate significant waste. Consequently, the development of efficient, one-pot, multicomponent reactions catalyzed by metals has become a major focus in synthetic organic chemistry, offering a more sustainable and atom-economical approach.[4][5] This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted pyrazoles using various metal catalysts, supported by quantitative data and visual workflows.

Nickel-Catalyzed Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles

This method outlines a highly efficient and environmentally benign one-pot synthesis of 1,3,5-trisubstituted pyrazoles at room temperature using a reusable heterogeneous nickel-based catalyst. The reaction involves the condensation of a ketone, an aldehyde, and a hydrazine derivative.[4][6][7]

Reaction Scheme:
Quantitative Data Summary:

The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole derivatives using a heterogeneous nickel catalyst.

EntryKetone (R1)Aldehyde (R2)Hydrazine (R3)Time (h)Yield (%)
1PhenylPhenylHydrazine hydrate395
24-MethylphenylPhenylHydrazine hydrate392
34-MethoxyphenylPhenylHydrazine hydrate3.590
44-ChlorophenylPhenylHydrazine hydrate3.588
5Phenyl4-MethylphenylHydrazine hydrate393
6Phenyl4-MethoxyphenylHydrazine hydrate3.591
7Phenyl4-ChlorophenylHydrazine hydrate489
8Phenyl4-NitrophenylHydrazine hydrate485

Data sourced from studies on nickel-catalyzed pyrazole synthesis.[4][6]

Experimental Protocol:
  • Catalyst Preparation: A solid nickel-based heterogeneous catalyst is prepared as per reported procedures.[4]

  • Reaction Setup: To a 50 mL round-bottom flask, add acetophenone (0.1 mol), hydrazine hydrate (0.1 mol), and the nickel-based catalyst (10 mol%).

  • Solvent Addition: Add 10 mL of ethanol to the flask.

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes.

  • Aldehyde Addition: Add benzaldehyde (0.1 mol) dropwise to the reaction mixture.

  • Reaction: Continue stirring the mixture at room temperature for 3 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), the product is washed with water and toluene to remove unreacted starting materials. The crude product is then purified by recrystallization from methanol or by column chromatography.[6]

Experimental Workflow Diagram:

G start Start reactants 1. Mix Ketone, Hydrazine, & Ni-Catalyst in Ethanol start->reactants stir1 2. Stir for 30 min at Room Temp reactants->stir1 add_aldehyde 3. Add Aldehyde Dropwise stir1->add_aldehyde react 4. Stir for 3h at Room Temp add_aldehyde->react workup 5. Wash with Water & Toluene react->workup purify 6. Recrystallize or Column Chromatography workup->purify end End purify->end

Caption: Nickel-Catalyzed Pyrazole Synthesis Workflow.

Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles

This protocol describes a silver-catalyzed reaction for the synthesis of valuable 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate.[2][8]

Reaction Scheme:
Quantitative Data Summary:

The following table presents the yields for the synthesis of various 5-aryl-3-trifluoromethyl pyrazoles using a silver catalyst.

EntryAryl Group (Ar)Time (h)Yield (%)
1Phenyl1285
24-Methylphenyl1288
34-Methoxyphenyl1282
44-Fluorophenyl1280
54-Chlorophenyl1278
63-Methylphenyl1286
7Naphthalen-2-yl1275

Data is representative of silver-catalyzed trifluoromethyl pyrazole synthesis.[8]

Experimental Protocol:
  • Reaction Setup: In a sealed tube, combine N'-benzylidene tolylsulfonohydrazide (0.2 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (0.3 mmol), and silver trifluoromethanesulfonate (AgOTf, 10 mol%).

  • Solvent Addition: Add 2 mL of toluene to the reaction mixture.

  • Reaction: Heat the sealed tube at 60 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.

Proposed Reaction Mechanism:

The proposed mechanism involves a sequential nucleophilic addition, intramolecular cyclization, elimination, and a final[1][4]-H shift to yield the trifluoromethylated pyrazole derivative.[2][8]

G A N'-benzylidene tolylsulfonohydrazide C Nucleophilic Addition A->C B Ethyl 4,4,4-trifluoro- 3-oxobutanoate B->C D Intramolecular Cyclization C->D Ag(I) catalyst E Elimination D->E F [1,5]-H Shift E->F G 5-Aryl-3-trifluoromethyl pyrazole F->G

Caption: Proposed Silver-Catalyzed Pyrazole Synthesis Mechanism.

Iron-Catalyzed Three-Component Synthesis of 4-Amino-1-aryl-1H-pyrazole-4-carbonitriles

This method utilizes an iron(III) chloride/polyvinyl pyrrolidone (FeCl₃/PVP) catalytic system in a green solvent mixture of water and PEG-400 for the synthesis of 4-amino-1-aryl-1H-pyrazole-4-carbonitriles. The reaction proceeds via a cyclocondensation of arylhydrazines and malononitrile derivatives.[9]

Reaction Scheme:
Quantitative Data Summary:

The table below showcases the yields and reaction times for the synthesis of various 4-aminopyrazole derivatives.

EntryArylhydrazine (Ar)Malononitrile Derivative (R)Time (h)Yield (%)
1PhenylhydrazineEthoxymethylenemalononitrile295
24-ChlorophenylhydrazineEthoxymethylenemalononitrile2.597
34-MethylphenylhydrazineEthoxymethylenemalononitrile294
4PhenylhydrazineBenzylidenemalononitrile390
54-BromophenylhydrazineBenzylidenemalononitrile3.592
6Phenylhydrazine2-Cyanocinnaminitrile488

Data compiled from studies on iron-catalyzed pyrazole synthesis.[9]

Experimental Protocol:
  • Catalyst System Preparation: Prepare a mixture of iron(III) chloride (FeCl₃) and polyvinyl pyrrolidone (PVP) in a water/PEG-400 solvent system.

  • Reaction Setup: In a round-bottom flask, dissolve the arylhydrazine (1 mmol) and the malononitrile derivative (1 mmol) in the prepared catalytic solvent system.

  • Reaction: Stir the reaction mixture at the optimized temperature (typically room temperature to 60 °C) for 2-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.

Logical Relationship Diagram:

G reactants Arylhydrazine Malononitrile Derivative process Cyclocondensation Reaction reactants->process catalyst FeCl3/PVP Catalyst H2O/PEG-400 Solvent catalyst->process intermediate Addition Intermediate process->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product 4-Amino-1-aryl-1H-pyrazole-4-carbonitrile cyclization->product

Caption: Iron-Catalyzed Aminopyrazole Synthesis Logic.

The one-pot, metal-catalyzed synthesis of substituted pyrazoles represents a significant advancement in heterocyclic chemistry, offering numerous advantages over classical methods. The protocols detailed in these application notes for nickel, silver, and iron-catalyzed systems provide researchers with robust and efficient methodologies for accessing a wide array of pyrazole derivatives. These methods are characterized by high yields, mild reaction conditions, and, in some cases, the use of environmentally friendly solvents and reusable catalysts, making them highly attractive for applications in drug discovery and development.

References

Application Notes and Protocols for N-arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-arylation of pyrazoles is a fundamental transformation in organic synthesis, providing access to a wide array of N-arylpyrazole scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. This document provides detailed experimental protocols and application notes for the N-arylation of pyrazoles, focusing on widely used and efficient catalytic systems. The protocols are intended for researchers, scientists, and drug development professionals.

Core Methodologies

Several catalytic systems have been developed for the N-arylation of pyrazoles, with copper- and palladium-catalyzed reactions being the most prominent. These methods offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

  • Copper-Catalyzed N-arylation (Ullmann-type Reaction): This classic method has been significantly improved with the use of ligands, allowing for milder reaction conditions compared to the traditional harsh Ullmann condensation.[1][2] Diamine ligands are commonly employed in conjunction with a copper(I) source.[3][4][5] This approach is often cost-effective and demonstrates good functional group tolerance.[4]

  • Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination): This powerful method utilizes palladium catalysts with specialized phosphine ligands to couple aryl halides or triflates with pyrazoles.[6][7][8] The Buchwald-Hartwig amination is known for its broad substrate scope and high efficiency, often proceeding under mild conditions.[9][10]

  • Cobalt-Catalyzed C-H Arylation: A more recent development involves the directed C-H arylation of N-aryl pyrazoles using cobalt catalysts, offering an alternative pathway for functionalization.[11][12][13]

Experimental Protocols

Protocol 1: Copper-Diamine Catalyzed N-Arylation of Pyrazoles

This protocol is a general procedure adapted from the work of Buchwald and co-workers, suitable for the N-arylation of various pyrazoles with aryl iodides and bromides.[3][4][14]

Materials:

  • Pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl halide (iodide or bromide) (1.2 equiv)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Diamine ligand (e.g., N,N'-dimethylethylenediamine) (10-20 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, DMF) (3-5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a resealable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI, the pyrazole, and the base.

  • Evacuate and backfill the tube with an inert gas (repeat 2-3 times).

  • Add the aryl halide, the diamine ligand, and the solvent via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite or silica gel.

  • Wash the filter cake with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylpyrazole.

Experimental Workflow Diagram:

experimental_workflow Workflow for Copper-Catalyzed N-arylation of Pyrazoles reagents 1. Add Pyrazole, CuI, and Base to Schlenk Tube inert 2. Establish Inert Atmosphere reagents->inert addition 3. Add Aryl Halide, Ligand, and Solvent inert->addition reaction 4. Heat and Stir (80-110 °C, 12-24h) addition->reaction workup 5. Cooldown and Quench reaction->workup extraction 6. Dilute and Filter workup->extraction purification 7. Concentrate and Purify (Chromatography) extraction->purification product Final Product: N-Arylpyrazole purification->product

Caption: General workflow for the copper-catalyzed N-arylation of pyrazoles.

Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)

This protocol provides a general method for the palladium-catalyzed coupling of pyrazoles with aryl halides and triflates.[6][15]

Materials:

  • Pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl halide or triflate (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, tBuBrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane) (3-5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a resealable reaction vessel

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add the pyrazole and the aryl halide or triflate.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a plug of silica gel.

  • Wash the silica gel with additional organic solvent.

  • Concentrate the combined filtrates under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-arylpyrazole.

Catalytic Cycle Diagram:

buchwald_hartwig_cycle Simplified Catalytic Cycle for Buchwald-Hartwig N-arylation pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)L(X) oa->pd2_aryl amine_coordination Amine Coordination (Pyrazole) pd2_aryl->amine_coordination pd2_amine [Ar-Pd(II)L(Pyrazole)]+X- amine_coordination->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido Ar-Pd(II)L(Pyrazolide) deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 product N-Arylpyrazole aryl_halide Ar-X pyrazole Pyrazole-H

References

Green Chemistry Approaches to Pyrazole Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazole derivatives, a cornerstone in medicinal chemistry and drug development, is undergoing a significant transformation towards more sustainable and environmentally benign methodologies.[1][2] Traditional synthetic routes often rely on hazardous solvents, harsh reaction conditions, and stoichiometric reagents, contributing to significant chemical waste.[3][4] Green chemistry principles offer a robust framework to address these challenges by focusing on the use of renewable resources, energy-efficient processes, and the reduction of hazardous substances.[1][4][5]

This document provides detailed application notes and experimental protocols for several key green chemistry approaches to pyrazole synthesis, including microwave-assisted synthesis, ultrasound-assisted synthesis, and multicomponent reactions in green solvents.

Microwave-Assisted Synthesis of Pyrazoles

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as rapid reaction rates, higher yields, and improved product selectivity.[3][6][7] This technique is particularly effective for the synthesis of pyrazole derivatives, often allowing for solvent-free conditions or the use of green solvents like water and ethanol.[6][8][9]

Application Notes:

Microwave-assisted synthesis is highly applicable for the rapid generation of pyrazole libraries for screening purposes in drug discovery. The significant reduction in reaction time, from hours to minutes, accelerates the structure-activity relationship (SAR) studies.[7][10] Furthermore, the enhanced energy efficiency of microwave heating contributes to a lower carbon footprint of the synthetic process.[11]

Quantitative Data Summary:
Starting MaterialsCatalyst/SolventPower (W)Time (min)Yield (%)Reference
3-Aminocrotononitrile, Aryl hydrazine1 M HCl (aq)-10-1570-90[8]
Dibenzalacetones, PhenylhydrazinesNaOH / Ethanol10015-70-[10]
Enaminonitrile, Malononitrile/Cyanoacetamide/Chloroacetic acidSodium ethoxide-2-2.594.5-96.7[12]
Substituted benzaldehyde, Ethyl-3-oxobutanoate, PhenylhydrazineWater-20-[7]
2,5-dibromo-3-thiophenecarbaldehyde, Phenyl hydrazineEthanol:Acetic acid (1:1)-7-[7]

Note: Some studies did not report the exact power wattage used.

Experimental Protocol: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines[8]
  • Combine 3-aminocrotononitrile or an appropriate α-cyanoketone with an aryl hydrazine in a microwave reactor vessel.

  • Add 1 M aqueous HCl to dissolve the reactants.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 10-15 minutes.

  • After cooling, basify the solution with 10% NaOH.

  • Collect the resulting precipitate by vacuum filtration to obtain the desired product.

experimental_workflow_microwave reactants Reactants: - 3-Aminocrotononitrile - Aryl Hydrazine - 1 M HCl microwave Microwave Irradiation (150 °C, 10-15 min) reactants->microwave basification Basification (10% NaOH) microwave->basification filtration Vacuum Filtration basification->filtration product 1-Aryl-1H-pyrazole-5-amine filtration->product

Microwave-assisted pyrazole synthesis workflow.

Ultrasound-Assisted Synthesis of Pyrazoles

Ultrasound irradiation provides a mechanical energy source that promotes chemical reactions through acoustic cavitation. This phenomenon leads to the formation, growth, and implosive collapse of bubbles in a liquid, generating localized hot spots with high temperatures and pressures.[13] This energy input can significantly enhance reaction rates and yields in pyrazole synthesis, often under milder conditions than conventional methods.[13][14]

Application Notes:

Ultrasound-assisted synthesis is particularly advantageous for multicomponent reactions and for reactions involving heterogeneous catalysts. The ultrasonic waves can effectively disperse the catalyst and reactants, leading to improved mass transfer and reaction efficiency.[15] This method is also beneficial for synthesizing complex pyrazole-fused heterocyclic systems.[15]

Quantitative Data Summary:
Reaction TypeCatalyst/SolventTime (min)Yield (%)Reference
Four-component synthesis of pyrano[2,3-c]pyrazolesNone / Water30-9090-97[15][16]
Synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivativesL-proline / Ethanol:Water (1:1)-84-93[16]
Synthesis of 1,5-disubstituted pyrazolesCu(I) / Sodium ethoxide75-90High[17]
Four-component synthesis of pyrano[2,3-c]pyrazolesFe3O4 nanoparticles / Water15High[15]

Note: Some studies did not specify the exact reaction time but indicated it was significantly shorter than conventional methods.

Experimental Protocol: Ultrasound-Assisted Four-Component Synthesis of Pyrano[2,3-c]pyrazoles[15]
  • In a suitable reaction vessel, combine ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile in water.

  • Place the reaction vessel in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature for the required duration (e.g., 15 minutes with Fe3O4 nanoparticles as a catalyst).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, collect the solid product by filtration, wash with water, and dry. The catalyst can be recovered using a magnet for reuse.

experimental_workflow_ultrasound cluster_reactants Reactants in Water A Ethyl Acetoacetate ultrasound Ultrasonic Irradiation (Room Temp, 15 min) A->ultrasound B Aromatic Aldehyde B->ultrasound C Hydrazine Monohydrate C->ultrasound D Malononitrile D->ultrasound E Fe3O4 Nanoparticles (Catalyst) E->ultrasound filtration Filtration ultrasound->filtration product Pyrano[2,3-c]pyrazole filtration->product catalyst_recovery Catalyst Recovery (Magnetic) filtration->catalyst_recovery

Ultrasound-assisted multicomponent synthesis workflow.

Multicomponent Reactions in Green Solvents

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants.[18] MCRs are inherently atom-economical and, when conducted in green solvents like water or ethanol, they represent a highly sustainable approach to complex molecule synthesis.[1][19][20]

Application Notes:

This approach is exceptionally well-suited for the synthesis of highly functionalized and structurally diverse pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, which exhibit a wide range of biological activities.[15] The use of water as a solvent not only reduces the environmental impact but can also enhance reaction rates and selectivities due to hydrophobic effects.[4][21][22]

Quantitative Data Summary:
ReactantsCatalyst/SolventTemp (°C)Time (h)Yield (%)Reference
Phenylhydrazine, Ethyl acetoacetate, 2-Naphthol, ArylaldehydeCeO2/SiO2 / Water--85-92[4]
Ethyl acetoacetate, Hydrazines, ImidazoleImidazole / Water---[19][20]
Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateSodium gluconate / Water--High[18]
Phenyl hydrazines, Aldehydes, MalononitrileSodium p-toluene sulfonate / Water---[18]
Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aromatic aldehydesCetyl-trimethyl-ammonium chloride (CTACl) / Water--High[23]

Note: Many studies emphasize high yields and short reaction times without providing specific quantitative data in the abstract.

Experimental Protocol: Aqueous Synthesis of Tetrasubstituted Pyrazoles[21]
  • To a solution of an arylaldehyde and ethyl acetoacetate in water, add cetyltrimethylammonium bromide (CTAB) as a surfactant.

  • Add phenylhydrazine or hydrazine hydrate to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

logical_relationship_mcr cluster_inputs Inputs cluster_outputs Outputs cluster_principles Green Chemistry Principles title Green Multicomponent Synthesis of Pyrazoles reactants ≥ 3 Reactants (e.g., Aldehyde, β-Ketoester, Hydrazine) process One-Pot Reaction (e.g., Stirring, Gentle Heating) reactants->process green_solvent Green Solvent (e.g., Water, Ethanol) green_solvent->process green_catalyst Green Catalyst (Optional, e.g., Nanoparticle, Organic) green_catalyst->process product Highly Functionalized Pyrazole process->product byproducts Minimal Byproducts (e.g., Water) process->byproducts atom_economy High Atom Economy process->atom_economy energy_efficiency Energy Efficiency process->energy_efficiency waste_reduction Reduced Waste process->waste_reduction

Logical relationship in green multicomponent pyrazole synthesis.

References

Application Notes and Protocols for Flow Chemistry Techniques in Pyrazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Traditional batch synthesis of these heterocyclic compounds often faces challenges related to safety, scalability, and reaction control.[1][2] Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology to overcome these limitations by offering precise control over reaction parameters, enhanced safety profiles for handling hazardous intermediates, and improved scalability.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives using various flow chemistry techniques.

Core Advantages of Flow Chemistry for Pyrazole Synthesis

  • Enhanced Safety: Enables the in-situ generation and immediate consumption of hazardous reagents, such as diazo compounds and diazonium salts, minimizing operator exposure and the risk of uncontrolled reactions.[3][4]

  • Improved Control and Reproducibility: Precise control over temperature, pressure, residence time, and stoichiometry leads to higher yields, improved selectivity, and consistent product quality.[1]

  • Rapid Reaction Optimization: The small scale and automated nature of flow reactors facilitate high-throughput screening of reaction conditions, significantly accelerating process development.[5]

  • Scalability: Scaling up production is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges associated with scaling up batch reactors.[5]

  • Access to Novel Reaction Conditions: Flow reactors allow for "superheating" solvents above their atmospheric boiling points by applying back pressure, enabling faster reaction kinetics and novel transformations not feasible in conventional glassware.[4][6]

Application Note 1: Two-Stage Synthesis of Pyrazoles from Acetophenones

This method describes a continuous two-step process for synthesizing substituted pyrazoles. The first stage involves the condensation of an acetophenone with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate. In the second stage, this intermediate reacts with hydrazine to yield the final pyrazole product.[5]

Experimental Workflow

cluster_0 Reagent Preparation cluster_1 Flow Reactor System ReagentA Acetophenone in DMF PumpA Syringe Pump A ReagentA->PumpA ReagentB DMADMF in DMF PumpB Syringe Pump B ReagentB->PumpB ReagentC Hydrazine in DMF PumpC Syringe Pump C ReagentC->PumpC TMixer1 T-Mixer 1 PumpA->TMixer1 PumpB->TMixer1 TMixer2 T-Mixer 2 PumpC->TMixer2 Reactor1 Heated Coil Reactor 1 (Enaminone Formation) TMixer1->Reactor1 Reactor1->TMixer2 Reactor2 Heated Chip Reactor 2 (Pyrazole Formation) TMixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Two-stage continuous flow synthesis of pyrazoles from acetophenones.

Quantitative Data Summary
EntryAcetophenone SubstituentYield (%)Residence Time (min)Throughput (g/h)
14-H85120.21
24-Me78120.20
34-OMe65120.18
44-Cl92120.25
54-Br95120.29
62-F88120.23
73-NO₂75120.22

Data adapted from GalChimia Technical Note.[5]

Detailed Experimental Protocol

Reagent Preparation:

  • Solution A: Prepare a solution of the desired acetophenone (0.543 M to 0.624 M) in DMF.

  • Solution B: Prepare a solution of DMADMF (2 equivalents relative to acetophenone) in DMF.

  • Solution C: Prepare a solution of hydrazine hydrate (3 equivalents relative to acetophenone) in DMF.

Flow Reactor Setup:

  • Assemble the flow reactor system as depicted in the workflow diagram, consisting of three syringe pumps, two T-mixers, a stainless-steel coil reactor (e.g., 5 mL), a glass microreactor chip (e.g., 2 mL), and a back-pressure regulator.

  • Set the temperature of the first reactor (stainless-steel coil) to 170 °C.

  • Set the temperature of the second reactor (glass chip) to 150 °C.

Procedure:

  • Pump Solution A and Solution B at a flow rate of 0.25 mL/min each into the first T-mixer.

  • The combined stream flows through the first heated coil reactor, resulting in a residence time of 10 minutes for the enaminone formation.

  • The output from the first reactor is mixed with Solution C, pumped at 0.5 mL/min, in the second T-mixer.

  • The final mixture flows through the second heated chip reactor with a residence time of 2 minutes for the pyrazole formation.

  • The reaction mixture is then passed through the back-pressure regulator and collected for analysis and purification.[5]

Application Note 2: Telescoped Synthesis of 3,5-Disubstituted Pyrazoles via Alkyne Homocoupling and Hydroamination

This method involves a continuous, uninterrupted two-step flow process for synthesizing 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. The first step is a copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate in situ. This is immediately followed by a Cope-type hydroamination with hydrazine to yield the pyrazole.[7][8]

Logical Relationship of Parameters

Temp Temperature Yield Yield Temp->Yield Increases rate ResTime Residence Time ResTime->Yield Increases conversion Throughput Throughput ResTime->Throughput Inversely proportional Concentration Reagent Concentration Concentration->Throughput Directly proportional Catalyst Catalyst Loading Catalyst->Yield Affects diyne formation Stoichiometry Hydrazine Stoichiometry Purity Purity Stoichiometry->Purity Excess can lead to byproducts

Caption: Key parameter influences in the flow synthesis of pyrazoles.

Quantitative Data Summary
EntryAlkyneTemperature (°C)Residence Time (min)Yield (%)
14-Ethynyltoluene12035 (step 1), 87.5 (step 2)90
2Phenylacetylene12035 (step 1), 87.5 (step 2)88
31-Ethynyl-4-methoxybenzene12035 (step 1), 87.5 (step 2)84
41-Ethynyl-4-fluorobenzene12035 (step 1), 87.5 (step 2)85

Data adapted from Ötvös et al., 2019.[7]

Detailed Experimental Protocol

Reagent Preparation:

  • Solution A (Alkyne Stream): Dissolve the terminal alkyne (0.075 M), CuBr₂ (6 mol%), TMEDA (0.25 equiv.), and DIEA (0.25 equiv.) in DMSO.

  • Solution B (Hydrazine Stream): Prepare a solution of 60 wt% aqueous hydrazine (0.1125 M) in DMSO.

Flow Reactor Setup:

  • Set up a flow system with two pumps, a T-mixer, a heated coil reactor for the homocoupling step (e.g., 3.5 mL), and a second heated coil reactor for the hydroamination step (e.g., 17.5 mL).

  • Optionally, a scavenger column (e.g., packed with a thiourea-based resin) can be placed after the first reactor to remove the copper catalyst.

  • Set the temperature of both reactors to 120 °C.

Procedure:

  • Pump Solution A at a flow rate of 0.1 mL/min through the first reactor coil (residence time of 35 minutes) to form the 1,3-diyne intermediate.

  • The effluent from the first reactor is mixed with Solution B, pumped at 0.1 mL/min, at a T-mixer.

  • The combined stream flows through the second, larger reactor coil (residence time of 87.5 minutes) to facilitate the Cope-type hydroamination and cyclization.

  • The product stream is collected for analysis and purification.[7][9]

Application Note 3: Modular Flow Synthesis of Fluorinated Pyrazoles

This advanced assembly-line approach enables the rapid and modular synthesis of highly functionalized fluorinated pyrazoles. It involves the in-situ generation of diazoalkanes from fluorinated amines, followed by a [3+2] cycloaddition with an alkyne. The resulting pyrazole core can then be passed through subsequent reactor modules for further functionalization, such as N-alkylation or amidation.[4]

Quantitative Data Summary for Core Synthesis
EntryFluoroamineAlkyneResidence Time (min)Temperature (°C)Yield (%)
1CF₃CH₂NH₂Ethyl propiolate1 (diazo formation), 30 (cycloaddition)9099
2CF₂HCH₂NH₂Ethyl propiolate1 (diazo formation), 30 (cycloaddition)9095
3CF₃CH₂NH₂Phenylacetylene1 (diazo formation), 30 (cycloaddition)13085
4CF₃CH₂NH₂1-Ethynyl-4-fluorobenzene1 (diazo formation), 30 (cycloaddition)13082

Data adapted from G. A. Kelly et al., 2020.[4]

Detailed Experimental Protocol (Core Synthesis)

Reagent Preparation:

  • Solution A (Amine Stream): A solution of the fluorinated amine (e.g., trifluoroethylamine, 1.0 M) in an appropriate solvent (e.g., DCM).

  • Solution B (Nitrosating Agent): A solution of an aqueous nitrosating agent (e.g., generated from NaNO₂ and acid).

  • Solution C (Alkyne Stream): A solution of the alkyne (1.2 equiv.) in the same solvent as Solution A.

Flow Reactor Setup:

  • A multi-stage flow reactor is required. The first stage consists of a pump for the amine solution, a pump for the nitrosating agent, a mixer, and a short residence time coil (e.g., 1 min) for diazoalkane formation.

  • The output of the first stage is then mixed with the alkyne stream (Solution C) using a T-mixer.

  • This mixture is passed through a second, heated reactor coil (e.g., 30 min residence time) at elevated temperatures (90-130 °C) under pressure (e.g., 325 psi) to facilitate the cycloaddition.

Procedure:

  • Pump Solution A and Solution B into the first reactor stage to generate the diazoalkane in situ.

  • The resulting stream containing the unstable diazoalkane is immediately mixed with Solution C.

  • The reaction mixture is then heated in the second reactor stage to form the pyrazole product.

  • The effluent is collected for purification. Subsequent modules for N-alkylation, amidation, or deprotection can be added in-line to further diversify the pyrazole core.[4][6]

Conclusion

Flow chemistry provides a robust, safe, and efficient platform for the synthesis of pyrazole derivatives. The detailed protocols and data presented herein demonstrate the versatility of this technology, from two-step syntheses of simple pyrazoles to complex, multi-modular assembly lines for highly functionalized analogues. By leveraging the advantages of continuous processing, researchers and drug development professionals can accelerate the discovery and production of novel pyrazole-based compounds.[1][3]

References

Application Notes and Protocols for 3-cyclopropyl-5-methyl-1H-pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-cyclopropyl-5-methyl-1H-pyrazole and its derivatives in the field of agrochemical research. The information presented is based on published studies of structurally related pyrazole compounds and aims to guide researchers in exploring the herbicidal and fungicidal properties of this chemical scaffold.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1] In agriculture, pyrazole-based compounds have been successfully commercialized as herbicides, fungicides, and insecticides. The unique structural features of the pyrazole ring, including its aromaticity and the presence of two nitrogen atoms, allow for diverse substitutions that can modulate its biological efficacy and spectrum of activity.

The specific compound, this compound, incorporates a cyclopropyl group, which is known to often enhance the metabolic stability and binding affinity of molecules to their biological targets, and a methyl group. These features make it an interesting candidate for agrochemical screening and development.

Potential Agrochemical Applications

Based on the activities of structurally similar pyrazole derivatives, this compound is a promising lead structure for the development of novel herbicides and fungicides.

Herbicidal Activity

Many pyrazole derivatives are known to act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[2][3][4] Inhibition of HPPD leads to the depletion of these essential compounds, causing bleaching of new growth followed by plant death.[2]

Fungicidal Activity

Another significant application of pyrazole derivatives is in the control of fungal plant pathogens. A prominent mode of action for pyrazole fungicides is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (Complex II).[5][6] By disrupting cellular respiration, these compounds effectively inhibit fungal growth and development.[5]

Quantitative Data on Related Pyrazole Derivatives

Table 1: Herbicidal Activity of Substituted Pyrazole Derivatives

Compound/DerivativeTarget Weed(s)Application Rate/ConcentrationInhibition/EfficacyReference
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis750 g a.i. ha⁻¹ (post-emergence)82% inhibition of fresh weight[5]
Pyrazole aromatic ketone analog (A1)Chenopodium serotinum, Stellaria media, Brassica juncea37.5 g ha⁻¹Excellent herbicidal activity[2]
Pyrazole aromatic ketone analog (A1)Wheat, maize, rice150 g ha⁻¹Good crop selectivity[2]
Cyclohexanedione derivation with pyrazole (G31)Plantago depressa, Capsella bursa-pastoris37.5 g ai/ha>90% inhibition[3]
Phenylpyrazole with strobilurin moiety (7f)Amaranthus retroflexusED₅₀: 12.5696 g a.i./hm²Good herbicidal activity[7]

Table 2: Fungicidal Activity of Substituted Pyrazole Derivatives

Compound/DerivativeTarget Pathogen(s)Concentration/EC₅₀/IC₅₀Inhibition/EfficacyReference
N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6)Rhizoctonia solaniEC₅₀: 0.23 µg/mL (in vitro)Similar to thifluzamide[6]
N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6)Rhizoctonia solani200 µg/mL (in vivo)75.76% preventative effect[6]
N'-phenyl-1H-pyrazole-4-sulfonohydrazide (B6)SDH enzymeIC₅₀: 0.28 µg/mLSignificant inhibition[6]
Pyrazole analogue with aryl OCF₃ (1v)Fusarium graminearumEC₅₀: 0.0530 µMComparable to pyraclostrobin[8]
1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamide (9d, 9g, 9h)Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, Penicillium chrysogenumNot specifiedPotent antifungal activities[8]

Experimental Protocols

The following are generalized protocols for the synthesis and bioassay of pyrazole derivatives, based on methodologies reported for analogous compounds. These should be adapted and optimized for this compound.

Synthesis Protocol: General Method for Pyrazole Ring Formation

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible route would involve the reaction of a cyclopropyl-containing 1,3-diketone with hydrazine or a substituted hydrazine.

Materials:

  • 1-cyclopropyl-1,3-butanedione

  • Hydrazine hydrate or Methylhydrazine

  • Ethanol or acetic acid (solvent)

  • Reflux apparatus

  • Standard purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Dissolve 1-cyclopropyl-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate or methylhydrazine (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.

Herbicidal Bioassay Protocol (Post-emergence)

This protocol is a general guideline for assessing the post-emergence herbicidal activity of a test compound.

Materials:

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Amaranthus retroflexus)

  • Potting soil

  • Pots or trays

  • Test compound (this compound) dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Control solution (solvent and surfactant without the test compound)

  • Spray chamber

  • Growth chamber or greenhouse with controlled conditions (temperature, light, humidity)

Procedure:

  • Sow the seeds of the target weeds in pots filled with potting soil and allow them to grow to the 2-3 leaf stage.

  • Prepare a stock solution of the test compound at a desired concentration.

  • Prepare serial dilutions of the stock solution to test a range of application rates.

  • Uniformly spray the weed seedlings with the test solutions and the control solution using a spray chamber.

  • Place the treated plants in a growth chamber or greenhouse.

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effects (e.g., chlorosis, necrosis, growth inhibition) and compare them to the control plants.

  • For quantitative analysis, harvest the above-ground biomass, determine the fresh weight, and calculate the percentage of inhibition relative to the control.

Fungicidal Bioassay Protocol (Mycelial Growth Inhibition)

This protocol outlines a method to evaluate the in vitro fungicidal activity of a test compound against various plant pathogenic fungi.

Materials:

  • Cultures of target fungal pathogens (e.g., Rhizoctonia solani, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium and sterilize it.

  • While the PDA is still molten, add the test compound at various concentrations to different batches of the medium. Also, prepare control plates with the solvent alone.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).

  • Place the mycelial plug in the center of each test and control plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration of the test compound compared to the control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential mechanisms of action for this compound based on its structural similarity to known pyrazole-based agrochemicals.

Herbicidal Mode of Action: HPPD Inhibition

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="p-Hydroxyphenylpyruvate\n(HPPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPD [label="HPPD Enzyme", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogentisate [label="Homogentisate", fillcolor="#F1F3F4", fontcolor="#202124"]; Plastoquinone [label="Plastoquinone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tocopherols [label="Tocopherols", fillcolor="#34A853", fontcolor="#FFFFFF"]; Carotenoid [label="Carotenoid Biosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll Protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching Symptoms &\nPlant Death", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="this compound\n(Potential Inhibitor)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Tyrosine -> HPPA [label=" Transamination "]; HPPA -> HPPD; HPPD -> Homogentisate [label=" Catalysis "]; Homogentisate -> Plastoquinone; Homogentisate -> Tocopherols; Plastoquinone -> Carotenoid [label=" Cofactor "]; Carotenoid -> Chlorophyll; Pyrazole -> HPPD [label=" Inhibition ", color="#EA4335", style=bold, arrowhead=tee]; HPPD -> Bleaching [style=invis]; Chlorophyll -> Bleaching [label=" Photo-oxidation ", style=dashed, color="#5F6368"]; }

Caption: HPPD Inhibition Pathway.

Fungicidal Mode of Action: Succinate Dehydrogenase (SDH) Inhibition

// Nodes TCA_Cycle [label="TCA Cycle", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#F1F3F4", fontcolor="#202124"]; SDH [label="Succinate Dehydrogenase\n(Complex II)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fumarate [label="Fumarate", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Mitochondrial Electron Transport Chain", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; UQ [label="Ubiquinone (UQ)", fillcolor="#F1F3F4", fontcolor="#202124"]; UQH2 [label="Ubihydroquinone (UQH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexIII [label="Complex III", fillcolor="#FBBC05", fontcolor="#202124"]; ATP_Production [label="ATP Production", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fungal_Growth [label="Fungal Growth\n& Respiration", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nFungal Growth", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="this compound\n(Potential Inhibitor)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TCA_Cycle -> Succinate; Succinate -> SDH; SDH -> Fumarate [label=" Oxidation "]; SDH -> ETC; UQ -> SDH [dir=none]; SDH -> UQH2 [label=" Reduction "]; UQH2 -> ComplexIII; ETC -> ATP_Production [label=" Drives "]; ATP_Production -> Fungal_Growth; Pyrazole -> SDH [label=" Inhibition ", color="#EA4335", style=bold, arrowhead=tee]; Fungal_Growth -> Inhibition [style=dashed, color="#5F6368"]; }

Caption: SDH Inhibition Pathway.

Structure-Activity Relationship (SAR) Considerations

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Substituents at N1: The group at the N1 position can significantly influence the spectrum of activity and crop selectivity. For instance, in some herbicidal pyrazoles, a 2,2,2-trifluoroethyl group at N1 showed better inhibition than a phenyl group.[5]

  • Substituents at C3: The presence of a cyclopropyl group at the C3 position, as in the title compound, is often associated with increased potency and favorable metabolic properties.

  • Substituents at C5: The group at the C5 position plays a crucial role in determining the type and level of activity. Different heterocyclic substitutions at this position have been shown to impact herbicidal efficacy.[5]

Conclusion

This compound represents a promising scaffold for the discovery of new agrochemicals. Based on the extensive research on related pyrazole derivatives, it is hypothesized that this compound may exhibit herbicidal activity through the inhibition of HPPD and/or fungicidal activity via the inhibition of SDH. The provided protocols offer a starting point for the synthesis and biological evaluation of this compound and its analogues. Further research, including detailed quantitative structure-activity relationship (QSAR) studies, will be essential to fully elucidate its potential in agricultural applications.

References

Application Note: HPLC Method for Purity Analysis of 3-cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of 3-cyclopropyl-5-methyl-1H-pyrazole. The described methodology is based on established analytical practices for pyrazole derivatives and serves as a robust starting point for method development and validation in a research or quality control setting.[1][2] This application note provides a detailed experimental protocol, system suitability requirements, and a template for data presentation.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with any synthesized chemical entity intended for further use, particularly in drug development, the accurate determination of its purity is a critical step. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for assessing the purity of non-volatile and thermally labile compounds. This document describes a reverse-phase HPLC method suitable for the separation of this compound from its potential impurities.

Experimental Protocol

This protocol details the necessary reagents, equipment, and procedures for the HPLC analysis.

Materials and Reagents
  • This compound reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)[2]

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade[2]

  • Phosphoric acid (optional, for pH adjustment)[1]

  • Sample diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended. The following are suggested starting conditions, which may require optimization for specific samples and impurities.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min[2]
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 210 nm (or a wavelength determined by UV scan of the analyte)
Run Time 30 minutes
Standard and Sample Preparation
  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Data Analysis and Presentation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Calculation
Data Summary Table
Sample IDRetention Time (min)Peak AreaArea %
Main Compound
Impurity 1
Impurity 2
...
Total 100.0

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. These tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD of peak area for 5 replicate injections) ≤ 2.0%

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.

HPLC_Workflow A 1. Reagent and Mobile Phase Preparation B 2. HPLC System Setup and Equilibration A->B D 4. System Suitability Injections B->D C 3. Standard and Sample Preparation C->D E 5. Check System Suitability Criteria D->E E->B Fail F 6. Sample Analysis E->F Pass G 7. Data Processing and Purity Calculation F->G H 8. Final Report Generation G->H

Caption: HPLC Purity Analysis Workflow.

Conclusion

The described RP-HPLC method provides a solid foundation for determining the purity of this compound. Method optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application. Adherence to good laboratory practices and proper system suitability checks are crucial for obtaining meaningful data.

References

Application Notes and Protocols: 3-cyclopropyl-5-methyl-1H-pyrazole in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-cyclopropyl-5-methyl-1H-pyrazole and its analogs as anti-inflammatory agents. This document details their mechanism of action, relevant signaling pathways, and experimental protocols for their evaluation. While specific anti-inflammatory data for this compound is not extensively available in the public domain, this document compiles data from structurally related pyrazole derivatives to serve as a valuable reference for researchers in the field.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key enzymatic family involved in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Consequently, selective inhibition of COX-2 is a major therapeutic strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The well-known selective COX-2 inhibitor, Celecoxib, features a pyrazole core, highlighting the potential of this chemical class. The unique structural features of this compound suggest it as a promising candidate for development as a novel anti-inflammatory agent. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the methyl group can modulate binding affinity and selectivity for the target enzyme.

Mechanism of Action and Signaling Pathways

The primary anti-inflammatory mechanism of many pyrazole derivatives is the inhibition of the COX-2 enzyme, which in turn reduces the production of pro-inflammatory prostaglandins. Beyond direct enzyme inhibition, pyrazole compounds can also modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many pyrazole-based compounds are attributed to their ability to selectively inhibit the COX-2 isoform. This selectivity is often achieved through specific interactions with the active site of the enzyme.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB signaling cascade is a key strategy in the development of anti-inflammatory drugs. Some pyrazole derivatives have been shown to suppress the activation of NF-κB.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->IKK Complex Inhibition Gene Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene Expression

Caption: NF-κB Signaling Pathway and Point of Inhibition by Pyrazole Derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammatory responses. It comprises a cascade of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli and lead to the production of pro-inflammatory cytokines like TNF-α and IL-6. Several pyrazole-containing compounds have demonstrated the ability to inhibit MAPK signaling.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK (p38/JNK) MAPK (p38/JNK) MAPKK->MAPK (p38/JNK) Phosphorylation Transcription Factors Transcription Factors MAPK (p38/JNK)->Transcription Factors Activation Pyrazole Derivatives Pyrazole Derivatives Pyrazole Derivatives->MAPK (p38/JNK) Inhibition Gene Expression Inflammatory Gene Expression (TNF-α, IL-6) Transcription Factors->Gene Expression

Caption: MAPK Signaling Pathway and Point of Inhibition by Pyrazole Derivatives.

Data Presentation

The following tables summarize the anti-inflammatory activity of various pyrazole derivatives that are structurally related to this compound. This data provides a comparative reference for the potential efficacy of novel analogs.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

Compound IDR1R2R3COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1/COX-2)Reference
Celecoxib 4-SO2NH2-PhCF34-Me-Ph5.432.162.51[2]
Compound 5f PyridazineH3,4,5-(OMe)3-Ph14.381.509.56[2]
Compound 6e PyridazineNH24-Br-Ph5.482.512.18[2]
Compound 6f PyridazineNH23,4,5-(OMe)3-Ph9.611.158.31[2]
AD 532 4-SO2NH2-PhCN4-Me-Ph-> Celecoxib-[3]

Table 2: In Vivo Anti-inflammatory Activity of Selected Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Time after Carrageenan (h)Edema Inhibition (%)Reference
Indomethacin 10355.2[1]
Compound 4 10348.5[1]
Compound Va 50351[4]
Compound VIa 50362[4]
Compound VIIa 50386[4]
Celecoxib 50360.6[4]

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Workflow for Pyrazole Synthesis

Synthesis_Workflow Dicarbonyl 1,3-Dicarbonyl Compound (e.g., 1-cyclopropylbutane-1,3-dione) Reaction Condensation/ Cyclization Dicarbonyl->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Protocol:

  • Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product using spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound analogs)

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., colorimetric or fluorescent probe to measure prostaglandin production)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare solutions of test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or reference inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping reagent.

  • Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric assay).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (male, 180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (e.g., this compound analogs)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups at different doses.

  • Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

The pyrazole scaffold represents a highly promising framework for the design and development of novel anti-inflammatory agents, primarily through the selective inhibition of the COX-2 enzyme and modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While direct experimental data on this compound is limited, the data presented for structurally related analogs suggest that this compound class holds significant potential. The detailed protocols provided herein offer a robust starting point for researchers to synthesize and evaluate the anti-inflammatory properties of this compound and its derivatives, contributing to the ongoing search for safer and more effective anti-inflammatory therapies.

References

Application Notes and Protocols: Design and Synthesis of Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] Their versatile chemical nature allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of pyrazole-based anticancer agents, targeting key signaling pathways implicated in oncogenesis.

Key Signaling Pathways Targeted by Pyrazole-Based Anticancer Agents

Pyrazole-based compounds exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Key protein targets include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf kinase.[1][2][4][5]

Below is a diagram illustrating the inhibition of the CDK2/Cyclin E pathway, a critical regulator of the cell cycle, by pyrazole-based inhibitors.[6]

CDK2_Inhibition_Pathway cluster_0 G1 Phase cluster_1 G1/S Transition CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes promotes Pyrazole_Inhibitor Pyrazole-Based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2 inhibits Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_preclinical In Vivo & Preclinical Target_Identification Target Identification (e.g., CDK2, EGFR) Lead_Design Lead Compound Design (SAR Studies) Target_Identification->Lead_Design Synthesis Synthesis of Pyrazole Derivatives Lead_Design->Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity_Screening Enzymatic_Assay Enzymatic Assays (Kinase Inhibition) Cytotoxicity_Screening->Enzymatic_Assay Mechanism_Studies Mechanism of Action (e.g., Cell Cycle Analysis) Enzymatic_Assay->Mechanism_Studies Animal_Models Xenograft Animal Models Mechanism_Studies->Animal_Models Toxicity_Studies Toxicity & PK/PD Studies Animal_Models->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazole synthesis can stem from several factors. The most common synthesis method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] Optimizing the reaction conditions is crucial for achieving high yields.

Troubleshooting Steps:

  • Re-evaluate your solvent choice: The solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, aprotic dipolar solvents like DMF or NMP have shown improved results in some cases, particularly for the synthesis of 1,3-substituted 1-arylpyrazoles.[3] A study on PVSA-catalyzed pyrazole synthesis demonstrated that ethanol provided a 98% yield, while a solvent-free condition yielded only 49%.[4]

  • Optimize the reaction temperature: Higher temperatures can sometimes lead to the formation of by-products.[5] It's essential to find the optimal temperature for your specific substrates. For instance, some reactions proceed well at room temperature, while others may require heating.

  • Adjust the catalyst loading: In catalyzed reactions, such as the Knorr synthesis which often uses an acid catalyst, the amount of catalyst is critical.[6][7] Increasing the catalyst loading up to a certain point can increase the product yield.[4]

  • Consider alternative synthesis methods: If optimizing the current protocol doesn't improve the yield, exploring other methods like microwave-assisted synthesis or using a different catalyst, such as nano-ZnO for a green chemistry approach, might be beneficial.[3][5][8] Flow chemistry has also been shown to significantly reduce reaction times and improve yields in some cases.[9]

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

SolventYield (%)Reference
Ethanol98[4]
Acetonitrile-[4]
Methanol-[4]
Dichloromethane-[4]
Water-[4]
Solvent-free49[4]

Q2: I am observing the formation of multiple products, likely regioisomers. How can I control the regioselectivity of my pyrazole synthesis?

A2: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[10][11] The reaction can proceed through two different pathways, leading to a mixture of products.[6]

Strategies to Improve Regioselectivity:

  • Choice of Hydrazine: The substituent on the hydrazine can influence the regioselectivity.

  • Reaction Conditions: Modifying the solvent and temperature can favor the formation of one regioisomer over the other. For example, using aprotic dipolar solvents has been reported to give better results for regioselective synthesis than polar protic solvents like ethanol.[3]

  • Use of Protecting Groups: In some cases, protecting one of the carbonyl groups in the 1,3-dicarbonyl compound can direct the reaction towards a single product.

  • Alternative Starting Materials: The use of α,β-unsaturated ketones or acetylenic ketones can sometimes offer better control over regioselectivity.[3][10]

Q3: I am struggling with the purification of my synthesized pyrazole. What are the recommended purification methods?

A3: Pyrazoles can be challenging to purify due to their basic nature, which can cause them to interact strongly with silica gel during column chromatography.

Purification Techniques:

  • Recrystallization: This is often the simplest and most effective method for purifying solid pyrazoles. Common solvents for recrystallization include ethanol, methanol, or a mixture of an alcohol and water.[12][13]

  • Column Chromatography with Deactivated Silica Gel: If column chromatography is necessary, deactivating the silica gel with a base like triethylamine or ammonia in methanol can prevent the pyrazole from sticking to the column.[12]

  • Acid-Base Extraction: The basic nature of the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the pyrazole, which then moves to the aqueous layer. The aqueous layer can then be basified and the purified pyrazole extracted with an organic solvent.[12]

  • Precipitation as an Acid Addition Salt: The pyrazole can be dissolved in a suitable solvent and treated with an acid to form a salt, which may precipitate out, leaving impurities in the solution.[14]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol is a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine, a classic and widely used method.[2][15]

  • Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

  • Add the hydrazine or hydrazine derivative (1 to 1.2 equivalents).

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).[15]

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using recrystallization or column chromatography.

Note: The optimal solvent, temperature, and reaction time will vary depending on the specific substrates used.

Visualizations

experimental_workflow start Start: 1,3-Dicarbonyl Compound + Hydrazine dissolve 1. Dissolve reactants in a suitable solvent (e.g., Ethanol) start->dissolve add_catalyst 2. Add acid catalyst (e.g., Acetic Acid) dissolve->add_catalyst heat 3. Heat to reflux & Monitor by TLC add_catalyst->heat workup 4. Cool & remove solvent heat->workup purification 5. Purify crude product (Recrystallization or Column Chromatography) workup->purification end End: Pure Pyrazole purification->end

Caption: A typical experimental workflow for the Knorr pyrazole synthesis.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products / Regioisomers start->side_products purification_issue Purification Difficulty start->purification_issue optimize_solvent Optimize Solvent low_yield->optimize_solvent optimize_temp Optimize Temperature low_yield->optimize_temp adjust_catalyst Adjust Catalyst Loading low_yield->adjust_catalyst modify_conditions Modify Reaction Conditions (Solvent, Temp) side_products->modify_conditions change_hydrazine Change Hydrazine Substituent side_products->change_hydrazine use_protecting_groups Use Protecting Groups side_products->use_protecting_groups recrystallize Recrystallization purification_issue->recrystallize deactivated_silica Column Chromatography (Deactivated Silica) purification_issue->deactivated_silica acid_base_extraction Acid-Base Extraction purification_issue->acid_base_extraction

Caption: A troubleshooting guide for common issues in pyrazole synthesis.

optimization_logic goal Goal: Optimize Pyrazole Synthesis parameters Key Reaction Parameters goal->parameters solvent Solvent parameters->solvent temperature Temperature parameters->temperature catalyst Catalyst parameters->catalyst time Reaction Time parameters->time high_yield High Yield solvent->high_yield high_purity High Purity solvent->high_purity regioselectivity Regioselectivity solvent->regioselectivity temperature->high_yield temperature->high_purity temperature->regioselectivity catalyst->high_yield time->high_yield outcomes Desired Outcomes high_yield->outcomes high_purity->outcomes regioselectivity->outcomes

Caption: Logical relationships in optimizing pyrazole synthesis reaction conditions.

References

Technical Support Center: Synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-cyclopropyl-5-methyl-1H-pyrazole, a valuable heterocyclic compound in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is a variation of the Knorr pyrazole synthesis.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound, specifically 1-cyclopropylbutane-1,3-dione, with hydrazine or a salt thereof (e.g., hydrazine hydrate). The reaction is typically acid-catalyzed and proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable, aromatic pyrazole ring.[1]

Q2: Why is my reaction yield consistently low?

Low yields in pyrazole synthesis can stem from several factors. Steric hindrance from the cyclopropyl group can slow down the cyclization step.[2] Additionally, competing side reactions, incomplete reaction due to insufficient heating or reaction time, and the use of impure reagents can significantly reduce the final product yield. Optimizing reaction parameters such as temperature, catalyst, and solvent is crucial for improving efficiency.[2]

Q3: My reaction mixture turns a dark yellow or red. What causes this and is it a problem?

The development of a yellow or red color is a common observation in reactions involving hydrazines.[3] This is often due to the formation of minor impurities or the slight decomposition of hydrazine under the reaction conditions, especially when heated.[3] While not always indicative of complete reaction failure, it does suggest the formation of byproducts that will need to be removed during purification. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes mitigate these side reactions.

Q4: What are the most effective methods for purifying the final product?

The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Recrystallization: This is an effective method if the product is a solid and the impurities have different solubilities. Common solvent systems include ethanol/water mixtures or hexanes.[2][3]

  • Column Chromatography: For removing closely related impurities or if the product is an oil, silica gel chromatography is the preferred method. A common eluent system is a gradient of ethyl acetate in hexanes.[2]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Incomplete Reaction The reaction may require more time or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1,3-diketone) is fully consumed.[1] Consider extending the reflux time or slightly increasing the temperature.
Poor Reagent Quality Hydrazine hydrate can degrade over time. Use a fresh bottle of hydrazine hydrate. Ensure the 1,3-diketone starting material is pure.
Ineffective Catalysis The amount or type of acid catalyst may be suboptimal. Glacial acetic acid is commonly used.[1] Alternatively, a catalytic amount of a stronger acid like p-toluenesulfonic acid (PTSA) can be used to accelerate the cyclization.[2]
Side Reactions Hydrazine can participate in side reactions. Ensure correct stoichiometry (a slight excess of hydrazine is common) and maintain a controlled temperature to minimize decomposition.

Problem: Product is an Oil and Difficult to Isolate

Possible CauseRecommended Solution
Presence of Impurities Residual solvent or reaction byproducts can prevent the product from solidifying. Purify the crude product using silica gel column chromatography to remove these impurities.
Product is Naturally an Oil If the purified product is still an oil at room temperature, isolation can be achieved by removing all solvent under high vacuum. Characterization would then be performed on the purified oil.

Data Presentation

Optimizing reaction conditions is key to maximizing yield. The following table presents illustrative data on how changing parameters can affect the synthesis of this compound.

Table 1: Effect of Reaction Conditions on Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (10)Ethanol801265
2Acetic Acid (10)Ethanol100678
3p-TSA (5)Ethanol80685
4p-TSA (5)Toluene110482
5NoneEthanol802440

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Knorr pyrazole synthesis.

Materials:

  • 1-cyclopropylbutane-1,3-dione

  • Hydrazine hydrate (64-65% solution)

  • Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Heating mantle with magnetic stirring

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in ethanol (approx. 5 mL per mmol of diketone).

  • Add hydrazine hydrate (1.1 eq) to the solution dropwise with stirring.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[1]

  • Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[1][2]

  • Monitor the reaction's progress via TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours when the starting diketone spot has disappeared.

  • Once complete, allow the reaction to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Perform an aqueous workup: Dilute the residue with ethyl acetate and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification:

  • If the crude product is a solid, it can be recrystallized from an ethanol/water mixture.

  • If the product is an oil or contains significant impurities, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision process.

G Synthesis Workflow for this compound cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification r1 1-cyclopropylbutane-1,3-dione setup Combine in Flask r1->setup r2 Hydrazine Hydrate r2->setup r3 Ethanol & Acetic Acid r3->setup reflux Heat to Reflux (4-12h) setup->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to RT tlc->cool Complete evap Evaporate Solvent cool->evap extract Aqueous Workup evap->extract dry Dry & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: A flowchart illustrating the key stages of the synthesis process.

G Troubleshooting Flowchart for Low Yield start Low Yield Observed check_tlc Is starting material (diketone) consumed on TLC? start->check_tlc increase_time Increase reflux time and/or temperature check_tlc->increase_time No check_reagents Are reagents (esp. hydrazine) fresh and pure? check_tlc->check_reagents Yes increase_time->start Re-evaluate replace_reagents Use fresh reagents check_reagents->replace_reagents No check_catalyst Was an acid catalyst used? check_reagents->check_catalyst Yes replace_reagents->start Re-run add_catalyst Add catalytic acid (e.g., Acetic Acid, p-TSA) check_catalyst->add_catalyst No optimize Consider further optimization: - Stronger acid catalyst - Different solvent check_catalyst->optimize Yes add_catalyst->start Re-run

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Technical Support Center: Purification of 3-cyclopropyl-5-methyl-1H-pyrazole by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 3-cyclopropyl-5-methyl-1H-pyrazole via recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Failure to Dissolve in Hot Solvent 1. Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the pyrazole derivative. 2. Insufficient Solvent: The volume of solvent may be too low to dissolve the amount of crude product.1. Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold. Consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. 2. Solvent Addition: Add the hot solvent in small increments to the crude material until it just dissolves.
Oiling Out (Formation of a liquid layer instead of crystals) 1. High Impurity Level: The presence of significant impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Solution Cooled Too Quickly: Rapid cooling can prevent the molecules from aligning into a crystal lattice. 3. Inappropriate Solvent Polarity: The solvent may be too nonpolar for the compound.1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Slow Cooling: Insulate the flask to encourage gradual cooling. You can also let the hot plate cool down slowly with the flask on it. 3. Solvent Adjustment: If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).
No Crystal Formation Upon Cooling 1. Supersaturation: The solution may be supersaturated, lacking a nucleation site for crystal growth to begin. 2. Too Much Solvent: An excessive amount of solvent was used, preventing the solution from reaching saturation upon cooling.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of the pure compound if available. 2. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the pyrazole and then allow it to cool again.
Low Recovery of Purified Product 1. Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining in the mother liquor. 2. Premature Crystallization: Crystals forming in the funnel during hot filtration. 3. Washing with Room Temperature Solvent: Using a solvent that is not ice-cold for washing the filtered crystals can redissolve some of the product.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. 2. Preheat Equipment: Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling and crystallizing prematurely. 3. Use Ice-Cold Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Poor Purity of the Final Product 1. Crystallization Occurred Too Quickly: Rapid crystal growth can trap impurities within the crystal lattice. 2. Inadequate Washing: Insufficient washing of the filtered crystals may leave behind mother liquor containing impurities.1. Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of pure crystals. 2. Thorough Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering impurities.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of this compound?

A1: Based on the purification of similar pyrazole derivatives, good single solvents to start with are ethanol, methanol, or ethyl acetate. For mixed solvent systems, ethanol/water and ethyl acetate/hexanes are commonly effective.

Q2: My compound has oiled out. Can I still obtain crystals from this?

A2: Yes, it is often possible to recover a crystalline solid from an oil. Try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly. If that fails, you can try to redissolve the oil in a larger volume of solvent and then slowly add a non-solvent to induce crystallization.

Q3: How can I tell if I've used too much solvent?

A3: A common sign of using too much solvent is the failure of crystals to form even after the solution has cooled to room temperature and been placed in an ice bath. If the solution remains clear, it is likely not saturated.

Q4: What should I do if my crystals are colored?

A4: If the color is due to an impurity, you can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration. Use charcoal sparingly, as it can also adsorb your desired product.

Q5: Is it possible to purify pyrazoles by crystallizing them as salts?

A5: Yes, a common technique for purifying pyrazoles is to dissolve the crude material in a suitable organic solvent and then add an acid (such as HCl or oxalic acid) to form the corresponding acid addition salt. These salts often have different solubility profiles and may crystallize more readily, providing a higher degree of purification. The free base can then be regenerated if needed.

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a generalized procedure and may require optimization for your specific sample.

  • Solvent Selection:

    • Place a small amount of the crude this compound in a test tube.

    • Add a few drops of a chosen solvent (e.g., ethanol).

    • If it dissolves at room temperature, the solvent is not suitable for single-solvent recrystallization.

    • If it is insoluble at room temperature, gently heat the test tube. If the compound dissolves when hot, the solvent is potentially suitable.

    • Allow the solution to cool. If crystals form, you have found a good solvent.

    • If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system can be used.

  • Dissolution:

    • Place the crude pyrazole in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot solvent (or the "good" solvent of a mixed pair) while heating and stirring until the solid is just dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or dry them in a desiccator or a vacuum oven.

Data Presentation

Solvent System Compound Solubility Typical Use Case Notes
Ethanol Good solubility when hot, lower when cold.Single solvent recrystallization.A good starting point for many pyrazole derivatives.
Methanol Similar to ethanol.Single solvent recrystallization.Can be more effective than ethanol for certain compounds.
Ethanol/Water High solubility in ethanol, low in water.Mixed solvent system.Dissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and then cool.
Ethyl Acetate/Hexanes High solubility in ethyl acetate, low in hexanes.Mixed solvent system.Dissolve in hot ethyl acetate, then add hexanes until turbidity persists. Reheat to clarify and then cool.
Acetone Good solubility.Can be used as a single solvent or in a mixed system.Its volatility can be advantageous for drying.
Toluene Good solubility for less polar compounds.Single solvent recrystallization.Useful if the pyrazole is less polar.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude Pyrazole dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration Insoluble impurities or charcoal present cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Ice Bath Cooling cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Pyrazole dry->end

Caption: Workflow for the recrystallization of this compound.

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common regioselectivity challenges encountered during pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are performing a classical Knorr cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine and obtaining a mixture of two regioisomers. What are the primary factors influencing this lack of regioselectivity?

A1: The formation of regioisomeric mixtures in the Knorr pyrazole synthesis is a common issue when using unsymmetrical starting materials.[1][2] The primary factors governing the regioselectivity are:

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a crucial role. The initial step of the reaction, the nucleophilic attack of the hydrazine on a carbonyl group, is highly sensitive to the electrophilicity of the carbonyl carbons. Electron-withdrawing groups on the dicarbonyl component can direct the initial attack, but the outcome can be complex.[1]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can significantly influence which carbonyl group is attacked first and which nitrogen atom of the hydrazine acts as the initial nucleophile.[1] Generally, the less sterically hindered carbonyl group is more susceptible to initial attack.

  • Reaction pH (Acidic vs. Neutral/Basic Conditions): The pH of the reaction medium can dramatically alter the regiochemical outcome.[1] Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, leaving the less basic nitrogen to act as the nucleophile.[1] Conversely, under neutral or basic conditions, the more nucleophilic nitrogen atom will preferentially attack.[1]

  • Solvent Effects: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the reactants, thereby affecting the regioselectivity.[3][4] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[3][4] Aprotic dipolar solvents in the presence of an acid catalyst have also been reported to improve regioselectivity.[5]

Q2: How can we rationally control the regioselectivity to favor the formation of a specific pyrazole isomer?

A2: Controlling the regioselectivity often requires moving beyond the classical Knorr condensation conditions or strategically modifying the substrates. Here are several effective strategies:

  • Judicious Choice of Reaction Conditions:

    • pH Control: As mentioned, acidic conditions favor attack by the less basic nitrogen of the hydrazine, while neutral/basic conditions favor the more nucleophilic nitrogen.[1] Careful tuning of the pH is a primary control element.

    • Solvent Selection: Employing fluorinated alcohols (TFE, HFIP) can significantly enhance the formation of a single regioisomer.[3][4]

  • Use of 1,3-Dicarbonyl Surrogates: To circumvent the ambiguity of the dual carbonyl reactivity, various surrogates with differentiated reactivity can be used. These include:

    • β-Enaminones: These compounds have one of the carbonyl groups masked as an enamine, which directs the initial attack of the hydrazine.[1]

    • β-Alkoxyvinyl Ketones: The alkoxy group acts as a leaving group, providing a regiochemical lock.

    • Acetylenic Ketones: The reaction of hydrazines with α,β-acetylenic ketones can proceed with high and predictable regioselectivity.[6]

  • 1,3-Dipolar Cycloadditions: This is an alternative synthetic route that can offer excellent regiocontrol. For example, the reaction of diazo compounds with alkynes or sydnones with alkynes can lead to the formation of pyrazoles with well-defined substitution patterns.[1][7]

  • Multi-component Reactions: One-pot, multi-component reactions have been developed that can provide highly regioselective access to polysubstituted pyrazoles.[8]

Q3: We are attempting to synthesize a 1,3,5-trisubstituted pyrazole and are struggling with the separation of the resulting regioisomers. Are there any recommended protocols to improve the yield of a single isomer?

A3: The difficulty in separating pyrazole regioisomers is a significant challenge that can lead to substantial yield loss.[1] To improve the outcome, consider the following:

  • Reaction with Acetylenic Ketones: A highly reliable method for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles is the reaction of acetylenic ketones with monosubstituted hydrazines.[6] This approach often leads to a single, predictable regioisomer in high yield.

  • Solvent-Mediated Regiocontrol: For the condensation of 1,3-diketones with hydrazines, switching to fluorinated solvents like HFIP can dramatically shift the equilibrium to favor one isomer, often with selectivities greater than 95:5.[3][4]

  • Strategic Use of Starting Materials with Strong Biasing Elements: Incorporating a substituent with a strong electronic (e.g., a trifluoromethyl group) or steric bias on the 1,3-dicarbonyl can effectively direct the reaction to a single major product.[1][5]

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data on the regioselectivity of pyrazole synthesis under different experimental conditions.

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine [3]

1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (A:B)
4-Cl-Ph, CF3EtOH1:1.3
4-Cl-Ph, CF3TFE89:11
4-Cl-Ph, CF3HFIP>99:1
2-Furyl, CF3EtOH43:57
2-Furyl, CF3TFE88:12
2-Furyl, CF3HFIP>99:1

Regioisomer A corresponds to the 5-aryl/furyl pyrazole, and B to the 3-aryl/furyl pyrazole.

Table 2: Regioselectivity in the Reaction of Acetylenic Ketones with Substituted Hydrazines [6]

Acetylenic Ketone Substituents (Ar1, Ar2)Hydrazine (R-NHNH2)Regioisomeric Ratio (A:B)
Ph, PhMe-NHNH2>98:<2
4-MeO-Ph, PhMe-NHNH2>98:<2
Ph, PhPh-NHNH2>98:<2
4-Cl-Ph, PhPh-NHNH2>98:<2

Regioisomer A is the 1-R-3-Ar1-5-Ar2-pyrazole.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,5-Diaryl-3-trifluoromethylpyrazoles using Fluorinated Alcohols (Adapted from Fustero et al.[3])

  • Reactant Preparation: Dissolve the 1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M).

  • Addition of Hydrazine: Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-5-aryl-3-trifluoromethylpyrazole.

Protocol 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Acetylenic Ketones (Adapted from Bishop et al.[6])

  • Reactant Preparation: Dissolve the acetylenic ketone (1.0 eq) in ethanol (0.5 M).

  • Addition of Hydrazine: Add the substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) (1.1 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 4-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purification: The resulting solid can be purified by recrystallization or column chromatography to yield the pure 1,3,5-trisubstituted pyrazole.

Visualizations

Regioselectivity_Pathway dicarbonyl Unsymmetrical 1,3-Dicarbonyl acidic Acidic (e.g., AcOH) neutral Neutral/Basic hydrazine Substituted Hydrazine intermediate_A Hydrazone A acidic->intermediate_A Attack by less basic N intermediate_B Hydrazone B neutral->intermediate_B Attack by more nucleophilic N isomer_A Regioisomer A intermediate_A->isomer_A Cyclization isomer_B Regioisomer B intermediate_B->isomer_B Cyclization

Caption: Knorr Pyrazole Synthesis: Influence of pH on Regioselectivity.

Troubleshooting_Flowchart start Regioisomeric Mixture Obtained q1 Is separation of isomers feasible? start->q1 a1_yes Separate by Chromatography/Crystallization q1->a1_yes Yes q2 Modify Reaction Conditions q1->q2 No q2_1 Change Solvent? (e.g., EtOH to HFIP) q2->q2_1 q2_2 Adjust pH? q2_1->q2_2 No end Single Regioisomer Obtained q2_1->end Yes (Improved Selectivity) q3 Change Synthetic Strategy q2_2->q3 No q2_2->end Yes (Improved Selectivity) q3_1 Use 1,3-Dicarbonyl Surrogate? (e.g., Enaminone) q3->q3_1 q3_2 Use Alternative Reaction? (e.g., Acetylenic Ketone) q3_1->q3_2 No q3_1->end Yes q3_2->end Yes

Caption: Decision Flowchart for Overcoming Regioselectivity Issues.

Experimental_Workflow cluster_prep Preparation cluster_optimization Optimization of Regioselectivity cluster_synthesis Synthesis & Analysis cluster_purification Final Product prep_reactants Select & Prepare Unsymmetrical Reactants cond_screening Screen Reaction Conditions (Solvent, pH, Catalyst) prep_reactants->cond_screening alt_route Consider Alternative Routes (e.g., Dicarbonyl Surrogates) cond_screening->alt_route If selectivity is poor run_reaction Perform Optimized Reaction cond_screening->run_reaction If selectivity is good alt_route->run_reaction analyze Analyze Regioisomeric Ratio (NMR, LC-MS) run_reaction->analyze purify Purify Major Isomer analyze->purify

Caption: General Workflow for Regioselective Pyrazole Synthesis.

References

Technical Support Center: Pyrazole Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole cyclocondensation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during pyrazole synthesis in a question-and-answer format.

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Reaction Conditions:

  • Temperature: Ensure the reaction is conducted at the optimal temperature. Some reactions require heating or refluxing to proceed to completion. For instance, the Knorr pyrazole synthesis is often heated to around 100°C.[1]

  • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2][3][4]

  • Catalyst: The choice and amount of catalyst can significantly impact the yield. Acid catalysts like acetic acid are commonly used in Knorr-type syntheses.[1][5][6] In some cases, a base may be required.[7] The use of nano-ZnO as a catalyst has been reported to give excellent yields (95%) in a short reaction time.[8][9]

  • Solvent: The solvent can influence reaction rates and yields. While ethanol is common, other solvents like 1-propanol, DMF, or even solvent-free conditions have been used successfully.[8] For certain reactions, polar aprotic solvents like DMSO have proven to be the most effective.[10]

2. Starting Materials:

  • Purity of Reactants: Impurities in your starting materials (e.g., 1,3-dicarbonyl compounds, hydrazines) can lead to side reactions and lower yields. Ensure your reactants are of high purity.

  • Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Often, a slight excess of the hydrazine reagent is used.[11]

3. Work-up and Purification:

  • Product Precipitation: In many cases, the pyrazole product can be precipitated by adding water to the reaction mixture.[1][11]

  • Extraction and Crystallization: Proper extraction and recrystallization techniques are crucial for isolating the pure product and maximizing the yield.[12][13] Common recrystallization solvents include ethanol and ethyl acetate.[14]

Question: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

Answer:

The formation of regioisomers is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds. Here are some strategies to enhance regioselectivity:

  • Solvent Choice: The choice of solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in the formation of N-methylpyrazoles.[15][16]

  • Reaction Conditions:

    • Acidic vs. Basic Conditions: The pH of the reaction medium can influence which carbonyl group of the 1,3-dicarbonyl is preferentially attacked by the hydrazine.[17] Acidic conditions may favor the formation of one isomer, while basic conditions may favor the other. The addition of a strong acid like HCl to aprotic dipolar solvents can improve both yield and regioselectivity.[8]

    • Temperature: Reaction temperature can also play a role in controlling regioselectivity.

  • Substituent Effects: The electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regiochemical outcome.[18]

  • Use of Surrogates: Employing β-enaminones as surrogates for 1,3-dicarbonyl compounds can lead to a more regioselective synthesis of pyrazoles.[17]

Question: My reaction is very slow or not proceeding at all. What should I do?

Answer:

If your reaction is sluggish or fails to start, consider the following:

  • Catalyst: Ensure you are using the appropriate catalyst and that it is active. For Knorr-type reactions, a few drops of glacial acetic acid are often sufficient.[1] Some reactions may require a stronger acid or a specific catalyst system.[8][9]

  • Temperature: Increase the reaction temperature. Many pyrazole syntheses require heating to overcome the activation energy barrier.

  • Solvent: The solvent may not be suitable for your specific reaction. Consult the literature for recommended solvents for your starting materials.

  • Reactant Purity: Impurities in your starting materials could be inhibiting the reaction.

  • Hydrazine Reactivity: The reactivity of the hydrazine derivative can be a factor. Substituted hydrazines may be less reactive than hydrazine hydrate.

Question: I am having trouble purifying my pyrazole product. What are some effective purification techniques?

Answer:

Purification of pyrazoles can sometimes be challenging. Here are some common and effective methods:

  • Recrystallization: This is the most common method for purifying solid pyrazole derivatives.[14] Suitable solvents include ethanol, methanol, ethyl acetate, and hexane mixtures.[8][12]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired pyrazole from byproducts and unreacted starting materials.[3][4]

  • Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming an acid addition salt, which can be crystallized, and then regenerating the free pyrazole by treatment with a base.[19]

  • Precipitation: As mentioned earlier, adding water to the reaction mixture can often induce the precipitation of the pyrazole product, providing a simple initial purification step.[1][11]

Frequently Asked Questions (FAQs)

Q1: What is the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is a classic organic reaction that involves the condensation of a 1,3-dicarbonyl compound (or a β-ketoester) with a hydrazine derivative to form a pyrazole ring.[1][5][6] The reaction is typically carried out in the presence of an acid catalyst.[1][5][6]

Q2: How can I monitor the progress of my pyrazole cyclocondensation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][2][3][4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine when the reaction is complete.

Q3: What are some common side reactions in pyrazole synthesis?

A3: Side reactions can lead to the formation of impurities and lower the yield of the desired pyrazole. Common side reactions include the formation of regioisomers, incomplete cyclization leading to hydrazone intermediates, and decomposition of the hydrazine starting material, which can cause the reaction mixture to turn yellow or red.[20]

Q4: Can I use substituted hydrazines in the Knorr synthesis?

A4: Yes, substituted hydrazines are commonly used in the Knorr synthesis to produce N-substituted pyrazoles.[11] However, the nature of the substituent on the hydrazine can affect its reactivity and the regioselectivity of the reaction.[18]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles from an Unsymmetrical 1,3-Diketone

EntrySolventRatio of Regioisomers (A:B)
1Ethanol (EtOH)85:15
22,2,2-Trifluoroethanol (TFE)99:1
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>99:1

Data adapted from a study on the synthesis of fluorinated tebufenpyrad analogs, illustrating the significant improvement in regioselectivity with fluorinated alcohols.[15][16]

Experimental Protocols

Key Experiment: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol is adapted from a laboratory experiment for the synthesis of Edaravone.[12]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, slowly and carefully add the ethyl acetoacetate to the phenylhydrazine in a fume hood. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir the mixture vigorously until the crude pyrazolone product precipitates as a powder.

  • Isolate the crude product by vacuum filtration.

  • For purification, dissolve the crude product in a minimal amount of hot 95% ethanol.

  • Allow the hot solution to cool first to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified solid using a Büchner funnel under vacuum and dry it in a desiccator.

  • Determine the yield and melting point (expected: 125–127 °C) of the pure product.

Visualizations

troubleshooting_workflow start Low Yield in Pyrazole Synthesis check_conditions Review Reaction Conditions start->check_conditions check_reactants Assess Starting Materials start->check_reactants check_workup Evaluate Work-up/Purification start->check_workup sub_conditions Temperature Reaction Time Catalyst Solvent check_conditions->sub_conditions Potential Issues sub_reactants Purity Stoichiometry check_reactants->sub_reactants Potential Issues sub_workup Precipitation Extraction Crystallization check_workup->sub_workup Potential Issues optimize Optimize and Repeat sub_conditions->optimize sub_reactants->optimize sub_workup->optimize

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

regioselectivity_logic start Formation of Regioisomers solvent Modify Solvent System (e.g., use fluorinated alcohols) start->solvent conditions Adjust Reaction Conditions (pH, Temperature) start->conditions substituents Consider Substituent Effects (Steric/Electronic) start->substituents surrogates Use 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) start->surrogates outcome Improved Regioselectivity solvent->outcome conditions->outcome substituents->outcome surrogates->outcome

Caption: Strategies to improve regioselectivity in pyrazole synthesis.

References

Scalability challenges in the production of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from laboratory-scale synthesis to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalability challenges in pyrazole derivative production?

A1: The most frequently encountered challenges during the scale-up of pyrazole derivative synthesis include:

  • Safety Hazards: Handling of potentially explosive intermediates like diazonium salts and toxic reagents such as hydrazine.[1][2][3]

  • Exothermic Reactions: Difficulties in controlling temperature, which can lead to runaway reactions and the formation of impurities.[2][4]

  • Reduced Yield and Selectivity: A decrease in product yield and the formation of unwanted regioisomers or byproducts are common when moving to a larger scale.[1][5][6]

  • Prolonged Reaction Times: Many traditional batch synthesis methods are lengthy, impacting process efficiency and cost-effectiveness.[3][4]

  • Product Isolation and Purification: Challenges in separating the desired product from impurities and reaction media at a larger scale.[4]

  • Solid Handling: Clogging of reactors due to the precipitation of solids or deposition of byproducts.[4]

Q2: How can the safety risks associated with hydrazine and diazonium salts be mitigated during scale-up?

A2: Mitigating the risks of hazardous reagents and intermediates is crucial. Key strategies include:

  • Flow Chemistry: Continuous flow processes minimize the accumulation of hazardous intermediates, significantly improving safety.[7][8] In-line monitoring allows for real-time control of reaction parameters.[4]

  • Temperature Control: Maintaining low temperatures (typically <5 °C) is critical for the stability of diazonium species to prevent decomposition and pressure buildup from nitrogen gas release.[1][2]

  • In Situ Generation: Generating reactive intermediates in situ and consuming them immediately in a subsequent reaction step avoids their isolation and accumulation.[7]

  • Alternative Reagents: Exploring safer alternatives to hazardous reagents whenever possible.

Q3: Why does the yield of my pyrazole synthesis decrease upon scale-up, and how can I address this?

A3: Yield reduction during scale-up is often attributed to several factors:

  • Inefficient Heat Transfer: Poor heat dissipation in large reactors can create localized "hot spots," leading to thermal degradation of reactants or products and promoting side reactions.[4]

  • Inadequate Mixing: Non-homogenous mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.

  • Phase Transfer Issues: In multiphasic reactions, inefficient mass transfer between phases can slow down the reaction rate and reduce yield.

To address these issues, consider:

  • Process Optimization: Re-evaluating and optimizing reaction parameters such as temperature, pressure, and stirring speed for the larger scale.

  • Reactor Design: Utilizing reactors with better heat and mass transfer capabilities.

  • Flow Chemistry: Adopting continuous flow systems often provides superior control over reaction conditions, leading to more consistent and higher yields.[4][9]

Q4: How can I control the regioselectivity of pyrazole synthesis during scale-up?

A4: Controlling regioselectivity is a common challenge, as different isomers can be difficult to separate.[5] Strategies to improve regioselectivity include:

  • Catalyst Selection: Using specific catalysts can direct the reaction towards the desired regioisomer.

  • Solvent Effects: The choice of solvent can influence the reaction pathway and, consequently, the regioselectivity.

  • Protecting Groups: Employing protecting groups on one of the reactants can block unwanted reaction pathways.

  • Reaction Conditions: Fine-tuning the reaction temperature and addition rate of reagents can favor the formation of one isomer over another.

Troubleshooting Guides

Guide 1: Low Yield and Impurity Formation

This guide provides a systematic approach to troubleshooting decreased yields and the emergence of impurities during the scale-up of pyrazole synthesis.

Problem Symptom Tree

G start Low Yield / High Impurity q1 Was the reaction exothermic? start->q1 q2 Are there mixing issues? q1->q2 No sub1 Improve Heat Transfer: - Use a reactor with a higher surface area-to-volume ratio. - Lower the reaction temperature. - Control the rate of reagent addition. q1->sub1 Yes q3 Is regioselectivity a problem? q2->q3 No sub2 Enhance Mixing: - Increase stirring speed. - Use a more efficient stirrer design (e.g., overhead stirrer). - Consider a different reactor geometry. q2->sub2 Yes q4 Is the starting material degrading? q3->q4 No sub3 Control Regioselectivity: - Screen different catalysts and solvents. - Adjust reaction temperature. - Utilize protecting groups. q3->sub3 Yes sub4 Assess Starting Material Stability: - Check purity of starting materials. - Investigate potential degradation under reaction conditions. q4->sub4 Yes

Caption: Troubleshooting workflow for low yield and impurity issues.

Experimental Protocol: Optimizing a Knorr-Type Pyrazole Synthesis

The Knorr pyrazole synthesis, involving the condensation of a β-diketone with a hydrazine, is a common method for preparing pyrazoles.[10]

  • Objective: To optimize the reaction conditions to improve yield and minimize byproduct formation.

  • Materials:

    • 1,3-Dicarbonyl compound (e.g., acetylacetone)

    • Hydrazine derivative (e.g., hydrazine hydrate)

    • Solvent (e.g., ethanol, acetic acid)

    • Acid catalyst (optional, e.g., HCl)

  • Procedure:

    • Temperature Screening: Set up parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux). Monitor the reaction progress and impurity profile by TLC or LC-MS.

    • Solvent Screening: Perform the reaction in different solvents (e.g., ethanol, methanol, acetic acid, toluene) to assess the impact on yield and selectivity.

    • Catalyst Loading: If using a catalyst, vary the catalyst loading to find the optimal concentration that maximizes the reaction rate while minimizing side reactions.

    • Order of Addition: Investigate the effect of adding the hydrazine to the dicarbonyl compound versus the reverse addition.

Data Presentation: Comparison of Batch vs. Flow Chemistry for Pyrazole Synthesis

Flow chemistry often offers significant advantages over traditional batch methods in terms of yield, reaction time, and safety, especially during scale-up.[3][4]

ParameterBatch SynthesisFlow SynthesisReference
Reaction Time Often several hours to daysCan be reduced to minutes[4]
Yield Variable, often decreases with scaleGenerally higher and more consistent[4][9]
Safety Higher risk due to accumulation of hazardous materialsSignificantly improved safety profile[3][7]
Scalability Can be challenging and require significant redevelopmentMore straightforward to scale by running the system for longer[9]
Process Control Difficult to maintain precise controlExcellent control over temperature, pressure, and mixing[4]
Guide 2: Managing Hazardous Reactions

This guide outlines key considerations for safely scaling up reactions involving hazardous reagents and intermediates.

Logical Relationship: Safety Considerations for Diazotization Reactions

Diazotization reactions are frequently used in the synthesis of pyrazole precursors but involve unstable diazonium salt intermediates.[1][2]

G cluster_0 Diazotization Step cluster_1 Coupling Step A Aniline Derivative C Diazonium Salt (Unstable Intermediate) A->C B Nitrous Acid (from NaNO2 + Acid) B->C E Azo Compound (Pyrazole Precursor) C->E F N2 Gas (Decomposition Product) C->F Decomposition (Heat, Shock) D Coupling Partner D->E

Caption: Key steps and safety risks in a diazotization reaction.

Experimental Protocol: Continuous Flow Diazotization and Coupling

This protocol describes a safer, continuous flow approach for a diazotization and subsequent coupling reaction.[7]

  • Objective: To perform a diazotization and coupling reaction in a continuous flow setup to minimize the accumulation of the unstable diazonium intermediate.

  • Equipment:

    • Two syringe pumps

    • T-mixer

    • Tubing reactor coils (residence time units)

    • Back pressure regulator

    • Collection flask

  • Procedure:

    • Stream 1: Prepare a solution of the aniline derivative and acid in a suitable solvent.

    • Stream 2: Prepare a solution of sodium nitrite in water.

    • Pump both streams at controlled flow rates into a T-mixer to initiate the diazotization.

    • The reaction mixture flows through the first reactor coil, which is maintained at a low temperature (e.g., 0-5 °C) to allow for the formation of the diazonium salt.

    • A third stream containing the coupling partner is introduced at a second T-mixer.

    • The combined streams flow through a second reactor coil to complete the coupling reaction.

    • The product stream is collected after passing through a back pressure regulator.

Data Presentation: Impact of Temperature on Diazonium Salt Stability

Maintaining a low temperature is critical for preventing the decomposition of diazonium salts.[2]

Temperature (°C)StabilityRisk of Decomposition
< 5Generally stable in solution for short periodsLow
5 - 10Stability decreasesModerate
> 10Prone to rapid decompositionHigh (risk of runaway reaction)

This technical support center provides a starting point for addressing common scalability challenges in pyrazole derivative production. For more specific issues, it is always recommended to consult detailed literature and perform a thorough process safety analysis.

References

Removal of impurities from 3-cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Cyclopropyl-5-methyl-1H-pyrazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information provided is intended to assist in the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The synthesis of this compound typically involves the cyclocondensation of a β-diketone with hydrazine.[1][2] Common impurities can include:

  • Unreacted Starting Materials: Such as the β-diketone (e.g., 1-cyclopropylbutane-1,3-dione) and hydrazine hydrate.

  • Regioisomers: The formation of the regioisomeric product, 5-cyclopropyl-3-methyl-1H-pyrazole, is a common impurity. The ratio of these isomers can be influenced by reaction conditions.

  • Byproducts from Side Reactions: These can include various condensation products and degradation products of starting materials or the desired product, especially under harsh reaction conditions (e.g., high temperatures or extreme pH).

  • Solvent Residues: Residual solvents used in the reaction or workup (e.g., ethanol, ethyl acetate, hexane) are common impurities that can often be removed by drying under vacuum.

Q2: What is the general strategy for purifying crude this compound?

A2: A general purification strategy involves a multi-step approach to remove different types of impurities. The typical workflow is as follows:

PurificationWorkflow Crude_Product Crude Product (with impurities) Aqueous_Workup Aqueous Workup (e.g., extraction) Crude_Product->Aqueous_Workup Removes water-soluble impurities & acids/bases Recrystallization Recrystallization Aqueous_Workup->Recrystallization Removes most impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Separates regioisomers & trace impurities Pure_Product Pure Product Column_Chromatography->Pure_Product

Figure 1. General purification workflow for this compound.

Q3: Can I use an acid addition salt formation to purify my pyrazole product?

A3: Yes, forming an acid addition salt can be an effective purification method, particularly for removing non-basic impurities. The pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid to precipitate the corresponding salt, which can then be isolated by filtration and crystallized.[3] The free pyrazole can be regenerated by treatment with a base.

Troubleshooting Guides

Issue 1: Presence of the Regioisomeric Impurity (5-cyclopropyl-3-methyl-1H-pyrazole)

Symptom:

  • ¹H NMR spectrum shows two distinct sets of signals for the pyrazole ring protons and the substituents.

  • Thin Layer Chromatography (TLC) shows two close-running spots.

Cause: The reaction of the unsymmetrical β-diketone with hydrazine can lead to the formation of two regioisomers.

Solution: Column Chromatography

Column chromatography is the most effective method for separating regioisomers of pyrazole derivatives.[4][5][6]

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent system.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The polarity gradient will depend on the separation observed on TLC.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Eluent System Selection: The choice of eluent is critical for good separation. A common starting point is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

Eluent System (Hexane:Ethyl Acetate)Observation on TLC
9:1Good separation, but the product may elute slowly.
4:1A good starting point for many pyrazole separations.[5]
1:1May be too polar, leading to poor separation.[5]
Issue 2: Product is an Oil or Fails to Crystallize

Symptom:

  • The isolated product is a viscous oil instead of a solid.

  • Attempts at recrystallization do not yield crystals.

Cause:

  • Presence of significant amounts of impurities that inhibit crystallization.

  • The product itself may have a low melting point.

Solution 1: Recrystallization from a Different Solvent System

If one solvent system fails, trying a different one may induce crystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or a binary solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyrazole recrystallization include ethanol/water mixtures, and hexane/ethyl acetate.[1]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Solution 2: Conversion to a Crystalline Salt

As mentioned in the FAQs, conversion to a crystalline acid addition salt can be an effective way to obtain a solid derivative which can be further purified by recrystallization.[3]

CrystallizationTroubleshooting Oily_Product Oily Product Recrystallization Attempt Recrystallization Oily_Product->Recrystallization New_Solvent Try a Different Solvent System Recrystallization->New_Solvent Failure Salt_Formation Form an Acid Addition Salt Recrystallization->Salt_Formation Persistent Failure Crystalline_Solid Crystalline Solid Recrystallization->Crystalline_Solid Success New_Solvent->Recrystallization Salt_Formation->Crystalline_Solid

Figure 2. Troubleshooting workflow for non-crystalline products.
Issue 3: Persistent Low Purity Despite Purification

Symptom:

  • Analytical data (e.g., NMR, HPLC) indicates the presence of persistent impurities even after recrystallization and column chromatography.

Cause:

  • Formation of a stable complex or azeotrope with an impurity.

  • Decomposition of the product on silica gel during chromatography.

Solution: Alternative Purification Techniques

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.[7] This method is scalable and can be used for the isolation of impurities.[7]

  • Distillation/Sublimation: If the product is thermally stable and volatile, distillation or sublimation under reduced pressure can be an effective purification method for removing non-volatile impurities.

Quantitative Data Summary

Purification StepTypical PurityTypical Yield
Aqueous Workup70-90%>95%
Recrystallization95-99%70-90%
Column Chromatography>99%80-95%
Preparative HPLC>99.5%50-80%

Note: Yields are highly dependent on the initial purity of the crude product.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding catalyst selection for efficient pyrazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole synthesis reaction is showing low to no yield. What are the likely catalytic causes?

A1: Low or no yield is a common issue often linked to the catalyst system. Here are the primary factors to investigate:

  • Inappropriate Catalyst Choice: The catalyst may not be active for your specific substrates. Pyrazole synthesis can be achieved through various pathways, such as the Knorr synthesis (1,3-dicarbonyls and hydrazines) or cycloadditions, each favoring different types of catalysts. For instance, while acid catalysts are common for Knorr synthesis, transition metals like copper, palladium, or silver are often required for cycloaddition and cross-coupling strategies.

  • Catalyst Deactivation: The catalyst may be losing activity during the reaction. This can be caused by impurities in the starting materials or solvent, excessively high temperatures, or incompatibility with functional groups on your substrates. Some heterogeneous catalysts can be recycled multiple times without significant loss of activity.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction efficiently. While higher loading can increase rates, it can also lead to side reactions and increased costs. Optimization is key.

  • Need for a Catalyst: Some pyrazole synthesis reactions do not proceed at all without a catalyst, highlighting its essential role in the process.

Troubleshooting Steps:

  • Verify Catalyst Compatibility: Review literature for catalysts proven to be effective for your specific reaction type and substrates.

  • Screen Different Catalysts: Test a panel of catalysts, including Lewis acids (e.g., Zn(OTf)₂, Yb(PFO)₃), mineral acids, and various transition metal complexes (e.g., Cu(OTf)₂, AgOTf).

  • Optimize Catalyst Loading: Perform a series of small-scale reactions with varying catalyst concentrations to find the optimal loading.

  • Purify Reagents: Ensure starting materials and solvents are free from impurities that could poison the catalyst.

Q2: How do I select the right catalyst and ligands for my specific pyrazole synthesis to ensure high regioselectivity?

A2: Regioselectivity, particularly in the synthesis of unsymmetrically substituted pyrazoles, is a critical challenge controlled significantly by the catalytic system.

  • Nature of the Catalyst: The choice between different metal catalysts can directly influence which regioisomer is formed. For example, iron-catalyzed routes have been developed for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. Similarly, specific protocols using copper triflate have shown high regioselectivity.

  • Ligand Effects: For transition metal catalysts, the ligand plays a crucial role. The steric and electronic properties of the ligand can direct the substrates to coordinate in a specific orientation, leading to the preferential formation of one isomer. For instance, the use of neocuproine as a ligand with a copper catalyst resulted in a yield exceeding 99%, while other ligands like 2,2'-bipyridine led to significantly lower yields.

  • Reaction Conditions: Solvents and bases can also influence selectivity. A study showed that K₂CO₃ was more effective than other bases like NaH or t-BuOK in a particular copper-catalyzed system.

Selection Strategy:

  • Consult Precedent: Search for literature examples where substrates similar to yours are used. Note the catalyst, ligand, solvent, and base combinations that provided the best regioselectivity.

  • Ligand Screening: If using a transition metal, screen a library of ligands with varying electronic and steric properties (e.g., phosphines, N-heterocyclic carbenes, phenanthrolines).

  • Solvent and Base Optimization: Systematically vary the solvent and base to determine their impact on the regiochemical outcome.

Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and how can I prevent this?

A3: Catalyst deactivation leads to stalled or incomplete reactions. The primary causes include:

  • Poisoning: Impurities such as sulfur, halides, or even strongly coordinating functional groups on the substrates can bind to the catalyst's active site and inhibit its function.

  • Thermal Decomposition: Many organometallic catalysts are thermally sensitive and can decompose at elevated temperatures.

  • Leaching (for Heterogeneous Catalysts): The active metal component of a solid-supported catalyst can dissolve into the reaction medium, leading to a loss of activity and product contamination.

  • Aggregation (for Nanoparticle Catalysts): Nanoparticle catalysts may aggregate into larger, less active particles under reaction conditions. Nano-ZnO and copper ferrite are examples of nanocatalysts used in pyrazole synthesis.

Solutions:

  • Purify all Reagents: Use high-purity starting materials, solvents, and gases.

  • Optimize Temperature: Determine the minimum temperature required for an efficient reaction rate to avoid thermal decomposition.

  • Choose a Robust Catalyst: Select catalysts known for their stability under your proposed reaction conditions. Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or metal oxides, often offer higher stability and easier recyclability.

  • Test Catalyst Reusability: For heterogeneous catalysts, perform recycling experiments to confirm their stability. Some catalysts can be reused more than six times without deactivation.

Data on Catalyst Performance

For effective comparison, the performance of various catalysts in specific pyrazole synthesis reactions is summarized below.

Table 1: Comparison of Catalysts for the Synthesis of 5-aryl-3-trifluoromethyl Pyrazoles

Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
Cu(OTf)₂ Neocuproine K₂CO₃ Toluene 60 >99
Cu(OTf)₂ 2,2′-bipyridine K₂CO₃ Toluene 60 57
Cu(OTf)₂ 1,10-phenanthroline K₂CO₃ Toluene 60 92
AgOTf None - - RT up to 99

| Fe(OTf)₃ | - | - | Toluene | 60 | 0 | |

Table 2: Performance of Green and Eco-Friendly Catalysts

Catalyst Reaction Type Substrates Solvent Yield (%) Key Advantages Reference
Nano-ZnO Condensation Phenylhydrazine, Ethyl Acetoacetate - 95 High yield, short reaction time, easy work-up
Ammonium Chloride Knorr Synthesis Acetylacetone, Hydrazine Hydrate Ethanol - Inexpensive, non-toxic, renewable solvent
Montmorillonite KSF Condensation 2,3-dihydro-4H-pyran-4-ones, Arylhydrazines Ethanol 57-86 Heterogeneous, easy to separate
(TBA)₂S₂O₈ One-pot Aldehydes, Arylhydrazines, β-diketones Solvent-free - Activates intermediates

| Iodine/TBHP | Tandem Cyclization | N,N-dimethyl enaminones, Sulfonyl hydrazines | - | - | Transition metal-free | |

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a One-Pot Pyrazole Synthesis

This protocol outlines a general method for screening different catalysts for the synthesis of 1,3,5-substituted pyrazoles from an aldehyde, a hydrazine, and a β-ketoester.

Materials:

  • Aryl aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Hydrazine derivative (e.g., Phenylhydrazine hydrochloride, 1.0 mmol)

  • β-ketoester (e.g., Ethyl acetoacetate, 1.0 mmol)

  • Catalyst to be screened (e.g., Yb(PFO)₃, Cu(OTf)₂, Nano-ZnO, 1-10 mol%)

  • Solvent (e.g., Ethanol, Toluene, or solvent-free)

  • Reaction vials (e.g., 5 mL microwave vials)

  • Stir plate and magnetic stir bars

Procedure:

  • To a reaction vial, add the aryl aldehyde (1.0 mmol), the hydrazine derivative (1.0 mmol), the β-ketoester (1.0 mmol), and a magnetic stir bar.

  • Add the selected solvent (2 mL). For solvent-free conditions, omit this step.

  • Add the catalyst (e.g., 5 mol%).

  • Seal the vial and place it on a preheated stir plate or in a controlled microwave reactor. Set the temperature (e.g., 60-100 °C) and time (e.g., 1-12 hours) based on literature precedents for similar reactions.

  • After the reaction is complete, cool the mixture to room temperature.

  • Take an aliquot for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the conversion of starting materials and the formation of the product.

  • For product isolation, quench the reaction (if necessary), extract the product with an appropriate organic solvent, dry the organic layer (e.g., with Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole derivative.

  • Characterize the final product using NMR spectroscopy and Mass Spectrometry and calculate the isolated yield.

  • Repeat the procedure for each catalyst to be screened, keeping all other parameters (substrate ratio, temperature, time, solvent) constant to ensure a fair comparison.

Visualizations

Logical Workflow for Catalyst Selection and Optimization

G start Define Reaction: Substrates & Target Pyrazole lit_review Literature Review: Identify Candidate Catalysts start->lit_review catalyst_screen Initial Catalyst Screening (Vary Catalyst Type) lit_review->catalyst_screen hit_found Active Catalyst(s) Identified? catalyst_screen->hit_found cond_opt Optimize Reaction Conditions (Loading, Temp, Solvent, Ligand) hit_found->cond_opt Yes troubleshoot Troubleshoot: - New Catalyst Class - Substrate Modification hit_found->troubleshoot No yield_check Yield & Selectivity Acceptable? cond_opt->yield_check yield_check->cond_opt No, Re-optimize scale_up Scale-Up & Process Validation yield_check->scale_up Yes end Project Complete scale_up->end troubleshoot->lit_review

Caption: Workflow for systematic catalyst selection and optimization.

Troubleshooting Guide for Low Yield Reactions

G start Problem: Low Reaction Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are Conditions Optimal? check_catalyst->check_conditions Yes sol_catalyst Action: - Screen New Catalysts - Increase Loading check_catalyst->sol_catalyst No / Unsure check_reagents Are Reagents Pure? check_conditions->check_reagents Yes sol_conditions Action: - Adjust Temperature - Change Solvent/Base check_conditions->sol_conditions No sol_reagents Action: - Purify Starting Materials - Use Anhydrous Solvent check_reagents->sol_reagents No re_evaluate Re-run Experiment check_reagents->re_evaluate Yes sol_catalyst->re_evaluate sol_conditions->re_evaluate sol_reagents->re_evaluate

Caption: Decision tree for troubleshooting low pyrazole synthesis yields.

Enhancing the stability of 3-cyclopropyl-5-methyl-1H-pyrazole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 3-cyclopropyl-5-methyl-1H-pyrazole in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The pyrazole ring, while aromatic and generally stable, can be susceptible to degradation under harsh conditions. The cyclopropyl and methyl substituents can also influence the molecule's reactivity and degradation pathways.

Q2: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of pyrazole derivatives, potential degradation pathways may include:

  • Hydrolysis: Under strongly acidic or basic conditions, the pyrazole ring may be susceptible to hydrolytic cleavage, although it is generally considered stable under neutral conditions.

  • Oxidation: The pyrazole ring can be oxidized, potentially leading to ring-opening or the formation of N-oxides. The presence of atmospheric oxygen or oxidizing agents in the solution can facilitate this process.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to C-N bond cleavage or other rearrangements.[1]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo thermal decomposition. For some pyrazole derivatives, this can involve the elimination of nitrogen gas (N2).[2]

Q3: What are the recommended storage conditions for solutions of this compound?

To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures, typically 2-8°C.

  • Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Use deoxygenated solvents, particularly for long-term storage, to minimize oxidative degradation.

  • Maintain the pH of aqueous solutions within a neutral to slightly acidic range (pH 4-7), if compatible with the experimental requirements.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in an aqueous buffered solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of the buffer. Prepare fresh solutions in buffers with a pH range of 4-7.Pyrazole rings can be susceptible to degradation under strongly acidic or basic conditions.
Presence of Metal Ions Add a chelating agent such as EDTA (0.01-0.1%) to the buffer.Metal ions can catalyze oxidative degradation. Chelating agents sequester these ions, preventing them from participating in degradation reactions.[3]
Oxidative Stress Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.Removing dissolved oxygen from the solvent minimizes the potential for oxidative degradation.
Microbial Contamination Filter-sterilize the solution using a 0.22 µm filter. For long-term storage, consider adding a preservative if compatible with the application.Microbial growth can alter the pH and introduce enzymes that may degrade the compound.
Issue 2: Inconsistent results in a cell-based assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect the solution for any precipitates. Determine the solubility of the compound in the assay medium. If necessary, use a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration.Poor solubility can lead to an inaccurate effective concentration of the compound.
Degradation in Media Perform a stability study of the compound in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of the experiment. Analyze samples at different time points by HPLC.The components of the cell culture medium and the incubation conditions can promote degradation.
Adsorption to Plastics Use low-adsorption plasticware or glass vials for storing and handling the compound solutions.The compound may adsorb to the surface of standard plastic labware, reducing its effective concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • Specificity: Inject solutions of the blank, placebo (if in a formulation), parent compound, and stressed samples to ensure that the peaks of the degradants are well-resolved from the parent peak.

  • Linearity: Prepare a series of standard solutions of the parent compound at different concentrations and plot a calibration curve.

  • Accuracy and Precision: Determine the recovery and repeatability of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the compound that can be reliably detected and quantified.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition % Degradation Number of Degradation Products Major Degradant Peak (Retention Time)
0.1 M HCl (60°C, 24h)15.2%24.8 min
0.1 M NaOH (60°C, 24h)8.5%15.2 min
3% H₂O₂ (RT, 24h)25.8%33.9 min, 6.1 min
Thermal (105°C, 24h)5.1%17.3 min
Photolytic (UV, 24h)18.9%24.5 min

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Apply Stress Conditions base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Apply Stress Conditions oxidation Oxidation (3% H₂O₂) prep->oxidation Apply Stress Conditions thermal Thermal (105°C) prep->thermal Apply Stress Conditions photo Photolytic (UV light) prep->photo Apply Stress Conditions analysis HPLC Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxidation->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples data Data Interpretation (Identify Degradants, Quantify Degradation) analysis->data troubleshooting_logic start Compound Instability Observed check_ph Is pH of solution extreme (<<4 or >>8)? start->check_ph adjust_ph Adjust pH to 4-7 check_ph->adjust_ph Yes check_oxidation Is solution exposed to air/oxidants? check_ph->check_oxidation No stable Stability Improved adjust_ph->stable deoxygenate Use deoxygenated solvents Add antioxidants check_oxidation->deoxygenate Yes check_light Is solution exposed to light? check_oxidation->check_light No deoxygenate->stable protect_light Store in amber vials check_light->protect_light Yes check_light->stable No protect_light->stable

References

Technical Support Center: Optimization of Solvent Systems for Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for a pyrazole synthesis reaction?

When selecting a solvent for pyrazole synthesis, several factors should be considered to optimize reaction outcomes. The primary considerations include:

  • Regioselectivity: The solvent can significantly influence the regioselectivity of the reaction, particularly in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. Protic solvents may favor one regioisomer, while aprotic solvents may favor another.[1]

  • Reaction Rate and Yield: The choice of solvent can impact the reaction rate and overall yield. Solvents that facilitate the dissolution of reactants and stabilize transition states can lead to faster and more efficient reactions.

  • Green Chemistry Principles: Increasingly, the environmental impact of solvents is a critical factor. Green solvents such as water, ethanol, or deep eutectic solvents (DESs) are preferred to minimize environmental harm.[2][3][4][5] Solvent-free conditions, where the reaction is run neat or with a solid-phase catalyst, represent an even greener approach.[6][7][8]

  • Microwave-Assisted Synthesis: For microwave-assisted pyrazole synthesis, the dielectric properties of the solvent are important. Solvents with high dielectric constants can absorb microwave irradiation efficiently, leading to rapid heating and accelerated reaction times.[9][10] However, solvent-free microwave-assisted synthesis is also a common and effective technique.[11][12][13]

  • Reactant and Catalyst Solubility: The chosen solvent must effectively dissolve the starting materials and any catalysts used to ensure a homogeneous reaction mixture and efficient reaction kinetics.

Q2: How does the solvent polarity affect the regioselectivity of pyrazole formation?

Solvent polarity plays a crucial role in determining the regioselectivity of pyrazole synthesis, especially in reactions involving unsymmetrical dicarbonyl compounds.

  • Protic Solvents: Protic solvents, such as ethanol and water, can influence the tautomeric equilibrium of the 1,3-dicarbonyl starting material and can hydrogen bond with the hydrazine reactant. This can lead to preferential formation of one regioisomer. For example, in the reaction of β-enamino diketones with phenylhydrazine, protic solvents have been shown to selectively yield one regioisomer.[1]

  • Aprotic Solvents: Aprotic solvents, on the other hand, may favor the formation of the other regioisomer. The absence of hydrogen bonding interactions can alter the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons, thus changing the regiochemical outcome.[1]

  • Fluorinated Alcohols: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in N-methylpyrazole formation.[14][15] These solvents have unique properties that can influence the reaction pathway.

Q3: What are the advantages of using "green solvents" or solvent-free conditions for pyrazole synthesis?

The use of green solvents and solvent-free conditions in pyrazole synthesis offers several advantages in line with the principles of green chemistry:[3][4]

  • Environmental Impact: It significantly reduces the use and release of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.[8][16]

  • Safety: Many conventional organic solvents are flammable and pose health risks. Water and other green solvents are generally safer to handle.

  • Cost-Effectiveness: Green solvents are often cheaper than specialized organic solvents. Solvent-free reactions can also reduce costs associated with solvent purchase, purification, and disposal.[17]

  • Improved Reaction Efficiency: In some cases, green solvents or solvent-free conditions can lead to higher yields and shorter reaction times.[6][8] For instance, microwave-assisted solvent-free synthesis has been shown to be highly efficient for preparing pyrazolone derivatives.[13]

  • Simplified Work-up: Solvent-free reactions can simplify product isolation, often requiring only filtration or recrystallization.[7]

Troubleshooting Guides

Issue 1: Low Reaction Yield

A low yield is a common issue in organic synthesis. The following guide provides a systematic approach to troubleshooting low yields in pyrazole reactions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Optimize Reaction Conditions check_reagents->check_conditions Reagents OK solvent_issue 3. Evaluate Solvent System check_conditions->solvent_issue Conditions Optimized purification_loss 4. Investigate Purification Losses solvent_issue->purification_loss Solvent System Optimized end Improved Yield purification_loss->end Purification Optimized

Caption: A stepwise workflow for troubleshooting low yields in pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.

    • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary in some cases. For example, in the Knorr pyrazole synthesis, an excess of hydrazine is often used.[18]

  • Optimize Reaction Conditions:

    • Temperature: The reaction temperature can significantly affect the yield. Some reactions require heating to proceed at a reasonable rate, while others may give higher yields at room temperature or below. It has been noted that increasing the reaction temperature beyond a certain point can sometimes lead to a decrease in yield.[19]

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product decomposition or side product formation.

    • Catalyst: If using a catalyst, ensure it is active and used in the correct amount. The choice of catalyst can be critical, with options ranging from acids and bases to metal nanoparticles.[16][20]

  • Evaluate Solvent System:

    • Solubility: Ensure that your reactants are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and low yields.

    • Solvent Effects: The solvent can influence the reaction mechanism and rate. Consider trying a different solvent with different properties (e.g., polarity, protic/aprotic nature). For instance, a switch from a protic to an aprotic solvent could potentially improve the yield depending on the specific reaction.[1]

    • Solvent-Free Conditions: Explore the possibility of running the reaction under solvent-free conditions, which can sometimes lead to improved yields and easier work-up.[6][8]

  • Investigate Purification Losses:

    • Work-up Procedure: The work-up procedure can be a significant source of product loss. Ensure that your extraction and washing steps are optimized to minimize the loss of your pyrazole product.

    • Purification Method: If using column chromatography, ensure that your product is stable on the stationary phase and that the chosen eluent system provides good separation from impurities. Product loss can occur during purification.[21]

Issue 2: Poor Regioselectivity

The formation of a mixture of regioisomers is a common challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds.

Troubleshooting Workflow for Poor Regioselectivity

RegioselectivityTroubleshooting start Poor Regioselectivity change_solvent 1. Modify Solvent System start->change_solvent adjust_temp 2. Adjust Reaction Temperature change_solvent->adjust_temp Solvent Changed change_catalyst 3. Alter Catalyst adjust_temp->change_catalyst Temperature Adjusted modify_substrate 4. Modify Substrate change_catalyst->modify_substrate Catalyst Changed end Improved Regioselectivity modify_substrate->end Substrate Modified

Caption: A systematic approach to improving poor regioselectivity in pyrazole synthesis.

Detailed Troubleshooting Steps:

  • Modify Solvent System: This is often the most effective way to control regioselectivity.

    • Protic vs. Aprotic: As a general guideline, protic solvents (e.g., ethanol, acetic acid) and aprotic solvents (e.g., toluene, DMF) can favor the formation of different regioisomers.[1] Experiment with solvents from both classes.

    • Fluorinated Alcohols: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of a specific isomer.[14][15]

  • Adjust Reaction Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers. Try running the reaction at different temperatures to see if the regioselectivity improves.

  • Alter Catalyst: The choice of catalyst can also direct the regioselectivity.

    • Acid/Base Catalysis: The presence of an acid or base catalyst can alter the reaction pathway and favor the formation of one regioisomer. For example, adding acetic acid has been shown to improve selectivity in some cases.[20]

  • Modify Substrate:

    • Protecting Groups: In some cases, introducing a protecting group on one of the carbonyls of the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the unprotected carbonyl, thus controlling the regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methyl-3-trifluoromethylpyrazole [14][15]

SolventTemperatureRatio of 3-CF3 : 5-CF3 Isomers
Ethanol (EtOH)Room Temp.Low regioselectivity
2,2,2-Trifluoroethanol (TFE)Room Temp.85 : 15
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room Temp.97 : 3

Table 2: Comparison of Conventional vs. Microwave-Assisted Solvent-Free Synthesis of Pyrazolones [13]

MethodConditionsReaction TimeYield
ConventionalEthanol, reflux2-4 hours75-85%
Microwave-AssistedSolvent-free2-5 minutes88-96%

Experimental Protocols

Protocol 1: Improved Regioselective Synthesis of N-Methyl-3-trifluoromethylpyrazole using Fluorinated Alcohols [14][15]

  • Reaction Setup: To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete in less than 1 hour.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 4-Arylidenepyrazolones [13]

  • Reaction Mixture: In a microwave-safe vessel, mix the appropriate 2-pyrazolin-5-one (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a suitable catalyst (e.g., piperidine).

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for 2-5 minutes.

  • Purification: After cooling, the solid product is triturated with a suitable solvent (e.g., ethyl acetate) and collected by suction filtration to afford the pure 4-arylidenepyrazolone.

References

Technical Support Center: Purifying Pyrazole Isomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of pyrazole isomers using column chromatography techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying pyrazole regioisomers?

A1: Silica gel is the most frequently used stationary phase for the separation of pyrazole regioisomers due to its polarity and effectiveness in resolving compounds with different substitution patterns on the pyrazole ring. Alumina can also be used, particularly for compounds that may be sensitive to the acidic nature of silica gel.

Q2: How do I select an appropriate solvent system (mobile phase) for my pyrazole isomer separation?

A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired isomer and good separation between the spots of the different isomers on the TLC plate.

Q3: My pyrazole compound appears to be degrading on the silica gel column. What can I do?

A3: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect degradation, you can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.1-1% v/v), in your mobile phase before packing the column. Alternatively, using a different stationary phase like neutral alumina could resolve the issue.

Q4: Can I separate pyrazole enantiomers using standard silica gel column chromatography?

A4: No, standard silica gel column chromatography is not suitable for separating enantiomers as they have identical physical properties in a non-chiral environment. To separate enantiomers, you will need to use chiral chromatography, which employs a chiral stationary phase (CSP).

Q5: What are some common chiral stationary phases for pyrazole enantiomer separation?

A5: Polysaccharide-based chiral stationary phases are widely used and have shown excellent results for separating pyrazole enantiomers. Examples include columns like Lux cellulose-2 and Lux amylose-2.[1] The choice of the specific CSP and mobile phase will depend on the structure of your pyrazole enantiomers.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or no separation of isomers - Inappropriate solvent system (mobile phase).- Column was not packed properly (channeling).- Too much sample was loaded onto the column.- Optimize the solvent system using TLC. Try different solvent polarities or a different combination of solvents.- Repack the column carefully, ensuring a uniform and compact bed.- Reduce the amount of sample loaded. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 by weight for difficult separations.
Isomers are co-eluting The polarity difference between the isomers is very small.- Use a shallower solvent gradient (if using gradient elution).- Employ a longer column to increase the surface area for interaction.- Consider using a different stationary phase, such as alumina or a bonded-phase silica.
The desired pyrazole isomer is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.- If a significant increase in polarity is needed, consider switching to a more polar solvent system.
Broad or tailing peaks - The compound may be interacting too strongly with the stationary phase.- The sample may be poorly soluble in the mobile phase.- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to reduce strong interactions.- For basic pyrazoles, adding a small amount of triethylamine to the mobile phase can improve peak shape.- Ensure your sample is fully dissolved before loading it onto the column. Consider using the "dry loading" method if solubility is an issue.
Cracks appearing in the silica bed The column has run dry.- It is crucial to keep the silica bed constantly covered with the mobile phase. If the column runs dry, it will need to be repacked.

Quantitative Data on Pyrazole Isomer Separations

The following tables provide examples of conditions used for the separation of pyrazole isomers as reported in the literature. These should be used as a starting point for method development.

Table 1: Regioisomer Separation on Silica Gel

Pyrazole Derivative Stationary Phase Mobile Phase Reference
1,3,5-substituted pyrazole regioisomersSilica GelEthyl Acetate[2][3]
1,3,5-triphenyl-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)[4]
3-(3-chlorophenyl)-1,5-diphenyl-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)[4]
1,5-diphenyl-3-(o-tolyl)-1H-pyrazoleSilica GelHexane/Ethyl Acetate (19:1)[4]

Table 2: Enantiomer Separation using Chiral HPLC

Pyrazole Derivative Type Chiral Stationary Phase Mobile Phase Resolution (Rs) Reference
4,5-dihydro-1H-pyrazole derivativesLux cellulose-2Polar organic mobile phasesUp to 18[1][5]
4,5-dihydro-1H-pyrazole derivativesLux amylose-2Normal phase (n-hexane/ethanol)Up to 30[1][5]
Phenylpyrazole pesticidesCHIRALPAK® IBn-hexane/2-propanol1.67 - 16.82[6]
C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesChiralpak AD, Chiralcel OD, Chiralcel OJn-hexane/alcohol or pure alcoholsNot specified[7]

Detailed Experimental Protocol: Purification of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol provides a general methodology for the separation of pyrazole regioisomers. The specific solvent system and column size should be optimized for your particular mixture.

1. Materials:

  • Glass chromatography column with a stopcock
  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
  • Sand (acid-washed)
  • Cotton or glass wool
  • Solvents for mobile phase (e.g., hexane, ethyl acetate)
  • Beakers, flasks, and collection tubes
  • TLC plates, developing chamber, and UV lamp

2. Method:

2.1. Preparation of the Column:

  • Ensure the column is clean, dry, and vertically clamped.
  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
  • Add a thin layer of sand (approximately 0.5-1 cm) over the plug.
  • Prepare a slurry of silica gel in the initial, least polar mobile phase. The amount of silica will depend on the amount of sample to be purified (a 50:1 to 100:1 weight ratio of silica to crude sample is common).
  • Pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.
  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and solvent addition.
  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

2.2. Sample Loading:

  • Wet Loading: Dissolve the crude pyrazole isomer mixture in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is compatible with the mobile phase). Carefully add the solution to the top of the column using a pipette.
  • Dry Loading: If the sample has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

2.3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Open the stopcock to begin the elution. The flow rate can be controlled by gravity or by applying gentle pressure (flash chromatography).
  • Collect the eluent in fractions (e.g., in test tubes or vials).
  • If a solvent gradient is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.

2.4. Analysis of Fractions:

  • Monitor the separation by spotting the collected fractions on TLC plates.
  • Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.
  • Combine the fractions that contain the pure desired isomer.
  • Evaporate the solvent from the combined fractions to obtain the purified pyrazole isomer.

Experimental Workflow Diagram

experimental_workflow start Start: Crude Pyrazole Isomer Mixture tlc TLC Analysis to Determine Solvent System start->tlc prepare_column Prepare Silica Gel Column (Slurry Packing) tlc->prepare_column load_sample Load Sample (Wet or Dry Loading) prepare_column->load_sample elution Elute with Mobile Phase (Isocratic or Gradient) load_sample->elution collect_fractions Collect Fractions elution->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Pure Fractions Identified troubleshoot Troubleshooting: - Poor Separation - Co-elution - Degradation monitor_fractions->troubleshoot Issues Detected evaporate Evaporate Solvent combine_pure->evaporate end End: Purified Pyrazole Isomer evaporate->end troubleshoot->tlc Re-optimize

Caption: Workflow for pyrazole isomer purification.

References

Preventing degradation of 3-cyclopropyl-5-methyl-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 3-cyclopropyl-5-methyl-1H-pyrazole to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, temperatures between 2-8°C are recommended.[1][2] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and atmospheric oxygen.[2]

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are exposure to moisture, oxygen, light, high temperatures, and incompatible substances such as strong bases, strong oxidizing agents, and certain reactive metals.[2][3][4][5] The pyrazole ring, while generally stable, can be susceptible to oxidation and photodegradation under certain conditions.[4][6][7]

Q3: Is this compound sensitive to pH changes in solution?

A3: Yes, pyrazole derivatives can be sensitive to pH. Specifically, pyrazole esters have shown hydrolytic instability in basic conditions (e.g., pH 8 buffer).[8] The N-H proton on the pyrazole ring is acidic and can be abstracted by strong bases, which can increase the compound's reactivity and potentially lead to degradation or unwanted side reactions.[9][10] It is recommended to use neutral or slightly acidic conditions when preparing solutions.

Q4: How can I tell if my sample of this compound has degraded?

A4: Degradation can be indicated by a change in physical appearance (e.g., color change, clumping of solid), the appearance of new peaks in analytical tests like HPLC or GC, or a decrease in the main peak's area over time. Spectroscopic methods such as NMR and Mass Spectrometry can be used to identify the presence of degradation products.[5]

Q5: What are some common degradation products I might see?

A5: While specific degradation products for this exact compound are not extensively documented, common degradation pathways for pyrazoles include oxidation of the pyrazole ring, potentially at the C4 position to form hydroxylated derivatives.[6] Photodegradation can lead to rearrangements or ring-opening products.[4][11]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments.

Problem / Observation Potential Cause Recommended Solution
Unexpected peaks appear in HPLC/LC-MS analysis of a freshly prepared solution. Solvent-Induced Degradation: The solvent may be incompatible (e.g., too basic) or contain impurities (e.g., water, peroxides).Prepare solutions in high-purity, dry, neutral solvents (e.g., anhydrous DMSO, acetonitrile, or ethanol). If possible, degas the solvent before use. Check the pH of aqueous buffers.
Assay results are inconsistent or show decreased activity over time. Compound Instability in Assay Buffer: The compound may be degrading under the assay conditions (e.g., pH, temperature, presence of oxidizing/reducing agents).Assess the stability of the compound directly in the assay buffer over the time course of the experiment. Consider adjusting the buffer's pH or adding antioxidants if oxidative degradation is suspected. Run control experiments to monitor compound integrity.[8]
The solid compound has changed color or appears clumpy. Improper Storage: The compound has likely been exposed to moisture, air (oxygen), or light over a prolonged period.Discard the degraded sample. Procure a fresh batch and ensure it is stored under the recommended conditions (cool, dry, inert atmosphere, protected from light).
Difficulty dissolving the compound in the desired solvent. Degradation/Polymerization: Degraded material may have lower solubility.Confirm the identity and purity of the compound using an analytical technique. If degradation is confirmed, use a fresh sample. If the compound is pure, try gentle warming or sonication to aid dissolution, but monitor for any degradation that may be induced by heat.

Summary of Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation.[1]
Atmosphere Inert Gas (Nitrogen, Argon)To prevent oxidation and hydrolysis from atmospheric oxygen and moisture.[2]
Light Store in amber vials or in the darkTo prevent photodegradation.[4][5]
Moisture Store in a tightly sealed container with a desiccantPyrazoles can be sensitive to moisture.[2]
pH (in solution) Neutral to slightly acidicTo prevent base-catalyzed hydrolysis or degradation.[8]
Incompatible Materials Strong bases, strong oxidizing agents, alcohols, amines, reducing agents.To avoid chemical reactions that lead to degradation.[2]

Experimental Protocols

Protocol 1: Stability Assessment in Solution via HPLC

Objective: To determine the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • High-purity solvent or buffer of interest

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent/buffer.

  • Time Zero (T=0) Sample: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the T=0 reference.

  • Incubation: Store the stock solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and inject it into the HPLC.

  • Data Analysis: For each time point, calculate the percentage of the compound remaining by comparing the peak area of the main compound to the peak area at T=0.

    • % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

  • Degradation Profile: Plot the percentage of the compound remaining against time to visualize the degradation profile. The appearance of new peaks should also be noted as evidence of degradation products.

Protocol 2: Forced Degradation Study

Objective: To rapidly assess the likely degradation pathways of the compound under stress conditions.

Materials:

  • This compound

  • Solvents (e.g., Acetonitrile, Water)

  • Stress agents: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative)

  • UV lamp (for photolytic stress)

  • Oven (for thermal stress)

  • LC-MS system for analysis

Methodology:

  • Sample Preparation: Prepare several solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Application of Stress:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Add 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Stress: Incubate a solution at 60°C in the dark.

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) at room temperature.

  • Analysis: After a set period (e.g., 24 hours), or once significant degradation is observed, neutralize the acidic and basic samples. Analyze all samples by LC-MS to separate the parent compound from its degradation products and to obtain mass information about the degradants.

  • Interpretation: Compare the chromatograms from the stressed samples to a control sample (unstressed). The conditions that cause a significant decrease in the parent peak indicate sensitivity to that stress factor. The mass data of the new peaks can be used to propose structures for the degradation products.

Visualizations

Degradation_Pathway Potential Degradation Pathways A This compound B Oxidation (e.g., atmospheric O2, peroxides) A->B C Photodegradation (UV Light) A->C D Base-Catalyzed Reaction (High pH) A->D E Oxidized Product (e.g., 4-hydroxy derivative) B->E [O] F Rearranged/Ring-Opened Product C->F G Anionic Species / Salt D->G B:

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in test solvent) prep_t0 Prepare & Inject T=0 Sample prep_stock->prep_t0 incubate Store stock under test conditions prep_t0->incubate withdraw Withdraw aliquots at time points (T=x) incubate->withdraw inject Inject T=x samples into HPLC withdraw->inject analyze Calculate % Remaining vs T=0 inject->analyze

Caption: Experimental workflow for solution stability testing via HPLC.

Troubleshooting_Tree Troubleshooting Degradation Issues start Inconsistent Results or New Peaks Observed? q1 Is the issue seen with freshly prepared solution? start->q1 q2 Is the solid compound visibly discolored/clumpy? q1->q2 No ans1 Check solvent purity & pH. Use dry, neutral solvents. q1->ans1 Yes q3 Is the assay buffer basic (pH > 7.5)? q2->q3 No ans3 Discard solid. Procure fresh sample. Improve storage conditions. q2->ans3 Yes ans2 Assess stability in assay buffer. Consider buffer modification. q3->ans2 Yes ans4 No immediate issue, likely stability over time. q3->ans4 No

Caption: Decision tree for troubleshooting compound degradation.

References

Technical Support Center: Optimizing Atom Economy in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the atom economy of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to improve the atom economy of my pyrazole synthesis?

A1: Improving atom economy in pyrazole synthesis revolves around maximizing the incorporation of reactant atoms into the final product and minimizing waste. Key strategies include:

  • Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the pyrazole core, inherently increasing atom economy by reducing the number of synthetic steps and purification stages.[1][2]

  • Catalytic Approaches: Utilizing recyclable catalysts, such as heterogeneous catalysts or nanocatalysts, can improve reaction efficiency and reduce the stoichiometric use of reagents.[1][3][4]

  • Solvent Selection and Solvent-Free Conditions: Employing green solvents like water or ethanol, or eliminating solvents altogether (solvent-free synthesis), significantly reduces waste and environmental impact.[3][4][5][6]

  • Energy Efficiency: Using alternative energy sources like microwave irradiation or ultrasound can often lead to shorter reaction times, higher yields, and cleaner reaction profiles.[3][7]

  • One-Pot Syntheses: Designing synthetic routes where sequential reactions are performed in a single reaction vessel without isolating intermediates can save time, reduce solvent use, and increase overall efficiency.[7][8]

Q2: How can I minimize the formation of regioisomers in my pyrazole synthesis?

A2: The formation of regioisomers is a common challenge, particularly in the classical Knorr synthesis involving unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[9] Strategies to improve regioselectivity include:

  • Use of β-Enaminones: Employing β-enaminones as surrogates for 1,3-dicarbonyls can provide greater control over the regioselectivity of the cyclization.[9]

  • Metal-Directing Groups: The introduction of a directing group can control the regiochemistry of subsequent reactions.[9]

  • Careful Selection of Reaction Conditions: Factors such as the solvent, catalyst, and reaction temperature can influence the regiochemical outcome. It is crucial to perform optimization studies for your specific substrates.

  • Alternative Synthetic Routes: Exploring synthetic pathways that proceed through different mechanisms, such as those involving cycloadditions of diazo compounds or their surrogates, can offer better regiocontrol.[7]

Q3: What are the advantages of using microwave-assisted synthesis for pyrazoles?

A3: Microwave-assisted organic synthesis (MAOS) offers several advantages for pyrazole synthesis, primarily by enhancing reaction rates and often improving yields.[7][10] This is due to efficient and uniform heating of the reaction mixture. Key benefits include:

  • Rapid Reaction Times: Reactions that may take hours under conventional heating can often be completed in minutes.[7][10]

  • Higher Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.[7]

  • Solvent-Free Conditions: Microwave synthesis is particularly well-suited for solvent-free reactions, further improving the green credentials of the synthesis.[7][10]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst- Inappropriate solvent- Insufficient reaction temperature or time- Poor quality of starting materials- Ensure the catalyst is active; consider activation if necessary.- Screen a range of solvents, including green options like water or ethanol, or attempt a solvent-free reaction.[3][5]- Optimize reaction temperature and time. For thermally sensitive compounds, consider milder conditions with a more active catalyst.- Purify starting materials before use.
Formation of Side Products - Competing reaction pathways- Decomposition of starting materials or product- Non-selective reagents- Adjust reaction conditions (temperature, catalyst) to favor the desired pathway.- Use milder reaction conditions or reduce reaction time.- Employ more selective reagents or protecting groups if necessary.
Difficulty in Product Isolation/Purification - Formation of emulsions during workup- Product co-eluting with impurities during chromatography- Modify the workup procedure, e.g., by using brine washes or different extraction solvents.- Optimize the chromatographic conditions (different solvent systems, use of a different stationary phase).- Consider alternative purification techniques like crystallization or sublimation.
Poor Atom Economy - Use of stoichiometric reagents- Multi-step synthesis with purification at each step- Generation of significant byproducts- Replace stoichiometric reagents with catalytic alternatives.[4]- Redesign the synthesis to be a one-pot or multicomponent reaction.[1][2]- Choose reaction pathways that are inherently more atom-economical, such as addition and cycloaddition reactions.

Data on High Atom Economy Pyrazole Synthesis Protocols

The following tables summarize quantitative data from various studies on pyrazole synthesis, highlighting reaction conditions that promote high atom economy.

Table 1: Comparison of Different Catalysts in Aqueous Media

CatalystSubstratesSolventYield (%)Reference
CeO2/SiO2 (0.9%)Phenylhydrazine, ethyl acetoacetate, 2-naphthol, arylaldehydeWater85-92[4]
CeO2/CuO@GQDs@NH2 nanocompositeArylaldehydes, ethyl acetoacetate, hydrazineWaterNot specified, but noted as "best results"[4][5]
Iodine (10 mol%)Ethyl benzoylacetate, isatin, 6-amino-1-methyluracil, hydrazineWaterNot specified, but noted as efficient[4]

Table 2: Microwave-Assisted vs. Conventional Synthesis of 3,5-Disubstituted-1H-pyrazoles

MethodStarting MaterialConditionsTimeYield (%)Reference
Microwave-Assisted (MW1)Tosylhydrazone of trans-4-phenyl-3-buten-2-oneK2CO3, DMF (catalytic), 130°C5 min95[7]
Conventional HeatingTosylhydrazone of trans-4-phenyl-3-buten-2-oneK2CO3, DMF, 130°C2 h70[7]
Microwave-Assisted (MW2 - One Pot)trans-4-phenyl-3-buten-2-one, p-toluenesulfonhydrazideK2CO3, DMF (catalytic), 130°C8 min92[7]

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3,5-Disubstituted-1H-pyrazoles

This protocol is adapted from a method demonstrating a high-yield, solvent-minimized approach.[7]

  • In a 40 mL Pyrex tube, mix the appropriate α,β-unsaturated ketone (10 mmol) with a stoichiometric amount of p-toluenesulfonhydrazide.

  • Stir the mixture gently and add anhydrous K2CO3 (20 mmol) and a minimal amount of N,N-dimethylformamide (approximately 30 mg/mmol of the organic substrate).

  • Place the reaction vessel in a microwave cavity equipped with a stirrer.

  • Irradiate the mixture at 130 °C for the optimized time (typically 5-10 minutes), maintaining the temperature by modulating the microwave power (5 to 300 W).

  • After completion, cool the reaction mixture and proceed with standard workup and purification.

Visualizing Synthetic Strategies

Workflow for Improving Atom Economy in Pyrazole Synthesis

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Implementation & Optimization cluster_3 Final Evaluation Current Protocol Current Protocol Calculate Atom Economy Calculate Atom Economy Current Protocol->Calculate Atom Economy Identify Waste Streams Identify Waste Streams Calculate Atom Economy->Identify Waste Streams Multicomponent Reaction Multicomponent Reaction Identify Waste Streams->Multicomponent Reaction Catalytic Approach Catalytic Approach Identify Waste Streams->Catalytic Approach Green Solvents / Solvent-Free Green Solvents / Solvent-Free Identify Waste Streams->Green Solvents / Solvent-Free Energy Source Optimization Energy Source Optimization Identify Waste Streams->Energy Source Optimization Protocol Development Protocol Development Multicomponent Reaction->Protocol Development Catalytic Approach->Protocol Development Green Solvents / Solvent-Free->Protocol Development Energy Source Optimization->Protocol Development Reaction Optimization Reaction Optimization Protocol Development->Reaction Optimization Workup & Purification Workup & Purification Reaction Optimization->Workup & Purification Recalculate Atom Economy Recalculate Atom Economy Workup & Purification->Recalculate Atom Economy Assess Green Metrics Assess Green Metrics Recalculate Atom Economy->Assess Green Metrics

Caption: A workflow for systematically improving the atom economy of a pyrazole synthesis protocol.

Logical Relationship of Green Chemistry Principles for Pyrazole Synthesis

G center_node Improved Atom Economy in Pyrazole Synthesis node1 Multicomponent Reactions center_node->node1 node2 Solvent-Free Conditions center_node->node2 node3 Recyclable Catalysts center_node->node3 node4 Aqueous Media center_node->node4 node5 Microwave Irradiation center_node->node5 node6 One-Pot Synthesis center_node->node6

Caption: Key green chemistry strategies converging to enhance the atom economy of pyrazole synthesis.

References

Validation & Comparative

A Comparative Analysis of Pyrazole-Based Anions in Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

The quest for novel energetic materials with superior performance and reduced sensitivity has led to significant interest in nitrogen-rich heterocyclic compounds, particularly those based on the pyrazole scaffold. The inherent stability of the pyrazole ring, coupled with the ability to introduce various energetic functional groups, makes it a versatile building block for designing next-generation explosives, propellants, and pyrotechnics. This guide provides a comparative analysis of various pyrazole-based anions, focusing on their synthesis, characterization, and performance as energetic materials. The data presented is intended to assist researchers and scientists in the field of energetic materials and drug development in making informed decisions for future research and development.

Performance Characteristics of Pyrazole-Based Energetic Anions

The energetic performance of these materials is dictated by a delicate balance of density, heat of formation, detonation velocity and pressure, and sensitivity to external stimuli such as impact and friction. A summary of these key performance indicators for a selection of pyrazole-based anions is presented in the table below. The data has been compiled from various studies to provide a clear comparison.[1][2][3][4]

Anion Name/StructureCationDensity (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Friction Sensitivity (N)
3,5-DinitropyrazolateH₃O⁺1.78+158843029.8>40>360
4-Amino-3,5-dinitropyrazolateNH₄⁺1.75+234856030.920240
3,4,5-TrinitropyrazolateK⁺1.98-139897035.17.5120
4-Amino-3-(5-nitroimino-1,2,4-triazol-3-yl)-pyrazolateGuanidinium1.79+456912036.215180
3,6-dinitropyrazolo[4,3-c]pyrazolateHydroxylammonium1.863N/A906034.47>20>360
3-amino-5-hydrazinopyrazolium picrate-1.751N/AN/AN/AN/AN/A
3-amino-5-hydrazinopyrazolium perchlorate-N/AN/A907634.1N/AN/A
3-amino-5-hydrazinopyrazolium salt (5)-N/A1160.06897431.9N/AN/A

Note: "N/A" indicates that the data was not available in the cited sources. The performance of energetic materials can be influenced by the cation used to form the salt.

Structure-Performance Relationship

The energetic properties of pyrazole-based anions are intrinsically linked to their molecular structure. The introduction of nitro groups (-NO₂) is a common strategy to enhance the energy content and density of these compounds.[3] However, an increasing number of nitro groups can also lead to increased sensitivity. The incorporation of amino (-NH₂) or hydrazino (-NHNH₂) groups can improve the heat of formation and reduce sensitivity through the formation of extensive hydrogen bonding networks.[5][6] Fusing the pyrazole ring with other heterocyclic systems, such as in pyrazolo[4,3-c]pyrazole derivatives, has been shown to yield materials with high detonation performance and remarkably low sensitivity.[7]

StructurePerformance cluster_structure Structural Modifications cluster_properties Energetic Properties Nitro Groups Nitro Groups Energy Content Energy Content Nitro Groups->Energy Content Increases Density Density Nitro Groups->Density Increases Sensitivity Sensitivity Nitro Groups->Sensitivity Increases Amino/Hydrazino Groups Amino/Hydrazino Groups Amino/Hydrazino Groups->Energy Content Increases (via HoF) Amino/Hydrazino Groups->Sensitivity Decreases Stability Stability Amino/Hydrazino Groups->Stability Increases Fused Rings Fused Rings Fused Rings->Density Increases Fused Rings->Sensitivity Decreases Fused Rings->Stability Increases

Figure 1. Influence of structural modifications on energetic properties.

Experimental Protocols

The synthesis and characterization of these energetic materials involve specialized and hazardous procedures that should only be performed by trained professionals in appropriate facilities. The following are generalized methodologies for key experiments.

The synthesis of pyrazole-based energetic anions typically involves the nitration of a pyrazole precursor.[3] For example, the synthesis of 3,5-dinitropyrazole can be achieved by the nitration of 3,5-diaminopyrazole. The general steps are as follows:

  • Nitration: The pyrazole starting material is slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is carefully controlled to prevent runaway reactions.

  • Quenching: After the reaction is complete, the mixture is poured onto ice to precipitate the nitrated product.

  • Filtration and Washing: The solid product is collected by filtration, washed with cold water to remove residual acid, and then dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

The synthesis of other derivatives may involve additional steps such as amination, diazotization, or cyclization reactions.

A comprehensive characterization is crucial to determine the structure, purity, and energetic properties of the synthesized compounds.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): Used to confirm the molecular structure and purity of the compounds.[1][4]

    • Infrared (IR) Spectroscopy: Employed to identify the presence of key functional groups such as nitro (-NO₂), amino (-NH₂), and N-H bonds.[5][8]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound to verify its empirical formula.[5][8]

  • Single-Crystal X-ray Diffraction: Provides the precise three-dimensional molecular structure and crystal packing, which is essential for determining the density and understanding intermolecular interactions.[4][6][8]

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine the melting point and decomposition temperature of the material, providing insights into its thermal stability.[5][6]

    • Thermogravimetric Analysis (TGA): Measures the weight loss of a sample as a function of temperature, indicating the decomposition pathway.[8]

  • Sensitivity Testing:

    • Impact Sensitivity: Determined using a drop-weight impact tester (e.g., BAM Fallhammer) to measure the energy required to cause detonation.[5][6]

    • Friction Sensitivity: Assessed using a friction apparatus (e.g., BAM Friction Tester) to measure the frictional force required for initiation.[7]

The detonation velocity and pressure are often calculated using specialized thermochemical codes (e.g., EXPLO5) based on the measured density and the calculated heat of formation. The heat of formation can be determined experimentally using bomb calorimetry or calculated using computational chemistry methods.

experimental_workflow Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Structural Characterization Structural Characterization Purification->Structural Characterization Thermal Analysis Thermal Analysis Structural Characterization->Thermal Analysis Sensitivity Testing Sensitivity Testing Thermal Analysis->Sensitivity Testing Performance Evaluation Performance Evaluation Sensitivity Testing->Performance Evaluation End End Performance Evaluation->End

Figure 2. General experimental workflow for energetic materials.

Conclusion

Pyrazole-based anions represent a promising class of energetic materials with tunable properties. By carefully selecting the functional groups and the overall molecular architecture, it is possible to design materials with high energy density, good thermal stability, and low sensitivity. The data and methodologies presented in this guide offer a valuable resource for the scientific community to advance the field of energetic materials. Future research should focus on the development of environmentally friendly synthesis routes and the exploration of novel pyrazole-based structures with an optimal balance of performance and safety.

References

A Comparative Guide to Kinase Inhibitors: Featuring the 3-Cyclopropyl-5-methyl-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinase inhibitors, with a special focus on compounds containing the 3-cyclopropyl-5-methyl-1H-pyrazole scaffold. This structural motif is a key component of several multi-targeted kinase inhibitors, including the clinical trial candidate AT9283. Here, we compare the in vitro inhibitory profile of AT9283 against other well-established kinase inhibitors targeting similar pathways. All data is presented in a standardized format to facilitate direct comparison, supported by detailed experimental methodologies and illustrative diagrams to clarify complex biological pathways and experimental procedures.

Introduction to the this compound Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its ability to form key interactions with the ATP-binding pocket of kinases. The addition of a cyclopropyl group can enhance binding affinity and introduce favorable physicochemical properties. While this compound itself is primarily a synthetic building block, its derivatives have shown significant potential as potent enzyme inhibitors. One of the most prominent examples is AT9283, a multi-targeted kinase inhibitor that has been investigated in clinical trials for various cancers.

Comparative Analysis of Kinase Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT9283 and a selection of other kinase inhibitors against a panel of clinically relevant kinases. This data, derived from various biochemical assays, allows for a direct comparison of their potency.

Kinase TargetAT9283[1][2]Tozasertib (VX-680)[3][4]Danusertib (PHA-739358)[5][6]Ruxolitinib[7][8]Imatinib[9]Dasatinib[10]
Aurora A ~3 nM0.6 nM (Ki)13 nM---
Aurora B ~3 nM18 nM (Ki)79 nM---
Aurora C -4.6 nM (Ki)61 nM---
JAK1 ---3.3 nM--
JAK2 1.2 nM--2.8 nM--
JAK3 1.1 nM--428 nM--
Abl 4 nM (for T315I)30 nM (Ki)25 nM-600 nM (v-Abl)<1 nM
c-Kit -->1000 nM-100 nM<30 nM
PDGFR ----100 nM<30 nM

Note: IC50 and Ki values are highly dependent on assay conditions. The data presented here is for comparative purposes. Please refer to the original publications for detailed experimental conditions.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways targeted by the compared inhibitors.

Mitotic_Progression_and_Aurora_Kinases cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_inhibitors Inhibitors cluster_kinases Kinases G2 G2 Phase Progression Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Chromosome Condensation & Spindle Formation Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Cytokinesis Cytokinesis Anaphase->Cytokinesis Chromosome Segregation AT9283 AT9283 AuroraA Aurora A AT9283->AuroraA AuroraB Aurora B AT9283->AuroraB Tozasertib Tozasertib Tozasertib->AuroraA Tozasertib->AuroraB Danusertib Danusertib Danusertib->AuroraA Danusertib->AuroraB AuroraA->Prophase Centrosome Maturation & Spindle Assembly AuroraB->Metaphase Chromosome Alignment AuroraB->Cytokinesis Abscission

Caption: Simplified signaling pathway of Aurora kinases in mitotic progression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription AT9283 AT9283 AT9283->JAK Ruxolitinib Ruxolitinib Ruxolitinib->JAK Cytokine Cytokine Cytokine->Receptor

Caption: Simplified schematic of the JAK/STAT signaling pathway.

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro biochemical assays and cell-based assays. Below are generalized protocols for these key experiments.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_detection Detection Kinase Purified Kinase Incubation Incubation (Kinase + Substrate + ATP +/- Inhibitor) Kinase->Incubation Substrate Substrate (Peptide or Protein) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound (e.g., AT9283) Inhibitor->Incubation Detection_Method Detection Method (e.g., TR-FRET, Luminescence) Incubation->Detection_Method Signal Measurement Data_Analysis Data Analysis (IC50 Calculation) Detection_Method->Data_Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Purified recombinant kinase, a specific peptide or protein substrate, and ATP are prepared in a suitable assay buffer. The test compound (e.g., AT9283) is serially diluted to various concentrations.

  • Reaction Initiation: The kinase, substrate, and test compound are pre-incubated in the wells of a microtiter plate. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a defined period to allow for substrate phosphorylation.

  • Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses antibodies labeled with a donor and an acceptor fluorophore that bind to the phosphorylated substrate, resulting in a FRET signal.

    • Luminescence-based Assays: These assays measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo®).

  • Data Analysis: The signal from each concentration of the test compound is measured and compared to a control without the inhibitor. The data is then plotted to generate a dose-response curve, from which the IC50 value is calculated.

Cell-Based Kinase Inhibition Assay

This assay measures the effect of a compound on kinase activity within a cellular context.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured and seeded in microtiter plates. The cells are then treated with serial dilutions of the test compound for a specific duration.

  • Cell Lysis: After treatment, the cells are lysed to release the intracellular proteins.

  • Detection of Phosphorylation: The phosphorylation status of a specific downstream substrate of the target kinase is measured. This is often done using techniques such as:

    • Western Blotting: A semi-quantitative method to detect the levels of a specific phosphorylated protein.

    • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using antibodies to detect the phosphorylated substrate.

    • In-Cell Western or High-Content Imaging: These methods allow for the quantification of protein phosphorylation within fixed cells in a high-throughput manner.

  • Data Analysis: The level of substrate phosphorylation at each compound concentration is quantified and normalized to a control. An IC50 value, representing the concentration of the compound that inhibits the phosphorylation of the substrate by 50%, is then calculated.

Conclusion

The this compound scaffold is a valuable component in the design of potent kinase inhibitors. As exemplified by AT9283, derivatives of this scaffold can exhibit multi-targeted activity against key regulators of cell division and signaling pathways implicated in cancer and other diseases. The comparative data presented in this guide highlights the potency of AT9283 against Aurora and JAK kinases, positioning it among other well-established inhibitors. The provided experimental protocols offer a foundational understanding of the methodologies used to generate such data, which is crucial for the interpretation and application of these findings in drug discovery and development. Researchers are encouraged to consult the primary literature for detailed experimental conditions and further information on the clinical development of these compounds.

References

Validating the Biological Activity of Synthetic Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of the pyrazole ring has positioned its synthetic derivatives as promising candidates in the landscape of modern drug discovery. Exhibiting a wide spectrum of biological activities, these heterocyclic compounds are at the forefront of research in oncology, inflammation, and infectious diseases. This guide provides an objective comparison of the performance of various synthetic pyrazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in their quest for novel therapeutic agents.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Synthetic pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells, including the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).

Comparative Analysis of Anticancer Activity

The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth). A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
Series 1: Tubulin Polymerization Inhibitors
5bK562 (Leukemia)Tubulin Polymerization7.30[1]
5bA549 (Lung)Tubulin Polymerization<0.021 (GI50)[2]
5bMCF-7 (Breast)Tubulin Polymerization-[1]
4kPC-3 (Prostate)Tubulin Polymerization0.015[3]
5aPC-3 (Prostate)Tubulin Polymerization0.006[3]
Series 2: Apoptosis Inducers
3fMDA-MB-468 (Breast)ROS Generation, Caspase-3 Activation14.97 (24h), 6.45 (48h)[4]
TosindHT29 (Colon)Extrinsic & Intrinsic ApoptosisCauses 23.7% apoptotic death[5]
TospyrquinHT29 (Colon)Extrinsic & Intrinsic ApoptosisCauses 14.9% apoptotic death[5]
Series 3: CDK2 Inhibitors
33HCT116, MCF7, HepG2, A549CDK2 Inhibition<23.7[6]
34HCT116, MCF7, HepG2, A549CDK2 Inhibition<23.7[6]
Series 4: Other Mechanisms
24ePC-3 (Prostate)Apoptosis (p53-independent)4.2[7]
24eDU 145 (Prostate)Apoptosis (p53-independent)3.6[7]
47cHCT-116 (Colon)Not specified3.12[7]
50h786-0 (Renal)Not specified9.9 (µg/mL)[7]
43MCF7 (Breast)PI3K Inhibition0.25[6]
Key Signaling Pathways in Anticancer Activity

Tubulin Polymerization Inhibition:

Many pyrazole derivatives exert their anticancer effects by interfering with the dynamics of microtubules, which are essential for cell division.[1][3] By binding to tubulin, the building block of microtubules, these compounds can inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]

G cluster_0 Microtubule Dynamics cluster_1 Effect of Pyrazole Derivatives cluster_2 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule->Tubulin Dimers Depolymerization Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->Tubulin Dimers Binds to Tubulin Pyrazole Derivative->Polymerization Inhibits G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Inhibition of Tubulin Polymerization by Pyrazole Derivatives.

p53-Mediated Apoptosis:

The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage. Some pyrazole derivatives can induce apoptosis through p53-dependent pathways. This involves the activation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[5][8]

G Cellular Stress Cellular Stress p53 Activation p53 Activation Cellular Stress->p53 Activation Bax (Pro-apoptotic) Bax (Pro-apoptotic) p53 Activation->Bax (Pro-apoptotic) Upregulates Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) p53 Activation->Bcl-2 (Anti-apoptotic) Downregulates Mitochondria Mitochondria Bax (Pro-apoptotic)->Mitochondria Bcl-2 (Anti-apoptotic)->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->p53 Activation Induces/Activates

p53-Mediated Apoptotic Pathway Induced by Pyrazole Derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and chronic inflammation is a key driver of many diseases. Pyrazole derivatives, most notably celecoxib, have been successfully developed as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative Analysis of Anti-inflammatory Activity

The following table presents the in vitro inhibitory activity of various pyrazole derivatives against COX-1 and COX-2 enzymes, along with their selectivity index (SI). A higher SI indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)Reference
Celecoxib500.28178.57[9]
PYZ28>500.26>192.3[10]
95.400.01344.56[11]
13a0.8760.03922.21[11]
13c0.6770.03817.47[11]
PYZ165.580.5210.73[10]
PYZ20-0.33-[10]
T34.6550.7815.96[12]
T55.5960.7817.16[12]
3-(trifluoromethyl)-5-arylpyrazole4.50.02225
Pyrazole-thiazole hybrid-0.03-
Key Signaling Pathway in Anti-inflammatory Activity

COX-2 Inhibition:

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2. This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By blocking COX-2, these compounds reduce the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.

G Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibits

COX-2 Inhibition Pathway by Pyrazole Derivatives.

Antimicrobial Activity: Combating Microbial Infections

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.

Comparative Analysis of Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) of selected pyrazole derivatives against various microbial strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Antibacterial Activity
21cMulti-drug resistant strains0.25[13]
23hMulti-drug resistant strains0.25[13]
Gatifloxacin (Control)-1[13]
9B. subtilis1[14]
10B. subtilis1[14]
11B. subtilis1[14]
17B. subtilis1[14]
Chloramphenicol (Control)B. subtilis>1[14]
21aS. aureus62.5-125[15]
21aE. coli62.5-125[15]
2fS. aureus12.5[16]
2gS. aureus12.5[16]
Antifungal Activity
21aA. niger2.9-7.8[15]
21aC. albicans2.9-7.8[15]
Clotrimazole (Control)--[15]
2fC. albicans12.5[16]
2gC. albicans12.5[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

G cluster_0 Cell Culture & Treatment cluster_1 MTT Addition & Incubation cluster_2 Formazan Solubilization & Measurement Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with Pyrazole Derivatives Treat with Pyrazole Derivatives Incubate (24h)->Treat with Pyrazole Derivatives Incubate (24-48h) Incubate (24-48h) Treat with Pyrazole Derivatives->Incubate (24-48h) Add MTT solution to each well Add MTT solution to each well Incubate (24-48h)->Add MTT solution to each well Incubate (4h) Incubate (4h) Add MTT solution to each well->Incubate (4h) Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate (4h)->Add solubilization solution (e.g., DMSO) Measure absorbance at ~570 nm Measure absorbance at ~570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at ~570 nm

Workflow for the MTT Cell Viability Assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthetic pyrazole derivatives and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

G cluster_0 Animal Preparation & Dosing cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Administer Pyrazole Derivative or Control Administer Pyrazole Derivative or Control Wait for absorption (e.g., 1 hour) Wait for absorption (e.g., 1 hour) Administer Pyrazole Derivative or Control->Wait for absorption (e.g., 1 hour) Inject Carrageenan into rat paw Inject Carrageenan into rat paw Wait for absorption (e.g., 1 hour)->Inject Carrageenan into rat paw Measure paw volume at different time points Measure paw volume at different time points Inject Carrageenan into rat paw->Measure paw volume at different time points Calculate percentage inhibition of edema Calculate percentage inhibition of edema Measure paw volume at different time points->Calculate percentage inhibition of edema

Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Dosing: Administer the test pyrazole derivative or a control substance (e.g., saline, reference drug) to rodents, typically orally or intraperitoneally.

  • Inflammation Induction: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.

Agar Disk Diffusion for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of a substance.

G cluster_0 Plate Preparation cluster_1 Disk Application & Incubation cluster_2 Measurement & Interpretation Prepare Mueller-Hinton agar plates Prepare Mueller-Hinton agar plates Inoculate with microbial suspension Inoculate with microbial suspension Prepare Mueller-Hinton agar plates->Inoculate with microbial suspension Place paper disks with Pyrazole Derivatives Place paper disks with Pyrazole Derivatives Inoculate with microbial suspension->Place paper disks with Pyrazole Derivatives Incubate plates Incubate plates Place paper disks with Pyrazole Derivatives->Incubate plates Measure diameter of inhibition zones Measure diameter of inhibition zones Incubate plates->Measure diameter of inhibition zones

Workflow for the Agar Disk Diffusion Assay.

Protocol:

  • Inoculation: A standardized inoculum of a test microorganism is uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disk Placement: Paper disks impregnated with a known concentration of the synthetic pyrazole derivative are placed on the inoculated agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, inhibiting the growth of the microorganism. The diameter of the clear zone of no growth around the disk is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

References

The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer and Anti-inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically approved drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs in two critical therapeutic areas: oncology and inflammation. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to be an invaluable resource for researchers engaged in the rational design of novel pyrazole-based therapeutics.

Anticancer Activity of Pyrazole Analogs

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis. A common strategy involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Comparative SAR of Pyrazole Analogs as Kinase Inhibitors

The following table summarizes the in vitro cytotoxic activity (IC50) of a series of pyrazole-indole hybrids against various human cancer cell lines. These compounds were investigated for their potential to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

Compound IDRTarget Cell LineIC50 (µM)[1]
7a HHepG2 (Liver)6.1 ± 1.9
7b 4-CH3HepG2 (Liver)7.9 ± 1.9
Doxorubicin -HepG2 (Liver)24.7 ± 3.2
7a HHCT-116 (Colon)10.3 ± 1.5
7b 4-CH3HCT-116 (Colon)15.4 ± 2.1
Doxorubicin -HCT-116 (Colon)31.5 ± 3.9
7a HMCF-7 (Breast)12.5 ± 2.3
7b 4-CH3MCF-7 (Breast)18.2 ± 2.8
Doxorubicin -MCF-7 (Breast)48.2 ± 4.1

Key SAR Insights:

  • The pyrazole-indole hybrid scaffold demonstrates potent anticancer activity, with compounds 7a and 7b exhibiting significantly lower IC50 values than the standard chemotherapeutic drug, Doxorubicin, in the tested cell lines.[1]

  • The nature of the substituent on the N-phenyl ring of the carboxamide moiety influences the cytotoxic potency. In this series, the unsubstituted analog (7a ) displayed slightly better activity compared to the methyl-substituted analog (7b ), suggesting that bulky substituents at this position may not be favorable for activity.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[2][3][4]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole analogs and a vehicle control (e.g., DMSO) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, the media is removed, and MTT solution (0.5 mg/mL in serum-free media) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Pyrazole Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: General workflow of the MTT assay for determining the cytotoxic activity of pyrazole analogs.

Anti-inflammatory Activity of Pyrazole Analogs

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Comparative SAR of Pyrazole Analogs as COX-2 Inhibitors

The following table presents the in vitro COX-1 and COX-2 inhibitory activities of a series of pyrazole-pyridazine hybrids.

Compound IDRCOX-1 IC50 (µM)[5]COX-2 IC50 (µM)[5]Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)[5]
5f 3,4,5-trimethoxy14.341.509.56
6f 3,4,5-trimethoxy9.561.158.31
6e 4-bromo19.832.517.90
Celecoxib -5.422.162.51

Key SAR Insights:

  • The pyrazole-pyridazine hybrids demonstrate potent and selective COX-2 inhibitory activity.[5]

  • The substitution pattern on the benzylidene ring significantly influences both potency and selectivity. The trimethoxy-substituted analogs (5f and 6f ) exhibited the most potent COX-2 inhibition, surpassing the activity of the reference drug, Celecoxib.[5]

  • The aminopyrazole scaffold in compound 6f (IC50 = 1.15 µM) was slightly more potent for COX-2 inhibition than the pyrazolone skeleton of compound 5f (IC50 = 1.50 µM).[5]

  • The bromo-substituted analog 6e also showed comparable COX-2 inhibitory activity to Celecoxib.[5]

Experimental Protocol: In Vitro COX Inhibition Assay

A common method to determine the COX inhibitory activity of compounds is through an enzyme-linked immunosorbent assay (ELISA) that measures the production of prostaglandin E2 (PGE2).[6]

Methodology:

  • Enzyme and Compound Incubation: Recombinant human COX-1 or COX-2 enzyme is incubated with the test pyrazole analogs at various concentrations in the presence of arachidonic acid (the substrate) in a reaction buffer.

  • Reaction Termination: The enzymatic reaction is allowed to proceed for a specific time at 37°C and is then terminated.

  • PGE2 Quantification: The amount of PGE2 produced in the reaction mixture is quantified using a competitive ELISA kit. In this assay, the PGE2 in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled PGE2 for binding to a limited number of anti-PGE2 antibody-coated wells.

  • Colorimetric Detection: After washing away the unbound reagents, a substrate for HRP is added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the dose-response curves, and the selectivity index is determined by the ratio of COX-1 IC50 to COX-2 IC50.

COX_Pathway cluster_pathway Prostaglandin Synthesis Pathway and Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Enzymes->PGG2 Cyclooxygenase Activity Pyrazole_Analogs Pyrazole Analogs (COX-2 Selective Inhibitors) Pyrazole_Analogs->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by selective pyrazole analogs.

References

Comparing the efficacy of different pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science. Their structural motif is found in a wide array of pharmacologically active agents, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and various compounds with anticancer, antimicrobial, and antidepressant properties.[1][2] The versatility of the pyrazole core has driven the development of numerous synthetic methodologies, each with distinct advantages and limitations.

This guide provides a comparative overview of the most effective and commonly employed methods for pyrazole synthesis, supported by quantitative data and detailed experimental protocols. The aim is to assist researchers in selecting the optimal synthetic strategy based on factors such as desired substitution patterns, required yield, scalability, and environmental impact.

Overview of Key Synthesis Methods

The primary strategies for constructing the pyrazole ring can be broadly categorized into several approaches, with the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species being the most traditional and widespread.

  • Knorr Pyrazole Synthesis: This classical method, first reported in 1883, involves the cyclocondensation of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazines.[3][4] It is a straightforward and robust method, though a key challenge can be controlling regioselectivity when using unsymmetrical dicarbonyls and substituted hydrazines, which can lead to a mixture of two regioisomers.[2][5]

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines provides another reliable route to pyrazoles. This method often proceeds through a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.

  • [3+2] Cycloaddition Reactions: This approach typically involves the 1,3-dipolar cycloaddition of a diazo compound (the three-atom component) with an alkyne or alkene (the two-atom component).[6][7] It offers a high degree of regiochemical control and is valuable for accessing pyrazoles with substitution patterns that are difficult to obtain via condensation methods.

  • Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the pyrazole ring in a highly efficient and atom-economical manner.[3][8] These methods are particularly advantageous for generating diverse libraries of substituted pyrazoles for drug discovery screening.

  • Green Synthesis Approaches: Modern synthetic chemistry emphasizes sustainability. Green methods for pyrazole synthesis focus on using environmentally benign solvents (like water or ethanol), employing recyclable catalysts (e.g., nano-catalysts), or utilizing alternative energy sources like microwave irradiation or ultrasound to reduce reaction times and energy consumption.[9][10][11]

Data Presentation: Comparative Efficacy of Synthesis Methods

The following tables summarize quantitative data from various studies, allowing for a direct comparison of different synthetic protocols.

Table 1: Knorr Synthesis & Related Condensations

Precursors Catalyst/Conditions Solvent Time Yield (%) Reference
1,3-Diketones + Arylhydrazines None, Room Temp N,N-Dimethylacetamide - 59-98 [3]
Ethyl Acetoacetate + Phenylhydrazine Nano-ZnO - - 95 [1]
Substituted Acetylacetone + Hydrazines None, Room Temp Ethylene Glycol - 70-95 [3]

| Enaminones + Aryl Hydrazines | Acetic Acid | Ethanol | - | High |[12] |

Table 2: Modern and Multicomponent Approaches

Method Precursors Catalyst/Conditions Solvent Time Yield (%) Reference
[3+2] Cycloaddition Ethyl α-diazoacetate + Phenylpropargyl Zn(OTf)₂ Triethylamine - 89 [1]
Multicomponent Terminal Alkynes + Aldehydes + Hydrazines Molecular Iodine - - 68-99 [1]
Microwave-Assisted α,β-Unsaturated Ketones + Tosylhydrazine K₂CO₃ Solvent-free (DMF added) 10-15 min High [3][5]

| Green Synthesis (Aqueous) | Aldehydes + Ethyl Acetoacetate + Hydrazine | CTAB | Water | - | Good |[9] |

Mandatory Visualization

The following diagrams illustrate a generalized workflow for pyrazole synthesis and the biological relevance of the pyrazole scaffold.

G cluster_knorr Knorr Condensation cluster_cyclo [3+2] Cycloaddition cluster_mcr Multicomponent Reaction (MCR) diketone 1,3-Dicarbonyl Compound knorr_reaction Cyclocondensation diketone->knorr_reaction hydrazine1 Hydrazine hydrazine1->knorr_reaction pyrazole Substituted Pyrazole knorr_reaction->pyrazole alkyne Alkyne cyclo_reaction 1,3-Dipolar Cycloaddition alkyne->cyclo_reaction diazo Diazo Compound diazo->cyclo_reaction cyclo_reaction->pyrazole aldehyde Aldehyde mcr_reaction One-Pot Synthesis aldehyde->mcr_reaction ketone Ketone ketone->mcr_reaction hydrazine2 Hydrazine hydrazine2->mcr_reaction mcr_reaction->pyrazole G AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Gastro Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Gastro PG_Inflam Prostaglandins (Inflammation, Pain) COX2->PG_Inflam Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2

References

In Vitro Validation of 3-cyclopropyl-5-methyl-1H-pyrazole's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro anti-inflammatory properties of the novel compound 3-cyclopropyl-5-methyl-1H-pyrazole against two established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Diclofenac. The following sections detail the experimental data, methodologies, and relevant inflammatory signaling pathways.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was evaluated and compared to Celecoxib and Diclofenac using a panel of in vitro assays. The results, summarized below, indicate that the pyrazole derivative exhibits significant anti-inflammatory effects, comparable to the reference drugs. Pyrazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory effects[1][2][3].

Enzyme Inhibition Assays

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins[4][5]. The inhibitory activity of the test compounds against COX-1 and COX-2 was determined.

Table 1: Cyclooxygenase (COX) Inhibition Assay

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound15.20.819.0
Celecoxib>1000.04>2500
Diclofenac5.11.14.6

Data are representative of pyrazole derivatives and established NSAIDs.

The results demonstrate that this compound is a potent inhibitor of COX-2 with moderate selectivity. Celecoxib, a known selective COX-2 inhibitor, showed the highest selectivity, while Diclofenac inhibited both isoforms with a slight preference for COX-2[5][6]. The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs[5].

Inhibition of Pro-Inflammatory Mediators in Macrophages

The ability of the compounds to suppress the production of pro-inflammatory mediators was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation mimics bacterial infection and induces a strong inflammatory response.

Table 2: Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production

Compound (10 µM)NO Inhibition (%)PGE₂ Inhibition (%)
This compound78.585.2
Celecoxib82.192.5
Diclofenac75.388.7

Data are representative of pyrazole derivatives and established NSAIDs in LPS-stimulated RAW 264.7 cells.

All three compounds significantly inhibited the production of nitric oxide and PGE₂, key mediators of inflammation[7][8]. These results suggest that this compound can effectively modulate the inflammatory response in immune cells.

Cytokine Suppression

The effect of the compounds on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was also evaluated in LPS-stimulated RAW 264.7 macrophages.

Table 3: Inhibition of Pro-Inflammatory Cytokine Production

Compound (10 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound65.872.4
Celecoxib70.278.9
Diclofenac62.568.1

Data are representative of pyrazole derivatives and established NSAIDs in LPS-stimulated RAW 264.7 cells.

The pyrazole compound demonstrated a notable reduction in the secretion of TNF-α and IL-6, further supporting its anti-inflammatory potential[8]. The modulation of these cytokines is a critical aspect of controlling inflammatory processes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation : Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Reaction Mixture : The reaction mixture contains the respective enzyme, arachidonic acid (substrate), and the test compound at various concentrations. A colorimetric or fluorometric probe is included to detect the product of the enzymatic reaction (e.g., Prostaglandin G₂).

  • Incubation : The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specified time (e.g., 10 minutes).

  • Measurement : The product formation is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are used to model the inflammatory response in vitro.

  • Cell Culture : Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment : Cells are pre-treated with various concentrations of the test compounds for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

The production of nitric oxide, a pro-inflammatory mediator, is measured using the Griess reagent.

  • Sample Collection : After the 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction : An equal volume of Griess reagent is added to the supernatant and incubated at room temperature for 15 minutes.

  • Measurement : The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.

Prostaglandin E₂ (PGE₂) and Cytokine Assays

The levels of PGE₂ and cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Sample Preparation : The collected cell culture supernatants are used for the assays.

  • ELISA Procedure : The assays are performed according to the manufacturer's instructions. This typically involves adding the samples to antibody-coated microplates, followed by the addition of detection antibodies and a substrate for color development.

  • Measurement : The absorbance is measured at the recommended wavelength, and the concentrations of PGE₂, TNF-α, and IL-6 are calculated from their respective standard curves.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflow of the in vitro experiments.

inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation COX2_gene COX-2 Gene COX2 COX-2 COX2_gene->COX2 iNOS_gene iNOS Gene iNOS iNOS iNOS_gene->iNOS Cytokine_genes Cytokine Genes Cytokines TNF-α, IL-6 Cytokine_genes->Cytokines NFkB_nuc->COX2_gene Transcription NFkB_nuc->iNOS_gene Transcription NFkB_nuc->Cytokine_genes Transcription PGE2 PGE₂ COX2->PGE2 Arachidonic Acid NO NO iNOS->NO L-Arginine

Caption: NF-κB signaling pathway in inflammation.

experimental_workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture pretreatment Pre-treat with Test Compounds (1 hour) cell_culture->pretreatment stimulation Stimulate with LPS (24 hours) pretreatment->stimulation supernatant Collect Culture Supernatant stimulation->supernatant assays Perform Assays supernatant->assays griess Griess Assay (NO) assays->griess elisa_pge2 ELISA (PGE₂) assays->elisa_pge2 elisa_cytokines ELISA (TNF-α, IL-6) assays->elisa_cytokines data_analysis Data Analysis and Comparison griess->data_analysis elisa_pge2->data_analysis elisa_cytokines->data_analysis end End data_analysis->end

Caption: In vitro anti-inflammatory experimental workflow.

References

Navigating the Cross-Reactivity Landscape of 3-cyclopropyl-5-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, the potential for off-target interactions, or cross-reactivity, remains a critical consideration in drug development. This guide provides a comparative analysis of 3-cyclopropyl-5-methyl-1H-pyrazole against established pyrazole-containing drugs, offering insights into its potential cross-reactivity profile and outlining experimental approaches for its assessment.

Executive Summary

While specific cross-reactivity data for this compound is not extensively available in public literature, its structural motifs suggest a potential for interaction with protein families known to bind other pyrazole derivatives. This guide explores these potential interactions by comparing the subject compound with three well-characterized pyrazole-containing drugs:

  • AT9283: A multi-targeted kinase inhibitor.

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor.

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist.

By examining the structure-activity relationships and known targets of these drugs, we can hypothesize potential cross-reactivity targets for this compound and propose a strategic approach for experimental validation.

Comparison of this compound and Structurally Related Pyrazole Derivatives

The following table summarizes the key characteristics of this compound and its comparators, highlighting their primary targets and potential for cross-reactivity.

CompoundStructurePrimary Target(s)Potential Cross-Reactivity Targets
This compound Structure of this compound
UnknownProtein Kinases, Cyclooxygenases, GPCRsAT9283 Structure of AT9283Aurora Kinases A and B, JAK2, Abl[1][2][3][4]Other kinases within the kinome.Celecoxib Structure of CelecoxibCyclooxygenase-2 (COX-2)[5][6]COX-1, other enzymes in the arachidonic acid pathway.Rimonabant Structure of RimonabantCannabinoid Receptor 1 (CB1)[7][8][9]Other GPCRs, potential for off-target CNS effects.[8][10]

Potential Cross-Reactivity Targets and Suggested Screening Panels

Based on the known activities of structurally related pyrazoles, a tiered screening approach is recommended to evaluate the cross-reactivity profile of this compound.

Target ClassPrimary Screening PanelRationale for Inclusion
Protein Kinases KinomeScan™ Profiling: A broad panel covering major kinase families.The pyrazole core is a common scaffold in kinase inhibitors like AT9283.[1][3][4][11] A wide scan can identify potential on- and off-target kinase interactions.
Cyclooxygenases COX-1 and COX-2 Inhibition Assays: Enzyme-based assays to measure inhibition of prostaglandin synthesis.The diaryl-pyrazole structure is a hallmark of selective COX-2 inhibitors such as Celecoxib.[5][6] It is crucial to assess activity against both COX isoforms to determine selectivity.
G-Protein Coupled Receptors (GPCRs) Radioligand Binding Assays: Focused panel on cannabinoid receptors (CB1, CB2) and other relevant GPCRs based on structural similarity to known ligands.The pyrazole structure in Rimonabant demonstrates the potential for GPCR interaction.[7][8][9] Initial screening against cannabinoid receptors is a logical starting point.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cross-reactivity assessment. Below are representative protocols for the initial screening of this compound.

In Vitro Kinase Inhibitor Profiling (e.g., KinomeScan™)

Objective: To determine the kinase inhibitory spectrum of this compound against a broad panel of human kinases.

Methodology: A competition binding assay is utilized, where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified, and the dissociation constant (Kd) for the test compound is determined.

Typical Protocol Outline:

  • Compound Preparation: Dissolve this compound in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare a serial dilution of the test compound.

  • Binding Assay:

    • Incubate the DNA-tagged kinase, the test compound, and the immobilized ligand in a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 10 mM MgCl₂, 1 mM DTT) at room temperature for a specified time (e.g., 1 hour).

    • Wash away unbound components.

  • Quantification: Elute the bound kinase and quantify the amount using qPCR of the DNA tag.

  • Data Analysis: Calculate the percentage of kinase bound relative to a DMSO control and determine the Kd value.

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against COX-1 and COX-2.

Methodology: A cell-free enzyme assay that measures the production of prostaglandin E2 (PGE2) from arachidonic acid.

Typical Protocol Outline:

  • Enzyme and Compound Preparation: Reconstitute purified human COX-1 and COX-2 enzymes. Prepare serial dilutions of this compound.

  • Reaction Mixture: In a 96-well plate, combine the COX enzyme, a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin), and the test compound or vehicle control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of PGE2 produced using a competitive ELISA kit.

  • Data Analysis: Calculate the IC₅₀ value for each COX isoform.

GPCR Radioligand Binding Assay (Example: CB1 Receptor)

Objective: To determine the binding affinity of this compound to the human cannabinoid receptor 1 (CB1).

Methodology: A competitive binding assay using cell membranes expressing the CB1 receptor and a radiolabeled ligand.

Typical Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human CB1 receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled CB1 ligand (e.g., [³H]CP-55,940), and varying concentrations of this compound or a known unlabeled ligand for competition. The binding buffer typically contains 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA.[12]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.[12]

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5% BSA).

  • Scintillation Counting: Add scintillation fluid to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value of the test compound by analyzing the competition binding curves using non-linear regression.

Visualizing Potential Mechanisms and Workflows

To further aid in the understanding of potential cross-reactivity pathways and the experimental process, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Cross-Reactivity Profiling cluster_tier1 start This compound tier1 Tier 1: Broad Screening start->tier1 tier2 Tier 2: Dose-Response & Selectivity tier1->tier2 Identified Hits kinome KinomeScan cox COX-1/2 Assays gpcr GPCR Panel tier3 Tier 3: Cellular & Functional Assays tier2->tier3 Confirmed Hits end Cross-Reactivity Profile tier3->end G cluster_aurora Aurora Kinase Signaling Pathway aurora_a Aurora A mitotic_entry Mitotic Entry aurora_a->mitotic_entry spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B cytokinesis Cytokinesis aurora_b->cytokinesis proliferation Cell Proliferation mitotic_entry->proliferation spindle->proliferation cytokinesis->proliferation G cluster_cox COX-2 Prostaglandin Synthesis Pathway aa Arachidonic Acid cox2 COX-2 aa->cox2 pgh2 PGH₂ cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE₂, etc.) pgs->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation G cluster_cb1 CB1 Receptor Signaling Pathway cb1 CB1 Receptor gi_go Gᵢ/Gₒ Proteins cb1->gi_go ac Adenylyl Cyclase gi_go->ac mapk MAPK Pathway gi_go->mapk ion_channels Ion Channels gi_go->ion_channels camp cAMP ac->camp neurotransmission Neurotransmitter Release camp->neurotransmission mapk->neurotransmission ion_channels->neurotransmission

References

Benchmarking 3-cyclopropyl-5-methyl-1H-pyrazole Against Known Kinase Inhibitor Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of 3-cyclopropyl-5-methyl-1H-pyrazole against established standards in the context of kinase inhibition. The data presented herein is intended to serve as a foundational framework for researchers investigating novel pyrazole-based compounds for therapeutic applications.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including potent kinase inhibitors.[1][2][3] Given the structural features of this compound, this guide focuses on its potential as a kinase inhibitor, specifically targeting the Janus kinase (JAK) family, a critical component of the JAK-STAT signaling pathway implicated in various myeloproliferative neoplasms and inflammatory disorders.[4][5]

To provide a robust comparative landscape, we have selected two well-established JAK2 inhibitors, Ruxolitinib and Fedratinib, as primary benchmarks.[1][6][7] Additionally, Celecoxib, a selective COX-2 inhibitor also containing a pyrazole ring, is included as a point of reference for broader biological activity.[8][9]

Comparative Performance Data

The following tables summarize the hypothetical quantitative data for this compound against the selected standards. This data is illustrative and intended to guide experimental design.

Table 1: In Vitro Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1 (Fold)Selectivity vs. JAK3 (Fold)
This compound JAK2851530
RuxolitinibJAK1/JAK2~31>130
FedratinibJAK2335334
CelecoxibCOX-2>10,000N/AN/A

Data for Ruxolitinib and Fedratinib are based on published literature.[1][7] Data for this compound is hypothetical.

Table 2: Cellular Activity and Physicochemical Properties

CompoundCell LineAntiproliferative Activity (EC50, µM)Molecular Weight ( g/mol )LogP
This compound HEL (JAK2 V617F)1.2136.192.1
RuxolitinibHEL (JAK2 V617F)0.18306.372.6
FedratinibHEL (JAK2 V617F)0.8481.64.5
CelecoxibHT-29 (COX-2)>100381.373.6

Data for Ruxolitinib, Fedratinib, and Celecoxib are based on established values. Data for this compound is hypothetical.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.[10]

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.01% Brij-35)

  • Substrate peptide (specific to the kinase)

  • [γ-³³P]ATP

  • Test compound (this compound) and standards (Ruxolitinib, Fedratinib, Celecoxib) dissolved in DMSO

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and standards in the kinase buffer.

  • In a 96-well plate, add 10 µL of the diluted compound/standard or DMSO (vehicle control).

  • Add 20 µL of a solution containing the kinase and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 20 µL of kinase buffer containing [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 50 µL of 1% phosphoric acid.

  • Transfer the reaction mixture to a filter plate and wash multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol 2: Cellular Antiproliferative Assay

This protocol describes a method to assess the effect of the test compound on the proliferation of a cancer cell line.

Materials:

  • Human erythroleukemia (HEL) cell line (harboring the JAK2 V617F mutation)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound and standards dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed HEL cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of the test compound and standards in the culture medium.

  • Add 10 µL of the diluted compounds to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of proliferation inhibition for each concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the benchmarking of this compound.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Differentiation) Nucleus->Gene_Expression Induces Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->JAK Inhibits

Caption: JAK-STAT signaling pathway with the hypothetical point of inhibition.

Experimental_Workflow start Start compound_prep Compound Preparation (Test & Standards) start->compound_prep in_vitro_assay In Vitro Kinase Assay (IC50 Determination) compound_prep->in_vitro_assay cellular_assay Cellular Proliferation Assay (EC50 Determination) compound_prep->cellular_assay data_analysis Data Analysis (Comparison) in_vitro_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion data_analysis->conclusion

References

Cyclopropyl Substituents on the Pyrazole Ring: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of substituents is a cornerstone of modern medicinal chemistry. Among the vast array of chemical motifs, the pyrazole ring stands out as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. The choice of substituent on this five-membered heterocycle can dramatically influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and overall efficacy. This guide provides a comparative analysis of the cyclopropyl group against other common substituents on the pyrazole ring, supported by experimental data, to inform rational drug design.

The cyclopropyl group, a three-membered carbocycle, has gained significant traction in drug design for its unique conformational and electronic properties. Its rigid nature can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often imparts greater metabolic stability compared to more conventional alkyl groups. This guide will delve into a quantitative comparison of these properties.

Comparative Performance Data

To illustrate the impact of substituent choice on the pyrazole core, the following tables summarize key performance metrics from published studies. Direct head-to-head comparisons on a single scaffold provide the most insightful data for medicinal chemists.

Table 1: In Vitro Inhibitory Activity (IC50) of Substituted Pyrazole Derivatives
Core ScaffoldTargetCyclopropyl (IC50, nM)Methyl (IC50, nM)Phenyl (IC50, nM)Other Substituents (IC50, nM)Reference
Pyrazole-basedCDK2>10000>10000>10000H: >10000; Isopropyl: >10000; Cyclopentyl: >10000; Cyclobutyl: 24 [1]
Pyrazole-basedCDK5>10000>10000>10000H: >10000; Isopropyl: >10000; Cyclopentyl: >10000; Cyclobutyl: 23 [1]

Note: In this particular study on CDK inhibitors, while the cyclopropyl group itself did not show high potency, the structurally related cyclobutyl group demonstrated significant activity, highlighting the nuanced effects of cycloalkyl groups.

Table 2: Metabolic Stability of Substituted Pyrazole Derivatives
Core ScaffoldSpeciesCyclopropyl (t1/2, min)Methyl (t1/2, min)Other Substituents (t1/2, min)Reference
IDO1 InhibitorDog (Hepatocytes)19896-(Implied from text)

Data for this table is limited in the public domain for direct pyrazole comparisons. The provided data for an IDO1 inhibitor illustrates the general principle of cyclopropyl groups enhancing metabolic stability over methyl groups.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and comparison of compound performance. Below are representative protocols for the key assays discussed.

Microsomal Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Liver microsomes (human, rat, or other species of interest).

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • 96-well plates.

  • Incubator (37°C).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Prepare the test compound working solution by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

  • In a 96-well plate, add the liver microsomes and the test compound working solution.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.[2][3]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the percentage of the remaining parent compound against time.

  • Calculate the half-life (t1/2) and in vitro intrinsic clearance (CLint) from the rate of compound depletion.[3][4]

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., CB1 receptor).

  • Radiolabeled ligand (e.g., [3H]CP-55,940 for CB1).

  • Unlabeled competitor (the test compound).

  • Binding buffer (e.g., Tris-HCl buffer with BSA).

  • 96-well filter plates.

  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubate the plate to allow binding to reach equilibrium.

  • Separate the bound from unbound radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Understanding the mechanism of action of pyrazole-based inhibitors is crucial for drug development. The following diagram illustrates the CDK2 signaling pathway, a common target for pyrazole-containing anticancer agents. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression and Apoptosis CyclinD_CDK46 Cyclin D / CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase S-Phase Entry CyclinE_CDK2->S_Phase promotes Bcl2 Bcl-2 CyclinE_CDK2->Bcl2 can inhibit Apoptotic_Stimuli Apoptotic Stimuli p53 p53 Apoptotic_Stimuli->p53 activates p53->CyclinE_CDK2 can inhibit via p21 Bax Bax p53->Bax upregulates Caspases Caspase Activation Bax->Caspases activates Bcl2->Bax inhibits Apoptosis Apoptosis Caspases->Apoptosis executes Pyrazole_Inhibitor Pyrazole-based CDK2 Inhibitor Pyrazole_Inhibitor->CyclinE_CDK2

Caption: CDK2 signaling in cell cycle and apoptosis.

Conclusion

The choice of a substituent on a pyrazole core is a critical decision in drug design. The cyclopropyl group offers distinct advantages, particularly in enhancing metabolic stability due to its robust C-H bonds. However, as the limited comparative data on CDK2 inhibitors suggests, it is not a universally superior substituent for potency, and other factors such as the specific target and the overall molecular scaffold must be considered. This guide underscores the importance of a data-driven approach, utilizing standardized experimental protocols to build a comprehensive understanding of structure-activity and structure-property relationships. As more comparative data becomes available, the rational selection of substituents like the cyclopropyl group will be further refined, paving the way for the development of safer and more effective pyrazole-based therapeutics.

References

Comparative Spectroscopic Analysis of 3-Substituted-5-Methyl-1H-Pyrazoles: A Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-cyclopropyl-5-methyl-1H-pyrazole and experimentally obtained data for a structurally related alternative, 3-tert-butyl-1-methyl-1H-pyrazol-5-amine. This comparison serves as a validation tool for researchers working with substituted pyrazoles, a class of heterocyclic compounds prevalent in medicinal chemistry.[1][2]

Data Presentation: Comparative Analysis

The following tables summarize the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound alongside the experimental data for 3-tert-butyl-1-methyl-1H-pyrazol-5-amine. The comparison highlights the influence of the cyclopropyl versus the tert-butyl substituent on the chemical shifts and fragmentation patterns.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment This compound (Expected) 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Experimental)[1]
pyrazole-H4 ~ 5.9 - 6.1 ppm (s)5.74 ppm (s)
pyrazole-CH₃ ~ 2.2 - 2.4 ppm (s)3.40 ppm (s, N-CH₃)
cyclopropyl-CH ~ 1.6 - 1.8 ppm (m)-
cyclopropyl-CH₂ ~ 0.6 - 1.0 ppm (m)-
tert-butyl-C(CH₃)₃ -1.24 ppm (s)
NH (pyrazole) Broad singlet, variable-

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment This compound (Expected) 3-tert-butyl-1-methyl-1H-pyrazol-5-amine (Experimental)[1]
pyrazole-C3 ~ 155 - 158 ppm160.9 ppm
pyrazole-C5 ~ 140 - 143 ppm130.9 ppm
pyrazole-C4 ~ 104 - 106 ppm103.7 ppm
pyrazole-CH₃ ~ 11 - 14 ppm35.6 ppm (N-CH₃)
cyclopropyl-CH ~ 8 - 12 ppm-
cyclopropyl-CH₂ ~ 4 - 8 ppm-
tert-butyl-Cq -32.4 ppm
tert-butyl-CH₃ -30.4 ppm

Table 3: Comparative Mass Spectrometry (EI-MS) Data

Assignment This compound (Expected) (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine (Experimental)[2]
Molecular Ion [M]⁺ m/z ~ 122m/z 242 (as derivative)
Key Fragments Expected loss of methyl (M-15) and cyclopropyl (M-41) groups.Loss of methyl group (m/z 227) is the base peak.

Experimental Protocols

The following protocols provide a general framework for the synthesis and spectroscopic analysis of 3-substituted-5-methyl-1H-pyrazoles.

Synthesis of this compound

This synthesis is based on the common method for pyrazole synthesis involving the condensation of a β-dicarbonyl compound with a hydrazine.[3]

  • Reaction Setup: To a solution of acetylacetone (1.0 mmol) in ethanol (10 mL), add cyclopropylhydrazine hydrochloride (1.0 mmol) and a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).

  • Reaction Execution: Stir the reaction mixture at room temperature or gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazole derivative in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.[4] For ¹H NMR, typical parameters include a spectral width of 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm and proton decoupling are used.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Utilize Electron Impact (EI) ionization at 70 eV.[5][6]

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400) to observe the molecular ion and key fragment ions.

Experimental Workflow

The following diagram illustrates the logical flow from synthesis to spectroscopic validation.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start Starting Materials (Acetylacetone & Cyclopropylhydrazine) reaction Condensation Reaction start->reaction workup Work-up & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (EI-MS) product->ms comparison Comparison with Alternative Compound Data nmr->comparison ms->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

References

Therapeutic Potential of 3-Cyclopropyl-5-Methyl-1H-Pyrazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Among its many derivatives, 3-cyclopropyl-5-methyl-1H-pyrazole analogs have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of kinase inhibition. This guide provides an objective comparison of their performance against other established alternatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in ongoing research and development efforts.

Comparative Performance Analysis

The therapeutic efficacy of this compound analogs is most evident in their activity as kinase inhibitors. To provide a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of a representative multi-targeted kinase inhibitor featuring a 3-cyclopropyl-pyrazole core, AT9283, against several key kinases. For context, the activity of Ruxolitinib, a clinically approved Janus Kinase (JAK) inhibitor that also contains a pyrazole moiety, is included.

CompoundTarget KinaseIC50 (nM)Reference CompoundTarget KinaseIC50 (nM)
AT9283 Aurora A3Ruxolitinib JAK13.3
Aurora B3JAK22.8
JAK21.2[1]JAK3428[2]
JAK31.1[1]TYK219[2]
Abl (T315I)1-30

Table 1: Comparative Inhibitory Activity (IC50) of AT9283 and Ruxolitinib against a Panel of Kinases. Data indicates that AT9283 exhibits potent, low nanomolar inhibition against Aurora and JAK kinases, including the clinically relevant Abl T315I mutant. Ruxolitinib demonstrates high potency and selectivity for JAK1 and JAK2 over other JAK family members.

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the synthesis of a representative this compound analog and a key biological assay are provided below.

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine

This protocol is adapted from a published procedure for the synthesis of similar pyrazole derivatives.[3][4]

Materials:

  • 3-Cyclopropyl-3-oxopropanenitrile

  • (4-Methoxybenzyl)hydrazine dihydrochloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine:

    • To a solution of 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in ethanol, add (4-methoxybenzyl)hydrazine dihydrochloride (1.0 eq) and triethylamine (2.2 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Janus Kinase (JAK2) Inhibition Assay

This protocol outlines a typical biochemical assay to determine the inhibitory activity of test compounds against a specific kinase.[5][6][7]

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound analogs and controls)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant JAK2 enzyme, and the peptide substrate.

  • Add serial dilutions of the test compounds (and a vehicle control, e.g., DMSO) to the assay plate.

  • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP or using a fluorescent analog).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to a filter plate (for radioactive assays) or read the fluorescence signal directly.

  • For radioactive assays, wash the filter plate to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of this compound analogs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds PyrazoleAnalog 3-Cyclopropyl-5-methyl- 1H-pyrazole Analog PyrazoleAnalog->JAK Inhibits GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., 3-cyclopropyl-3-oxopropanenitrile) Reaction Cyclocondensation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (e.g., JAK2) Characterization->KinaseAssay Test Compound CellBasedAssay Cell-Based Proliferation Assay (e.g., MTT) Characterization->CellBasedAssay Test Compound DataAnalysis IC50 Determination KinaseAssay->DataAnalysis CellBasedAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization SAR Data

References

Comparative Docking Analysis of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in silico molecular docking studies of various pyrazole derivatives against key protein targets implicated in cancer and inflammation. The data presented is collated from recent scientific literature to offer an objective comparison of the binding affinities of these compounds, supported by detailed experimental protocols and visualizations of relevant biological pathways.

Data Presentation: Comparative Docking Scores

The following tables summarize the quantitative data from several comparative docking studies, showcasing the binding affinities of pyrazole derivatives against various protein targets. These scores are typically represented as binding energy in kcal/mol, where a more negative value indicates a stronger binding affinity.

Table 1: Comparative Docking Scores of Pyrazole Derivatives Against Cancer-Related Protein Targets [1]

Pyrazole DerivativeTarget ProteinPDB IDBinding Affinity (kcal/mol)Standard DrugStandard Drug Binding Affinity (kcal/mol)
M74CRMP26JV9-6.9Nalidixic acid-5.0
M36C-RAFN/A-9.7Sorafenib-10.2
M72CYP17N/A-10.4Galeterone-11.6
M72CYP17N/A-10.4Olaparib-11.4
M76VEGFR4AGD-9.2Sunitinib-10.0
M76VEGFR4AGD-9.2Pazopanib-9.9
M33HDACN/A-8.5Vorinostat-9.1

Table 2: Docking Scores of Substituted Pyrazole Derivatives Against Kinase Targets [2]

Pyrazole DerivativeTarget ProteinPDB IDpIC50
Compound 25RET kinase4CKJ8.8

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Experimental Protocols: Molecular Docking Methodology

The following is a representative, generalized protocol for performing molecular docking studies with pyrazole derivatives using AutoDock Vina, based on common practices reported in the literature.[3][4][5][6][7]

1. Software and Resource Requirements:

  • AutoDock Vina: A widely used open-source program for molecular docking.[8]

  • AutoDockTools (ADT): A graphical user interface for preparing and analyzing docking simulations.

  • PyMOL or Discovery Studio: Molecular visualization software for inspecting protein-ligand interactions.

  • Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

  • ChemDraw or similar software: For drawing and generating 3D structures of the pyrazole derivatives.

2. Preparation of the Receptor (Protein):

  • The 3D crystal structure of the target protein is downloaded from the Protein Data Bank.

  • Water molecules and any co-crystallized ligands are removed from the protein structure using software like AutoDockTools or Discovery Studio.

  • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned to the atoms.

  • The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.

3. Preparation of the Ligands (Pyrazole Derivatives):

  • The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted into 3D structures.

  • The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger charges are computed for the ligand atoms.

  • The prepared ligand structures are saved in the PDBQT file format.

4. Grid Box Generation:

  • A grid box is defined to specify the docking search space on the receptor.

  • The center of the grid box is typically set to the active site of the protein, which can be identified from the position of the co-crystallized ligand or through literature analysis.

  • The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for conformational sampling.

5. Running the Docking Simulation:

  • AutoDock Vina is executed via the command line.

  • A configuration file is used to specify the paths to the receptor and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

  • The exhaustiveness parameter controls the computational effort of the global search; a higher value increases the likelihood of finding the optimal binding pose but also increases the computation time.

6. Analysis of Docking Results:

  • AutoDock Vina outputs a file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).

  • The binding poses and interactions between the ligand and the protein are visualized and analyzed using software like PyMOL or Discovery Studio.

  • Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified to understand the binding mode of the pyrazole derivatives.

Mandatory Visualization: Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways of key protein targets for pyrazole derivatives.

EGFR_Signaling_Pathway EGFR Signaling Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC DAG->PKC PKC->Proliferation VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Src Src Dimerization->Src DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt FAK FAK Src->FAK PKC PKC DAG->PKC Ca2 Ca²⁺ release IP3->Ca2 Raf_MEK_ERK Raf-MEK-ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Permeability, Survival Raf_MEK_ERK->Angiogenesis eNOS eNOS Akt->eNOS Akt->Angiogenesis FAK->Angiogenesis COX2_Pathway COX-2 Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX2 COX-2 ArachidonicAcid->COX2 PGG2 PGG₂ COX2->PGG2 PGH2 PGH₂ PGG2->PGH2 Peroxidase Activity PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 PGE₂ PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation

References

Evaluating the Metabolic Stability of 3-cyclopropyl-5-methyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile and ultimately its clinical success. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, often associated with good metabolic stability.[1] The incorporation of a cyclopropyl group is a common strategy to further enhance metabolic resilience by blocking potential sites of oxidation.[2][3] This guide provides a comparative evaluation of the metabolic stability of 3-cyclopropyl-5-methyl-1H-pyrazole against relevant alternatives, supported by experimental data and detailed protocols.

In Vitro Metabolic Stability Assessment: A Comparative Analysis

To evaluate the metabolic stability of this compound, a standard in vitro liver microsomal stability assay is employed. This assay provides key parameters such as the half-life (t1/2) and intrinsic clearance (CLint) of a compound, which are predictive of its in vivo hepatic clearance.

For comparative purposes, we are presenting data for a structurally related pyrazolopyrimidine, 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine , for which experimental data in human and mouse hepatocytes is available. It is important to note that while this compound shares a cyclopropylamino-pyrazole moiety, its metabolic profile may differ from this compound due to structural differences.

Additionally, to illustrate a direct comparison, we will use a hypothetical dataset for this compound and a comparator compound, 3-isopropyl-5-methyl-1H-pyrazole . The rationale for this comparison is that the isopropyl group is generally more susceptible to metabolic oxidation than a cyclopropyl group.

Table 1: Comparative in Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical Data)
CompoundStructureHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound 4515.4
3-isopropyl-5-methyl-1H-pyrazole 2034.7

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 2: In Vitro Intrinsic Clearance of a Structurally Related Pyrazolopyrimidine in Human and Mouse Hepatocytes
CompoundSpeciesIntrinsic Clearance (CLint, µL/min/10^6 cells)
3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine Human8.9
3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine Mouse118

Data for 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine is derived from a study on related compounds and is intended to provide context for the metabolic stability of cyclopropylamino-pyrazole scaffolds.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability assays. Below are the protocols for the two key experiments cited.

Liver Microsomal Stability Assay

This assay determines the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Test compound and comparator compound stock solutions (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., Solution A: NADP+, Solution B: glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard solution

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test and comparator compounds (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the liver microsomes to the compound working solution and pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human or animal hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test compound and comparator compound stock solutions

  • Acetonitrile (for cell lysis and protein precipitation)

  • Internal standard solution

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach and form a monolayer.

  • Replace the medium with fresh medium containing the test or comparator compound at the desired concentration (e.g., 1 µM).

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours), remove the medium and lyse the cells with cold acetonitrile containing an internal standard.

  • Collect the cell lysate and centrifuge to pellet the cell debris.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.

  • Calculate the rate of disappearance to determine the half-life and intrinsic clearance.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for clearly communicating complex processes. Below are Graphviz (DOT language) diagrams illustrating a typical metabolic pathway for pyrazole-containing compounds and the experimental workflow for the liver microsomal stability assay.

metabolic_pathway Parent_Compound This compound Phase_I Phase I Metabolism (CYP450 Oxidation) Parent_Compound->Phase_I Oxidized_Metabolite Oxidized Metabolite (e.g., hydroxylation on methyl or cyclopropyl group) Phase_I->Oxidized_Metabolite Phase_II Phase II Metabolism (e.g., Glucuronidation) Oxidized_Metabolite->Phase_II Conjugated_Metabolite Conjugated Metabolite (Excreted) Phase_II->Conjugated_Metabolite

Caption: General metabolic pathway for pyrazole compounds.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Compound Working Solution (1 µM) Pre_incubation Pre-incubate Compound and Microsomes (37°C) Compound_Prep->Pre_incubation Microsome_Prep Prepare Microsome Suspension Microsome_Prep->Pre_incubation Reaction_Start Initiate Reaction with NADPH Pre_incubation->Reaction_Start Time_Points Sample at Time Points (0-60 min) Reaction_Start->Time_Points Termination Terminate Reaction (Acetonitrile + IS) Time_Points->Termination Centrifugation Centrifuge and Collect Supernatant Termination->Centrifugation LCMS_Analysis LC-MS/MS Analysis Centrifugation->LCMS_Analysis Data_Analysis Calculate t1/2 and CLint LCMS_Analysis->Data_Analysis

Caption: Workflow for the liver microsomal stability assay.

References

A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. The choice of catalyst can significantly impact reaction yield, purity, and overall efficiency. This guide provides an objective, data-driven comparison of various catalytic systems for pyrazole synthesis, supported by experimental protocols and mechanistic insights to inform your selection process.

Performance Comparison of Pyrazole Synthesis Catalysts

The following table summarizes the performance of several prominent catalysts under various reaction conditions, offering a quantitative basis for comparison.

CatalystStarting MaterialsSolventTemperature (°C)TimeYield (%)Reference
Nano-ZnO Aromatic acetophenone, aromatic benzaldehyde, potassium hydroxide, phenyl hydrazineWater40Not SpecifiedGood to Excellent[1]
Ammonium Chloride Acetyl acetone, hydrazine hydrateEthanolReflux30-45 min (stirring)Not Specified[2]
Nickel-based heterogeneous Acetophenone, hydrazine, benzaldehydeEthanolRoom Temp3 hGood to Excellent[3][4]
Molecular Iodine Benzoylacetonitrile, phenylhydrazine, diphenyl diselenideMeCNReflux48 h24-96[2]
Copper(I) Iodide (CuI) α,β-Alkynic hydrazonesAcetonitrileRefluxNot SpecifiedGood to Excellent[5]
Palladium(II) Acetate (Pd(OAc)2) Alkylpyrazoles, aryl iodidesAcetic acid/Hexafluoroisopropanol80-130Not Specified50-60[6]
SrFe12O19 Nanoparticles Arylglyoxals, diketones, 1H-pyrazole-5-aminesWater/Acetone803-7 minHigh[7]
FeCl3/PVP Phenyl hydrazines, malononitrilesWater/PEG-400Not Specified2-4 hup to 97[8]
Silver(I) Triflate (AgOTf) Pyrazole-tethered propargylamidesDioxane907 hup to 98[9]

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to facilitate the replication of these synthetic routes.

Nano-ZnO Catalyzed Synthesis of Pyrazolines

Procedure: A reaction mixture is prepared with aromatic acetophenone (2.0 mmol), aromatic benzaldehyde (2.0 mmol), potassium hydroxide solution (18%, 3 mL), and phenyl hydrazine (6.0 mmol) in water (15 mL) as the solvent. ZnO nanoparticles are added as the catalyst, and the reaction is conducted at 40°C in a round-bottom flask. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled by pouring it onto crushed ice, leading to the precipitation of the solid product.[1]

Ammonium Chloride Catalyzed Synthesis of 3,5-Dimethyl Pyrazole

Procedure: In a dry round-bottom flask, dissolve acetyl acetone (20 mmol) in 100 mL of ethanol. Add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol). A few drops of glacial acetic acid can be optionally added as a co-catalyst. The mixture is stirred thoroughly using a magnetic stirrer for 30-45 minutes. A condenser is then attached to the flask for reflux.[2]

Nickel-Based Heterogeneous Catalyst for One-Pot Pyrazole Synthesis

Procedure: Initially, acetophenone (0.1 mol), hydrazine (0.1 mol), and a solid nickel-based heterogeneous catalyst (10 mol%) are charged into a round-bottom flask containing ethanol (10 mL). After stirring for 30 minutes, benzaldehyde is added dropwise to the reaction mixture, which is then stirred for 3 hours at room temperature. After the reaction is complete as monitored by TLC, the desired pyrazoles are washed with water and toluene to remove unreacted materials and recrystallized from methanol or purified by column chromatography.[3][4]

Molecular Iodine-Catalyzed Synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles

Procedure: In a reaction vessel, benzoylacetonitrile (0.5 mmol), phenylhydrazine (0.5 mmol), and diphenyl diselenide (0.5 mmol) are dissolved in MeCN (3 mL). Molecular iodine (50 mol%) is then added. The reaction is conducted under reflux with air. The consumption of starting materials is monitored by TLC.[2]

Copper(I) Iodide-Catalyzed Synthesis of Pyrazoles from α,β-Alkynic Hydrazones

Procedure: α,β-Alkynic hydrazones are prepared from the reaction of hydrazines with propargyl aldehydes and ketones. The resulting α,β-alkynic hydrazone is then treated with copper(I) iodide in the presence of triethylamine in refluxing acetonitrile to yield the pyrazole derivatives.[5]

Palladium(II) Acetate-Catalyzed Arylation of Pyrazoles

Procedure: The reaction is carried out with a pyrazole substrate (1 mmol), an aryl iodide, Pd(OAc)2 (5–10 mol%), and silver(I) oxide as a halide-removal agent. The solvent system used is either acetic acid or a mixture of acetic acid and hexafluoroisopropanol. The reaction temperature is maintained between 80-130°C.[6]

SrFe12O19 Magnetic Nanoparticle Catalyzed Synthesis of Fused Pyrazoles

Procedure: A mixture of substituted arylglyoxals (1 mmol), cyclic 1,3-dicarbonyls (1 mmol), and 3-methyl-1-aryl-1H-pyrazole-5-amines (1 mmol) is prepared in a water/acetone mixture (2:1 molar ratio, 5 mL). SrFe12O19 nanoparticles (30 mg) are added to this mixture. The resulting mixture is stirred at 80°C for a duration of 3–7 minutes, with the reaction progress monitored by TLC.[7]

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and experimental workflows for several of the discussed catalytic systems.

experimental_workflow_general start Combine Starting Materials & Catalyst in Solvent reaction Heat / Stir (Monitor by TLC) start->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification product Isolated Pyrazole Product purification->product

Figure 1: Generalized experimental workflow for pyrazole synthesis.

nano_zno_mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Cyclization cluster_aromatization Aromatization ZnO Nano-ZnO Catalyst carbonyl Carbonyl Group (Aldehyde/Ketone) ZnO->carbonyl Activates activated_carbonyl Activated Carbonyl intermediate Hydrazone Intermediate activated_carbonyl->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dihydropyrazole Dihydropyrazole Derivative cyclization->dihydropyrazole dihydropyrazole_arom Dihydropyrazole pyrazole Pyrazole Product dihydropyrazole_arom->pyrazole Oxidation/Dehydration

Figure 2: Proposed mechanism for Nano-ZnO catalyzed pyrazole synthesis.

iodine_mechanism cluster_activation Lewis Acid Activation cluster_reaction Reaction Cascade I2 Molecular Iodine (I2) carbonyl 1,3-Dicarbonyl Compound I2->carbonyl Activates activated_carbonyl Activated Dicarbonyl hydrazone Hydrazone Intermediate activated_carbonyl->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization aromatization Oxidative Aromatization cyclization->aromatization pyrazole Pyrazole Product aromatization->pyrazole

Figure 3: Proposed mechanism for molecular iodine-catalyzed pyrazole synthesis.

pd_catalytic_cycle Pd0 Pd(0) PdII_Aryl R-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Pyrazole Pyrazole-Pd(II)-R PdII_Aryl->PdII_Pyrazole Transmetalation/ C-H Activation PdII_Pyrazole->Pd0 Reductive Elimination Product Ar-Pyrazole PdII_Pyrazole->Product ArylHalide Ar-X ArylHalide->PdII_Aryl Pyrazole Pyrazole Pyrazole->PdII_Pyrazole

Figure 4: Simplified catalytic cycle for Palladium-catalyzed C-N cross-coupling in pyrazole synthesis.

catalyst_selection_logic cluster_simple For Simple Starting Materials cluster_complex For Complex/Functionalized Substrates start Starting Material Complexity? simple Simple & Readily Available start->simple Simple complex Complex / Functionalized start->complex Complex green_chem Green Chemistry Priority? simple->green_chem coupling_type Reaction Type? complex->coupling_type yes_green Consider: - Nano-ZnO - Ammonium Chloride - Water-based systems green_chem->yes_green Yes no_green Consider: - Molecular Iodine - Basic Heterogeneous Catalysts green_chem->no_green No multicomponent Multicomponent coupling_type->multicomponent Multicomponent cross_coupling Cross-Coupling coupling_type->cross_coupling Cross-Coupling multicomponent_cat Consider: - SrFe12O19 - Copper Catalysts - Silver Catalysts multicomponent->multicomponent_cat cross_coupling_cat Consider: - Palladium Catalysts cross_coupling->cross_coupling_cat

References

Safety Operating Guide

Navigating the Safe Disposal of 3-cyclopropyl-5-methyl-1H-pyrazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the disposal procedures for 3-cyclopropyl-5-methyl-1H-pyrazole (CAS No. 1287752-76-4), a heterocyclic compound utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Spill Management: In the event of a spill, it should be contained using an inert absorbent material such as sand, vermiculite, or commercial sorbents. The absorbed material should then be collected into a suitable, labeled container for hazardous waste disposal. Avoid direct contact with the skin and eyes. If contact occurs, flush the affected area with copious amounts of water and seek medical attention.

General Disposal Procedures for Pyrazole Derivatives

Given the absence of a specific SDS for this compound, the following are general procedural steps for the disposal of pyrazole-based compounds, which should be adapted based on the forthcoming specific SDS and local regulations.

  • Waste Identification: this compound and materials contaminated with it are to be considered hazardous waste. This includes unused product, spill cleanup materials, and empty containers.

  • Containerization: All waste containing this compound must be collected in clearly labeled, sealed, and chemically compatible containers. The label should include the full chemical name and the associated hazards.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible waste mixing can lead to dangerous chemical reactions.

  • Licensed Waste Carrier: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to manage the transportation and final disposal in compliance with all federal, state, and local regulations.

  • Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash. Preventing environmental release is a critical aspect of responsible chemical management.

Quantitative Data and Experimental Protocols

At present, specific quantitative data for the disposal of this compound, such as concentration limits for specific disposal routes or detailed experimental protocols for neutralization, are not available in the public domain. This information would typically be found in Section 13 of the compound's Safety Data Sheet. Researchers must obtain the SDS from their chemical supplier to access this critical information.

Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unused or Contaminated Material consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify as Hazardous Waste consult_sds->identify_waste wear_ppe Wear Appropriate PPE identify_waste->wear_ppe contain_waste Collect in Labeled, Sealed Container wear_ppe->contain_waste segregate_waste Segregate from Incompatible Wastes contain_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) / Waste Management segregate_waste->contact_ehs licensed_disposal Arrange for Pickup by Licensed Waste Carrier contact_ehs->licensed_disposal end_disposal Proper Disposal Complete licensed_disposal->end_disposal

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound (CAS 1287752-76-4) and adhere to all applicable federal, state, and local regulations, as well as your institution's specific waste management policies. The absence of readily available, detailed disposal protocols underscores the importance of obtaining the SDS from your supplier before handling this chemical.

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 3-cyclopropyl-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of 3-cyclopropyl-5-methyl-1H-pyrazole. The following guidelines are based on the general safety profiles of structurally related pyrazole compounds and are intended to ensure the highest level of safety in the laboratory.

I. Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Chemical-impermeable gloves (e.g., nitrile, neoprene) and fire/flame-resistant laboratory coat.Gloves must satisfy EU Directive 89/686/EEC and EN 374.[4]
Respiratory A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][6]
General Ensure eyewash stations and safety showers are in close proximity to the workstation.[5]N/A
II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation :

    • Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Remove all potential sources of ignition from the work area.[1][4]

  • Handling :

    • Avoid the formation of dust or aerosols.[1][4]

    • Prevent all contact with skin, eyes, and clothing.[1][4]

    • Use spark-proof tools and explosion-proof equipment where applicable.[4]

  • In Case of a Spill :

    • Evacuate personnel to a safe area, upwind of the spill.[4]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1][7]

    • Collect the absorbed material into a suitable, closed container for disposal.[4][5]

III. Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Chemical Waste Disposal Protocol

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Chemical Original or clearly labeled, sealed, and compatible waste container.Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Contaminated PPE (Gloves, etc.) Designated, labeled hazardous waste container.Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[7]
Spill Cleanup Material Sealed, labeled container suitable for hazardous waste.Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[4]
IV. Emergency First-Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 3: First-Aid Procedures

Exposure RouteFirst-Aid Action
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4][5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.

prep Preparation ppe Wear Full PPE (Goggles, Gloves, Lab Coat) prep->ppe ventilation Work in Fume Hood prep->ventilation ignition Remove Ignition Sources prep->ignition handling Handling ppe->handling ventilation->handling ignition->handling avoid_contact Avoid Skin/Eye Contact handling->avoid_contact avoid_dust Prevent Dust/Aerosol Formation handling->avoid_dust spill Spill Response handling->spill disposal Disposal handling->disposal After Use contain Contain Spill with Inert Material spill->contain collect Collect into Sealed Container contain->collect collect->disposal dispose_waste Dispose via Approved Waste Plant disposal->dispose_waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.